molecular formula C3H4Cl3NO B147344 Methyl 2,2,2-trichloroacetimidate CAS No. 2533-69-9

Methyl 2,2,2-trichloroacetimidate

Cat. No.: B147344
CAS No.: 2533-69-9
M. Wt: 176.42 g/mol
InChI Key: OGBINJLTBZWRRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,2,2-trichloroacetimidate is a useful research compound. Its molecular formula is C3H4Cl3NO and its molecular weight is 176.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 306728. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2,2,2-trichloroethanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl3NO/c1-8-2(7)3(4,5)6/h7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBINJLTBZWRRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501236770
Record name Ethanimidic acid, 2,2,2-trichloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501236770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2533-69-9
Record name Ethanimidic acid, 2,2,2-trichloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2533-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,2,2-trichloroacetimidate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002533699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2533-69-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306728
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanimidic acid, 2,2,2-trichloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501236770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,2,2-trichloroacetimidate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.997
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2,2,2-trichloroacetimidate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl 2,2,2-trichloroacetimidate, a versatile and reactive reagent, holds a significant position in modern organic synthesis, particularly within the realms of carbohydrate chemistry and natural product synthesis. Its utility stems from its ability to act as an efficient electrophile for the introduction of the methyl group, and more broadly, as a precursor to various alkylating agents under mild acidic conditions. This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on detailed experimental protocols and mechanistic insights relevant to researchers, scientists, and professionals in drug development.

Core Properties and Data

This compound is a colorless to pale yellow liquid with a characteristic odor. Its high reactivity is attributed to the electron-withdrawing trichloromethyl group, which makes the imidate carbon highly susceptible to nucleophilic attack. The key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₃H₄Cl₃NO[1][2]
Molecular Weight 176.43 g/mol [1][2]
CAS Number 2533-69-9[1][2]
Boiling Point 148-149 °C (lit.)[1][3][4]
Density 1.425 g/mL at 25 °C (lit.)[1][3][4]
Refractive Index (n20/D) 1.478 (lit.)[1][3]
Flash Point 74 °C (165.2 °F) - closed cup[1]
Storage Temperature 2-8°C[1][2]
Solubility Soluble in various organic solvents.
Appearance Colorless to pale yellow liquid[5]

Synthesis and Reaction Mechanisms

The synthesis of this compound and its subsequent reactions are central to its application in organic chemistry. The following sections detail the synthetic protocol and the mechanistic pathways of its key reactions.

General Synthesis of Trichloroacetimidates

The most common method for preparing trichloroacetimidates involves the base-catalyzed addition of an alcohol to trichloroacetonitrile (B146778). This reaction is generally high-yielding and proceeds under mild conditions.

G cluster_reactants Reactants cluster_conditions Conditions Alcohol R-OH Trichloroacetimidate (B1259523) R-O-C(=NH)CCl₃ Alcohol->Trichloroacetimidate Trichloroacetonitrile Cl₃CCN Trichloroacetonitrile->Trichloroacetimidate Base Base (e.g., DBU, NaH) Base->Trichloroacetimidate Solvent Anhydrous Solvent (e.g., CH₂Cl₂) Solvent->Trichloroacetimidate

General synthesis of alkyl 2,2,2-trichloroacetimidates.
Lewis Acid-Catalyzed Activation and Alkylation

A key feature of trichloroacetimidates is their activation by catalytic amounts of a Lewis or Brønsted acid.[1] This activation generates a highly reactive electrophile, which is then readily attacked by a nucleophile (e.g., an alcohol or a carboxylic acid). The reaction is believed to proceed through the formation of a carbocationic intermediate.

G Imidate R-O-C(=NH)CCl₃ ProtonatedImidate R-O-C(=N⁺H₂)CCl₃ Imidate->ProtonatedImidate Protonation LewisAcid Lewis Acid (e.g., TMSOTf, BF₃·OEt₂) LewisAcid->ProtonatedImidate Carbocation R⁺ + H₂N-C(=O)CCl₃ ProtonatedImidate->Carbocation Leaving Group Departure Product R-Nu + H₂N-C(=O)CCl₃ Carbocation->Product Nucleophile Nu-H Nucleophile->Product

Lewis acid-catalyzed activation and alkylation mechanism.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of a trichloroacetimidate and its application in O-glycosylation and alcohol protection. These protocols are intended for use by trained professionals in a laboratory setting.

Protocol 1: Synthesis of (E)-2,2,2-trichloroacetimidic acid hex-2-enyl ester

This protocol, adapted from Organic Syntheses, details a general and reliable method for the preparation of a trichloroacetimidate from an alcohol.[6]

Materials:

  • trans-2-hexen-1-ol (3.3 mL, 27.8 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.84 mL, 5.6 mmol)

  • Methylene (B1212753) chloride (CH₂Cl₂), anhydrous (170 mL)

  • Trichloroacetonitrile (4.2 mL, 42 mmol)

  • 500 mL round-bottomed flask

  • Stirring bar

  • Ice/water bath

  • Syringe

Procedure:

  • Flame-dry a 500 mL round-bottomed flask equipped with a stirring bar under a stream of nitrogen and allow it to cool to room temperature.

  • Charge the flask with trans-2-hexen-1-ol, DBU, and anhydrous methylene chloride.

  • Cool the solution to 4 °C using an ice/water bath.

  • Add trichloroacetonitrile via syringe over five minutes. The reaction mixture will change color from clear to orange.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed (typically within 1 hour). Use 10% ethyl acetate (B1210297) in hexanes as the eluent. The product will have a higher Rf value than the starting alcohol.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with methylene chloride.

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash chromatography on silica (B1680970) gel if necessary.

Protocol 2: O-Glycosylation using a Trichloroacetimidate Donor

This protocol describes a general procedure for the formation of a glycosidic bond using a trichloroacetimidate donor and a glycosyl acceptor, a cornerstone reaction in carbohydrate synthesis.[7]

Materials:

  • Glycosyl trichloroacetimidate donor (1.0–3.0 equiv.)

  • Glycosyl acceptor (1.0 equiv.)

  • Anhydrous toluene

  • Anhydrous methylene chloride (CH₂Cl₂)

  • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1–0.5 equiv.)

  • Activated molecular sieves (4 Å)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • Pre-treatment:

    • To a pear-shaped flask, add the glycosyl acceptor and the trichloroacetimidate donor. Remove residual water by azeotropic distillation with anhydrous toluene.

    • Place the flask under high vacuum for at least 3 hours.

    • In a separate two-necked round-bottom flask, activate molecular sieves by heating at 300°C for 2 hours under vacuum.

  • Glycosylation Reaction:

    • Under an argon atmosphere, dissolve the dried donor and acceptor in anhydrous CH₂Cl₂.

    • Transfer this solution via cannula to the flask containing the activated molecular sieves.

    • Stir the mixture at the appropriate temperature (typically between -80°C and 0°C) for 1 hour.

    • Add TMSOTf dropwise to the suspension.

    • Monitor the reaction by TLC until the trichloroacetimidate donor is completely consumed.

  • Work-up:

    • Quench the reaction by adding saturated aqueous NaHCO₃.

    • Filter the mixture through a pad of Celite® and wash the pad with an organic solvent.

    • Transfer the filtrate to a separatory funnel and wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting glycoside by silica gel chromatography.

Protocol 3: Protection of Alcohols using p-Methylbenzyl 2,2,2-Trichloroacetimidate

This protocol outlines the use of a trichloroacetimidate for the protection of an alcohol as a p-methylbenzyl (MBn) ether, a common protecting group strategy in multi-step synthesis.[8]

Materials:

  • Alcohol to be protected (1.0 equiv.)

  • p-Methylbenzyl 2,2,2-trichloroacetimidate (1.5 equiv.)

  • Zinc(II) triflate (Zn(OTf)₂) (catalytic amount)

  • Anhydrous diethyl ether (Et₂O)

Procedure:

  • To a solution of the alcohol in anhydrous diethyl ether, add p-methylbenzyl 2,2,2-trichloroacetimidate.

  • Add a catalytic amount of zinc(II) triflate to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash chromatography on silica gel.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a reaction involving this compound.

G Start Start ReactionSetup Reaction Setup: - Dry Glassware - Inert Atmosphere (Ar/N₂) - Add Reactants & Solvent Start->ReactionSetup ReagentAddition Add Methyl Trichloroacetimidate ReactionSetup->ReagentAddition CatalystAddition Add Lewis Acid Catalyst (if required) ReagentAddition->CatalystAddition ReactionMonitoring Monitor Reaction (TLC, LC-MS, etc.) CatalystAddition->ReactionMonitoring Workup Aqueous Workup: - Quench Reaction - Extraction ReactionMonitoring->Workup Reaction Complete Purification Purification: - Chromatography - Recrystallization Workup->Purification Characterization Characterization: - NMR, MS, IR Purification->Characterization End End Characterization->End

A typical experimental workflow for reactions using this compound.

Applications in Drug Development

This compound and its derivatives are invaluable tools in drug development due to their role in the synthesis of complex molecules with biological activity. Key applications include:

  • Synthesis of Glycoconjugates: The ability to form glycosidic bonds stereoselectively is crucial for the synthesis of glycoconjugate drugs, vaccines, and probes for studying biological systems.

  • Natural Product Synthesis: Many natural products with therapeutic potential possess complex architectures that can be accessed through reactions employing trichloroacetimidates for alkylation and protection of sensitive functional groups.[9]

  • Heterocyclic Chemistry: This reagent serves as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are common scaffolds in medicinal chemistry.[2] For instance, it has been used as a starting material in the synthesis of novel bibenzimidazole oligomers and polymers.[1][4]

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][3][10] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[11]

References

Methyl 2,2,2-trichloroacetimidate: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2,2,2-trichloroacetimidate (CAS No. 2533-69-9) is a highly reactive and versatile reagent, pivotal in modern organic synthesis. Valued for its ability to act as an efficient electrophile, it serves as a cornerstone in the formation of esters, ethers, and glycosidic bonds, as well as in the synthesis of complex heterocyclic systems. Its utility is particularly pronounced in carbohydrate chemistry and in the protection of sensitive hydroxyl groups during the synthesis of complex molecules and active pharmaceutical ingredients. This guide provides an in-depth overview of its chemical properties, reactivity, and established experimental protocols.

Core Chemical and Physical Properties

This compound is a colorless to light yellow liquid under standard conditions.[1][2] Its high reactivity stems from the electron-withdrawing trichloromethyl group, which makes the imidate carbon highly electrophilic and the imidate group an excellent leaving group upon protonation.

Quantitative data for the compound are summarized in the table below for easy reference.

PropertyValueReferences
CAS Number 2533-69-9[3][4][5]
Molecular Formula C₃H₄Cl₃NO[3][4][5]
Molecular Weight 176.43 g/mol [4][6][7]
Appearance Clear, colorless to light yellow liquid[1][2][8]
Boiling Point 148-149 °C (lit.)[9][10][11]
Melting Point -30 °C[4]
Density 1.425 - 1.51 g/cm³ at 25 °C[3][4][10][11]
Refractive Index (n20/D) 1.4770 - 1.4800 (lit.)[1][4][11]
Flash Point 74 °C (165.2 °F) - closed cup[4][11]
Storage Temperature 2-8°C[6][10][11]
Solubility Soluble in various organic solvents[9]
SMILES COC(=N)C(Cl)(Cl)Cl[11][12][13]
InChI Key OGBINJLTBZWRRB-UHFFFAOYSA-N[11][12][13]

Spectroscopic Data Profile

SpectroscopyExpected Signals
¹H NMR A singlet for the methoxy (B1213986) (-OCH₃) protons, expected around 3.5-4.0 ppm. A broad singlet for the imine (-NH) proton, which can be variable and may exchange with D₂O.
¹³C NMR A signal for the methoxy carbon (-OCH₃) around 50-60 ppm. A signal for the imidate carbon (C=N) in the range of 150-165 ppm. A signal for the trichloromethyl carbon (-CCl₃), typically found around 90-100 ppm.
Infrared (IR) N-H stretching vibration around 3300-3400 cm⁻¹. C=N stretching absorption in the region of 1640-1690 cm⁻¹. C-O stretching band between 1000-1300 cm⁻¹. Strong C-Cl stretching absorptions, typically observed in the 600-850 cm⁻¹ range.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilicity of the imidate carbon. Activation, typically by a Brønsted or Lewis acid, transforms the imidate into an excellent leaving group (trichloroacetamide), facilitating nucleophilic attack.

O-Alkylation and Esterification

Trichloroacetimidates are extensively used to form ethers and esters under mild conditions, often without the need for an external catalyst. The carboxylic acid substrate itself is frequently acidic enough to protonate the imidate, initiating the reaction.[6] This "symbiotic activation" avoids harsh conditions that could decompose sensitive substrates.

Glycosylation Reactions

In carbohydrate chemistry, the trichloroacetimidate (B1259523) method, pioneered by Schmidt, is a premier strategy for the stereoselective formation of glycosidic bonds.[12] Glycosyl trichloroacetimidates, prepared from the corresponding hemiacetals, are activated by catalytic amounts of a Lewis acid (e.g., TMSOTf, BF₃·OEt₂) to react with a glycosyl acceptor. This method is central to the synthesis of complex oligosaccharides and glycoconjugates. The stereochemical outcome can be influenced by the choice of catalyst, solvent, and temperature.

Acid-Catalyzed Rearrangement

In the absence of a strong nucleophile, trichloroacetimidates can undergo a thermal or acid-catalyzed rearrangement to form the more stable N-trichloroacetyl compounds (amides).[12] This transformation, akin to a Chapman rearrangement, provides a synthetic route to protected amines.

Synthesis of Heterocyclic Compounds

This compound serves as a key starting material in the synthesis of various heterocyclic structures, such as novel bibenzimidazole oligomers and polymers.[3][4][10][11]

Experimental Protocols

The following sections detail generalized procedures for the synthesis and key reactions of this compound.

Protocol 1: Synthesis of this compound

This procedure is based on the general method for synthesizing alkyl trichloroacetimidates from an alcohol and trichloroacetonitrile (B146778).

Materials:

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve methanol (1.0 equiv.) and trichloroacetonitrile (1.1-1.5 equiv.) in anhydrous DCM.

  • Cool the solution to 0-4 °C using an ice bath.

  • Slowly add a catalytic amount of a base, such as DBU (0.05-0.1 equiv.) or K₂CO₃, to the stirred solution.

  • Allow the reaction to stir vigorously at low temperature and then warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture in vacuo to remove the solvent.

  • The crude product can be purified by filtration through a short plug of silica (B1680970) gel or by distillation under reduced pressure to yield pure this compound.

G cluster_workflow Synthesis Workflow reagents 1. Dissolve Methanol & Trichloroacetonitrile in DCM cool 2. Cool to 0-4 °C reagents->cool base 3. Add Catalytic Base (e.g., DBU) cool->base react 4. Stir and Monitor (TLC) base->react workup 5. Concentrate in vacuo react->workup purify 6. Purify (Distillation or Chromatography) workup->purify product This compound purify->product

Diagram 1. General workflow for the synthesis of this compound.
Protocol 2: Promoter-Free Esterification of Carboxylic Acids

This protocol describes the direct esterification of a carboxylic acid using an alkyl trichloroacetimidate without an external catalyst.

Materials:

  • Carboxylic acid

  • This compound

  • Anhydrous toluene (B28343) or other high-boiling, non-polar solvent

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv.) in anhydrous toluene, add this compound (1.5-2.0 equiv.).

  • Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 18-24 hours, monitoring for the disappearance of the starting material by TLC.[6]

  • After completion, allow the mixture to cool to room temperature and concentrate in vacuo.

  • The resulting residue contains the desired methyl ester and the trichloroacetamide (B1219227) byproduct.

  • Purify the crude product by silica gel chromatography to isolate the pure ester. The trichloroacetamide byproduct is typically more polar and can be easily separated.

G cluster_mechanism Promoter-Free Esterification Mechanism RCOOH Carboxylic Acid (R-COOH) Protonated Protonated Imidate [CCl₃C(NH₂)OCH₃]⁺ RCOOH->Protonated + H⁺ Carboxylate Carboxylate (R-COO⁻) RCOOH->Carboxylate - H⁺ Imidate Methyl Trichloroacetimidate (CCl₃C(NH)OCH₃) Imidate->Protonated Carbocation Methyl Cation Intermediate [CH₃]⁺ Protonated->Carbocation - CCl₃CONH₂ Amide Trichloroacetamide (CCl₃CONH₂) Protonated->Amide Ester Methyl Ester (R-COOCH₃) Carboxylate->Ester Carbocation->Ester + R-COO⁻

Diagram 2. Proposed mechanism for promoter-free esterification.
Protocol 3: Lewis Acid-Catalyzed Glycosylation

This is a generalized procedure for the coupling of a glycosyl trichloroacetimidate donor with a glycosyl acceptor.

Materials:

  • Glycosyl trichloroacetimidate donor

  • Glycosyl acceptor (containing a free hydroxyl group)

  • Activated molecular sieves (3Å or 4Å)

  • Lewis Acid catalyst (e.g., TMSOTf or BF₃·OEt₂)

  • Anhydrous DCM or other suitable aprotic solvent

Procedure:

  • In a flame-dried, two-necked flask under an inert atmosphere, add the glycosyl acceptor (1.0 equiv.), glycosyl trichloroacetimidate donor (1.2-1.5 equiv.), and freshly activated powdered molecular sieves.

  • Add anhydrous DCM via cannula and stir the suspension at room temperature for 30-60 minutes.

  • Cool the reaction mixture to the desired temperature (typically between -80 °C and 0 °C).

  • Slowly add a solution of the Lewis acid catalyst (0.1-0.5 equiv.) in anhydrous DCM to the cold suspension.

  • Stir the reaction at this temperature and monitor its progress by TLC until the donor is consumed.

  • Quench the reaction by adding a base, such as triethylamine (B128534) or saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature, filter through a pad of celite to remove the molecular sieves, and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting disaccharide by silica gel chromatography.

G cluster_workflow Glycosylation Workflow reagents 1. Mix Donor, Acceptor & Molecular Sieves in DCM cool 2. Cool to Low Temp (-80 °C to 0 °C) reagents->cool catalyst 3. Add Lewis Acid (e.g., TMSOTf) cool->catalyst react 4. Stir and Monitor (TLC) catalyst->react quench 5. Quench with Base react->quench workup 6. Filter, Wash, Dry quench->workup purify 7. Purify (Chromatography) workup->purify product Glycoside Product purify->product

Diagram 3. General workflow for a Lewis acid-catalyzed glycosylation reaction.

Safety and Handling

This compound is an irritant to the eyes, skin, and respiratory system.[9][11] It is also a combustible liquid.[11] When handling this reagent, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[9] All operations should be conducted in a well-ventilated fume hood. Avoid exposure to high temperatures and open flames.[9]

Conclusion

This compound is a powerful and enabling reagent for a variety of critical transformations in organic synthesis. Its predictable reactivity, coupled with the mild conditions often required for its use, makes it an invaluable tool for chemists in academic research and the pharmaceutical industry. A thorough understanding of its properties and reaction protocols allows for its effective application in the construction of complex molecular architectures.

References

Synthesis of Methyl 2,2,2-trichloroacetimidate from Trichloroacetonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,2,2-trichloroacetimidate is a versatile and reactive intermediate widely employed in organic synthesis, particularly in the protection of alcohols and the formation of glycosidic bonds. Its synthesis from the readily available starting materials, trichloroacetonitrile (B146778) and methanol (B129727), is a crucial process for laboratories engaged in complex molecule synthesis. This technical guide provides a comprehensive overview of the synthesis of this compound, including a detailed experimental protocol, a summary of reaction conditions, and a mechanistic overview. The information presented is intended to equip researchers with the necessary knowledge to efficiently and safely produce this valuable reagent.

Introduction

The trichloroacetimidate (B1259523) group is a powerful tool in modern organic chemistry. Trichloroacetimidates are prized for their ability to act as excellent leaving groups under acidic conditions, facilitating the formation of new carbon-heteroatom bonds. This compound, in particular, serves as a key reagent for the methylation of alcohols and other nucleophiles. The synthesis of this compound is typically achieved through the base-catalyzed addition of methanol to trichloroacetonitrile. This reaction is generally high-yielding and proceeds under mild conditions, making it an attractive method for both small-scale and large-scale preparations.

Reaction Mechanism and Logic

The synthesis of this compound proceeds via a base-catalyzed nucleophilic addition of methanol to the electrophilic carbon atom of the nitrile group in trichloroacetonitrile. The reaction mechanism can be summarized in the following steps:

  • Deprotonation of Methanol: A base, typically a non-nucleophilic amine such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or a metal hydride like sodium hydride (NaH), deprotonates methanol to form the more nucleophilic methoxide (B1231860) anion.

  • Nucleophilic Attack: The methoxide anion attacks the electrophilic carbon of the nitrile group in trichloroacetonitrile. The strong electron-withdrawing effect of the trichloromethyl group enhances the electrophilicity of the nitrile carbon, facilitating this attack.

  • Protonation: The resulting anionic intermediate is protonated, either by the conjugate acid of the base or by a proton source in the workup, to yield the final product, this compound.

The overall transformation is an equilibrium process, but the formation of the stable imidate product drives the reaction to completion.

Experimental_Workflow start Start setup Reaction Setup (Flame-dried flask, inert atmosphere) start->setup add_solvent Add Anhydrous Solvent setup->add_solvent add_methanol Add Anhydrous Methanol add_solvent->add_methanol cool Cool to 0 °C add_methanol->cool add_catalyst Add Catalyst (e.g., DBU or NaH) cool->add_catalyst add_tcn Add Trichloroacetonitrile add_catalyst->add_tcn react Reaction (Stir at 0 °C to rt) add_tcn->react monitor Monitor Reaction (TLC/GC) react->monitor workup Workup (Concentrate in vacuo) monitor->workup Reaction Complete purify Purification (Flash Chromatography) workup->purify product This compound purify->product end End product->end

An In-depth Technical Guide to the Mechanism of Action of Methyl 2,2,2-trichloroacetimidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,2,2-trichloroacetimidate and its derivatives, particularly O-glycosyl trichloroacetimidates, are powerful reagents in modern organic synthesis. Their utility stems from the trichloroacetimidate (B1259523) group being an excellent leaving group under acidic conditions, facilitating a range of chemical transformations. This guide provides a comprehensive overview of the core mechanisms of action of these reagents, with a focus on their application in glycosylation reactions, the Overman rearrangement, and as protecting groups for alcohols. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a practical resource for researchers in the field.

Core Applications and Mechanisms of Action

The reactivity of 2,2,2-trichloroacetimidates is centered around the activation of the imidate nitrogen by a Brønsted or Lewis acid. This protonation or coordination enhances the leaving group ability of the trichloroacetamide (B1219227) moiety, enabling nucleophilic attack at the carbon to which the imidate is attached.

O-Glycosylation Reactions

The most prominent application of trichloroacetimidates is in the synthesis of glycosides, a critical transformation in carbohydrate chemistry and drug development. O-Glycosyl trichloroacetimidates serve as versatile glycosyl donors.

Mechanism: The glycosylation reaction is typically promoted by a catalytic amount of a Lewis acid (e.g., TMSOTf, BF₃·OEt₂) or a Brønsted acid.[1] The reaction can proceed through different pathways, influencing the stereochemical outcome at the anomeric center.

  • Sₙ1-like Mechanism: In the presence of a strong Lewis acid and in a polar, non-coordinating solvent, the reaction often proceeds through an oxocarbenium ion intermediate. This pathway can lead to a mixture of anomeric products, with the thermodynamic product often being favored. The stereoselectivity is highly dependent on the reaction temperature, with lower temperatures generally favoring better selectivity.[2]

  • Sₙ2-like Mechanism: A direct displacement of the activated trichloroacetimidate by the glycosyl acceptor can also occur. This pathway leads to an inversion of configuration at the anomeric center. Cooperative catalysis, where the catalyst activates both the donor and the acceptor, can promote an Sₙ2-like mechanism, leading to high stereoselectivity.[2]

  • Neighboring Group Participation: If a participating group (e.g., an acetyl or benzoyl group) is present at the C-2 position of the glycosyl donor, it can form a cyclic intermediate (an acetoxonium or benzoxonium (B1193998) ion) after the departure of the leaving group. Subsequent attack by the glycosyl acceptor occurs from the opposite face, leading to the formation of a 1,2-trans-glycosidic linkage with high stereoselectivity.

Side Reaction: Formation of N-Glycosyl Trichloroacetamide

A common side product in these reactions is the corresponding N-glycosyl trichloroacetamide.[3] Isotopic labeling studies have shown that this byproduct is formed through an intermolecular aglycon transfer mechanism, rather than a direct intramolecular rearrangement.[4][5] In this pathway, an activated donor species is attacked by the nitrogen of another trichloroacetimidate molecule.[4]

Experimental Protocol: General Procedure for TMSOTf-activated Glycosylation

  • Preparation: The glycosyl donor (1.3 equivalents) and glycosyl acceptor (1.0 equivalent) are dissolved in anhydrous dichloromethane (B109758) (CH₂Cl₂) and anhydrous dioxane (5.0 mL/mmol of donor). Activated 4Å molecular sieves (50 mg/mL of solvent) are added, and the mixture is stirred for 30 minutes at room temperature.[6]

  • Reaction: The mixture is cooled to the desired temperature (e.g., -30 °C, 0 °C, or room temperature).[6] Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (0.075 mmol/mmol of donor) is added dropwise.[6] The reaction is stirred at this temperature until thin-layer chromatography (TLC) indicates the completion of the reaction. For armed donors, the reaction is typically complete within 30 minutes.[6]

  • Work-up: The reaction is quenched by the addition of a solid base (e.g., sodium bicarbonate or triethylamine). The mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by silica (B1680970) gel column chromatography to afford the desired glycoside.

Quantitative Data on Glycosylation Reactions

The stereoselectivity and yield of trichloroacetimidate-based glycosylations are highly dependent on the catalyst, solvent, temperature, and the nature of the donor and acceptor. Below is a summary of representative data.

DonorAcceptorCatalyst (mol%)SolventTemp (°C)Yield (%)α:β RatioReference
Glucosyl trichloroacetimidate (α)MethanolTMSOTf (10)CH₂Cl₂0-1:1[2]
Glucosyl trichloroacetimidate (α)MethanolBF₃·OEt₂ (10)CH₂Cl₂0-1:1[2]
Glucosyl trichloroacetimidate (α)Phenol[PhenH]⁺[BF₄]⁻ (15)Et₂O25851:>25[2]
Mannosyl trichloroacetimidate (α)Secondary AlcoholNOBF₄CH₂Cl₂-1584-[7]
The Overman Rearrangement

The Overman rearrangement is a powerful[2][2]-sigmatropic rearrangement of allylic trichloroacetimidates to the corresponding allylic trichloroacetamides.[8][9] This reaction provides a reliable method for the synthesis of allylic amines with a 1,3-transposition of the alcohol and amine functionalities.[8]

Mechanism: The reaction proceeds through a concerted, suprafacial rearrangement involving a six-membered, chair-like transition state, analogous to the Claisen rearrangement.[1][10] The formation of the stable amide bond provides the thermodynamic driving force for the reaction, making it irreversible.[1] The rearrangement can be induced thermally or by using transition metal catalysts such as Pd(II) or Hg(II) salts.[8][9]

Experimental Protocol: Two-Step Overman Rearrangement

Step 1: Formation of the Allylic Trichloroacetimidate

  • An allylic alcohol (1.0 eq) is dissolved in an appropriate solvent such as CH₂Cl₂ (0.1-0.2 M).[1]

  • A catalytic amount of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq), is added, and the solution is cooled to 0 °C.[1]

  • Trichloroacetonitrile (1.5 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.[1]

  • The solution is concentrated, and the crude imidate is purified by flash column chromatography on silica gel.[1]

Step 2:[2][2]-Sigmatropic Rearrangement

  • The purified trichloroacetimidate (1.0 eq) is dissolved in a suitable solvent (e.g., CH₂Cl₂).[1]

  • For catalyzed reactions, a catalyst such as R-(–)-COP-Cl (5.0 mol%) is added.[1]

  • The reaction mixture is stirred at room temperature or heated to induce the rearrangement. The progress is monitored by TLC.

  • Upon completion, the solution is concentrated, and the resulting allylic trichloroacetamide is purified by flash column chromatography.[1]

Protection of Alcohols

Trichloroacetimidates are also widely used as reagents for the protection of alcohols, particularly for introducing acid-labile protecting groups like the p-methoxybenzyl (PMB) ether.

Mechanism: The reaction is typically carried out in the presence of a catalytic amount of a strong acid, which protonates the imidate nitrogen. The alcohol then acts as a nucleophile, displacing the trichloroacetamide leaving group to form the corresponding ether.

Experimental Protocol: General Procedure for Alcohol Protection

  • The alcohol to be protected is dissolved in a dry, non-polar solvent (e.g., dichloromethane or a mixture of cyclohexane (B81311) and dichloromethane).

  • The corresponding trichloroacetimidate reagent (e.g., p-methoxybenzyl 2,2,2-trichloroacetimidate) (1.2-1.5 equivalents) is added.

  • A catalytic amount of a Lewis or Brønsted acid (e.g., triflic acid, TMSOTf, or BF₃·OEt₂) is added at a low temperature (e.g., -40 °C to 0 °C).

  • The reaction is stirred and allowed to warm to room temperature. The progress is monitored by TLC.

  • Upon completion, the reaction is quenched with a basic solution (e.g., saturated aqueous sodium bicarbonate).

  • The organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated.

  • The crude product is purified by column chromatography.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Glycosylation_Mechanism cluster_SN1 SN1-like Pathway cluster_SN2 SN2-like Pathway Donor_SN1 Glycosyl Trichloroacetimidate Activated_SN1 Activated Donor Donor_SN1->Activated_SN1 + Lewis Acid Oxocarbenium Oxocarbenium Ion Intermediate Activated_SN1->Oxocarbenium - Trichloroacetamide Product_Mix Anomeric Mixture (α/β-Glycoside) Oxocarbenium->Product_Mix + Acceptor (ROH) Donor_SN2 Glycosyl Trichloroacetimidate Activated_SN2 Activated Donor- Acceptor Complex Donor_SN2->Activated_SN2 + Lewis Acid + Acceptor (ROH) Product_Inversion Inversion Product (e.g., β-Glycoside from α-Donor) Activated_SN2->Product_Inversion

Caption: General mechanisms for trichloroacetimidate-mediated glycosylation.

Overman_Rearrangement Allylic_Alcohol Allylic Alcohol Trichloroacetimidate Allylic Trichloroacetimidate Allylic_Alcohol->Trichloroacetimidate + CCl3CN, Base Transition_State [3,3]-Sigmatropic Rearrangement (Chair-like Transition State) Trichloroacetimidate->Transition_State Heat or Catalyst (Pd, Hg) Trichloroacetamide Allylic Trichloroacetamide Transition_State->Trichloroacetamide Allylic_Amine Allylic Amine Trichloroacetamide->Allylic_Amine Hydrolysis

Caption: The Overman Rearrangement workflow.

Alcohol_Protection Alcohol Alcohol (R-OH) Protected_Alcohol Protected Alcohol (R-O-PG) Alcohol->Protected_Alcohol Imidate Protecting Group Trichloroacetimidate (PG-O-C(=NH)CCl3) Activated_Imidate Protonated Imidate Imidate->Activated_Imidate + H+ (cat.) Activated_Imidate->Protected_Alcohol + R-OH - Trichloroacetamide

Caption: Mechanism of alcohol protection using trichloroacetimidates.

Glycosylation_Workflow Start Start Prepare Dissolve Donor and Acceptor in Anhydrous Solvent Start->Prepare Add_Sieves Add Activated Molecular Sieves Prepare->Add_Sieves Stir Stir at Room Temperature Add_Sieves->Stir Cool Cool to Reaction Temperature Stir->Cool Add_Catalyst Add Catalyst (e.g., TMSOTf) Cool->Add_Catalyst Monitor Monitor Reaction by TLC Add_Catalyst->Monitor Quench Quench Reaction Monitor->Quench Filter Filter through Celite Quench->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End End Purify->End

References

Methyl 2,2,2-trichloroacetimidate: A Comprehensive Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2,2,2-trichloroacetimidate is a versatile and reactive reagent widely employed in organic synthesis, particularly in the construction of complex molecules and in the development of novel pharmaceuticals. Its utility in forming esters, glycosidic bonds, and various heterocyclic systems makes it an invaluable tool for chemists. However, its reactivity also necessitates a thorough understanding of its properties and hazards to ensure safe handling and disposal. This technical guide provides an in-depth overview of the safety, handling, and key applications of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its safe handling and use in experimental setups. The following table summarizes its key properties.

PropertyValueReference
Molecular Formula C₃H₄Cl₃NO[1][2]
Molecular Weight 176.43 g/mol [1][3]
CAS Number 2533-69-9[1][2]
Appearance Colorless to pale yellow liquid[3][4]
Boiling Point 148-149 °C (at 760 mmHg)[3][5]
Melting Point -30 °C[1]
Density 1.425 - 1.51 g/mL at 25 °C[1][3][5]
Refractive Index (n20/D) 1.478[1][3]
Flash Point 73.9 - 74 °C (closed cup)[1][3]
Solubility Soluble in various organic solvents[5]
Vapor Pressure 5.34 mmHg at 25°C[1]
Storage Temperature 0-8 °C[1][3][6]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and requires careful handling to minimize exposure risks. The Globally Harmonized System (GHS) classifications and associated precautionary statements are summarized below.

Hazard ClassGHS PictogramSignal WordHazard StatementPrecautionary Statement Codes
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation.P264, P280, P302+P352, P332+P313, P362
Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation.P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemGHS07WarningH335: May cause respiratory irritation.P261, P271, P304+P340, P312, P403+P233, P405, P501

Primary Routes of Exposure: Inhalation, skin contact, and eye contact.

Personal Protective Equipment (PPE)

To ensure personal safety when handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[5][7]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).[5][7]

  • Skin and Body Protection: A lab coat and, if there is a risk of splashing, an apron or coveralls.[8]

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood.[5] If the concentration of vapors may exceed exposure limits, a NIOSH-approved respirator with an appropriate cartridge is necessary.[9]

Handling and Storage
  • Handling: Use in a well-ventilated area, preferably a chemical fume hood.[5][10] Avoid breathing vapors or mist.[11] Avoid contact with skin, eyes, and clothing.[11] Keep away from heat, sparks, and open flames.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] Recommended storage temperature is between 0-8 °C.[1][3][6] It is sensitive to moisture and heat.

First Aid Measures

In case of exposure, the following first aid procedures should be followed immediately:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local regulations.[9] Do not allow the chemical to enter drains or waterways.

Experimental Protocols and Applications

This compound is a valuable reagent in a variety of organic transformations. Below are detailed methodologies for some of its key applications.

General Procedure for the Formation of Trichloroacetimidates from Alcohols

This procedure describes the activation of an alcohol to a trichloroacetimidate (B1259523), which can then be used in subsequent reactions.

Materials:

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol (1.0 equiv) in anhydrous dichloromethane.[5]

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv) to the solution.[5]

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add trichloroacetonitrile (1.5 equiv) to the cooled solution.[5]

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the desired trichloroacetimidate.[5]

Stereoselective O-Glycosylation using a Glycosyl Trichloroacetimidate Donor

This protocol outlines a general procedure for the formation of a glycosidic bond, a critical reaction in carbohydrate chemistry and the synthesis of many natural products.

Materials:

  • Glycosyl trichloroacetimidate donor (1.0 equiv)

  • Glycosyl acceptor (alcohol) (1.2 equiv)

  • Lewis acid catalyst (e.g., Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), 0.1 equiv)

  • Anhydrous dichloromethane (DCM)

  • Molecular sieves (4 Å)

Procedure:

  • To a flame-dried round-bottom flask containing activated 4 Å molecular sieves under an inert atmosphere, add a solution of the glycosyl trichloroacetimidate donor (1.0 equiv) and the glycosyl acceptor (1.2 equiv) in anhydrous dichloromethane.

  • Cool the mixture to the appropriate temperature (typically between -78 °C and 0 °C, depending on the substrates and desired stereoselectivity).

  • Slowly add the Lewis acid catalyst (e.g., TMSOTf, 0.1 equiv) to the reaction mixture.

  • Stir the reaction at this temperature for the required time (typically 30 minutes to several hours), monitoring by TLC.

  • Upon completion, quench the reaction by adding a few drops of a suitable quenching agent (e.g., a saturated solution of sodium bicarbonate or triethylamine).

  • Allow the mixture to warm to room temperature, filter through a pad of celite, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired glycoside.

Synthesis of Bibenzimidazole Oligomers

This compound serves as a key starting material for the synthesis of novel bibenzimidazole oligomers and polymers.[1] The following is a representative procedure based on the reported synthesis.

Materials:

  • This compound (1.0 equiv)

  • Aromatic tetraamine (B13775644) (e.g., 3,3'-diaminobenzidine) (0.5 equiv)

  • Solvent (e.g., N,N-dimethylformamide (DMF) or polyphosphoric acid (PPA))

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic tetraamine (0.5 equiv) in the chosen solvent under a nitrogen atmosphere.

  • Add this compound (1.0 equiv) to the solution.

  • Heat the reaction mixture to an elevated temperature (the exact temperature will depend on the solvent and specific monomers, but can range from 100 °C to over 200 °C) and stir for several hours to effect polymerization.

  • Monitor the reaction progress by appropriate analytical techniques (e.g., viscosity measurements or spectroscopic analysis of aliquots).

  • Upon reaching the desired degree of polymerization, cool the reaction mixture.

  • Precipitate the polymer by pouring the reaction solution into a non-solvent (e.g., water or methanol).

  • Collect the polymer by filtration, wash it thoroughly with the non-solvent and then with water to remove any residual solvent and byproducts.

  • Dry the polymer under vacuum at an elevated temperature.

Visualizing Workflows

To further aid in the safe and effective use of this compound, the following diagrams illustrate key logical and experimental workflows.

SafetyAndHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures ReviewSDS Review SDS and Literature AssessRisks Assess Risks and Plan Experiment ReviewSDS->AssessRisks GatherPPE Gather Appropriate PPE AssessRisks->GatherPPE FirstAid Administer First Aid AssessRisks->FirstAid WorkInHood Work in a Fume Hood GatherPPE->WorkInHood UseInertAtmosphere Use Inert Atmosphere (if needed) WorkInHood->UseInertAtmosphere SpillControl Control Spills WorkInHood->SpillControl ControlledAddition Controlled Reagent Addition UseInertAtmosphere->ControlledAddition MonitorReaction Monitor Reaction Progress ControlledAddition->MonitorReaction QuenchReaction Quench Reaction Safely MonitorReaction->QuenchReaction SegregateWaste Segregate Hazardous Waste QuenchReaction->SegregateWaste DecontaminateGlassware Decontaminate Glassware SegregateWaste->DecontaminateGlassware DisposeWaste Dispose of Waste Properly DecontaminateGlassware->DisposeWaste NotifySupervisor Notify Supervisor/Safety Officer FirstAid->NotifySupervisor Evacuate Evacuate if Necessary SpillControl->Evacuate SpillControl->NotifySupervisor

Caption: General safety and handling workflow for this compound.

ExperimentalWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification PrepareGlassware Flame-dry Glassware AddReagents Add Substrates & Solvent PrepareGlassware->AddReagents InertAtmosphere Establish Inert Atmosphere AddReagents->InertAtmosphere CoolReaction Cool to Reaction Temperature InertAtmosphere->CoolReaction AddReagent Add this compound / Catalyst CoolReaction->AddReagent StirAndMonitor Stir and Monitor by TLC AddReagent->StirAndMonitor Quench Quench Reaction StirAndMonitor->Quench Extract Aqueous Extraction Quench->Extract DryAndConcentrate Dry and Concentrate Extract->DryAndConcentrate Purify Column Chromatography DryAndConcentrate->Purify Analyze Characterize Product (NMR, MS) Purify->Analyze

Caption: A typical experimental workflow involving this compound.

References

Technical Guide: Stability and Storage of Methyl 2,2,2-trichloroacetimidate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2,2,2-trichloroacetimidate (CAS No. 2533-69-9) is a versatile and reactive reagent widely employed in organic synthesis.[1][2][3] Its primary application lies in the methylation of alcohols and carboxylic acids under mild, often neutral or acid-catalyzed conditions, forming methyl ethers and methyl esters, respectively.[4][5] The reactivity of the trichloroacetimidate (B1259523) group stems from its ability to form a stable trichloroacetamide (B1219227) leaving group upon activation.[4][6] However, this inherent reactivity also makes the compound susceptible to degradation if not handled and stored correctly. This guide provides an in-depth overview of the stability profile, recommended storage conditions, and analytical methods for assessing the purity of this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties is presented below. This data is essential for safe handling and for understanding the compound's stability characteristics.

PropertyValueCitations
CAS Number 2533-69-9[2][7][8][9][10]
Molecular Formula C₃H₄Cl₃NO[2][9][11]
Molecular Weight 176.43 g/mol [2][9]
Appearance Clear, colorless to light yellow liquid[2][11]
Boiling Point 148-149 °C (lit.)[2][3][8][9]
Density ~1.425 g/mL at 25 °C (lit.)[2][3][8][9]
Refractive Index n20/D 1.478 (lit.)[1][2][8][9]
Flash Point 74 °C (165.2 °F) - closed cup[2][8]
Purity (Typical) ≥97%[1][2][11][12]

Stability Profile

This compound is a combustible liquid that is primarily sensitive to moisture and acidic conditions.[2] Understanding these sensitivities is critical to maintaining its purity and reactivity.

Moisture Sensitivity and Hydrolysis

The most significant degradation pathway for this compound is hydrolysis. The imino functional group is susceptible to attack by water, a reaction that can be catalyzed by both acids and bases. The reaction involves the protonation of the imino nitrogen, which enhances the electrophilicity of the imidate carbon, followed by nucleophilic attack by water. This process ultimately leads to the formation of methanol (B129727) and stable trichloroacetamide. Due to this sensitivity, exposure to atmospheric moisture or wet solvents must be strictly avoided. In synthetic procedures, excess trichloroacetimidate is sometimes intentionally quenched by the addition of aqueous acid, highlighting its susceptibility to hydrolysis.[4][13]

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Degradation Products MTA This compound Protonated_MTA Protonated Imidate MTA->Protonated_MTA Protonation H2O Water (H₂O) H2O->Protonated_MTA Nucleophilic Attack H_plus Acid Catalyst (H⁺) H_plus->MTA Methanol Methanol Protonated_MTA->Methanol Breakdown TCA Trichloroacetamide Protonated_MTA->TCA Breakdown

Proposed Hydrolytic Degradation Pathway.
Thermal Stability

The compound has a relatively high boiling point (148-149 °C) and a flash point of 74 °C.[2][3][8][9] While stable at recommended storage temperatures, prolonged exposure to high heat should be avoided as it can accelerate decomposition. Thermal decomposition of related compounds can proceed through various pathways, and in a complex mixture, high temperatures could initiate unintended reactions.

Chemical Incompatibility
  • Strong Acids: Reacts readily with strong acids, which catalyze its decomposition.[4][13]

  • Strong Oxidizing Agents: Incompatible with strong oxidizing agents.

  • Nucleophiles: As an alkylating agent, it will react with a wide range of nucleophiles, including alcohols, amines, and thiols. This is its intended reactivity but underscores the need to store it away from such compounds.

Recommended Storage and Handling Conditions

To ensure the long-term stability and efficacy of this compound, the following storage and handling procedures are mandatory.

ConditionRecommendationRationaleCitations
Temperature 2°C to 8°C Refrigeration slows down potential degradation pathways and reduces vapor pressure.[1][2][7][9][10]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Prevents exposure to atmospheric moisture, thereby minimizing hydrolysis.
Container Tightly sealed, amber glass bottle.Prevents moisture ingress and protects from light, although specific photostability data is not prevalent.
Handling Use dry solvents and glassware. Handle under inert atmosphere conditions whenever possible.To prevent contamination with water and subsequent degradation.

Experimental Protocol: Stability Assessment by Gas Chromatography (GC)

Regularly assessing the purity of the reagent is crucial, especially for sensitive applications. Gas chromatography with a Flame Ionization Detector (GC-FID) is a suitable method for this purpose.

Objective

To quantify the purity of a this compound sample and detect the presence of degradation products, such as trichloroacetamide.

Methodology
  • Standard Preparation:

    • Accurately weigh approximately 50 mg of a high-purity reference standard of this compound.

    • Dissolve in 10.0 mL of anhydrous dichloromethane (B109758) in a volumetric flask to create a ~5 mg/mL standard solution.

  • Sample Preparation:

    • Using the same procedure, prepare a sample solution from the batch to be tested.

  • GC-FID Conditions (Example):

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (Split ratio 50:1).

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Oven Program:

      • Initial Temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 220 °C.

      • Hold: Hold at 220 °C for 5 minutes.

    • Detector: FID at 280 °C.

  • Analysis:

    • Inject the standard and sample solutions.

    • Identify the peak for this compound based on the retention time from the standard run.

    • Calculate the purity of the sample using the area percent method:

      • Purity (%) = (Area of MTA peak / Total area of all peaks) x 100

G start Start prep_std Prepare Standard Solution (~5 mg/mL in dry CH₂Cl₂) start->prep_std prep_sample Prepare Test Sample Solution start->prep_sample inject Inject 1 µL into GC System prep_std->inject prep_sample->inject acquire Acquire Chromatogram inject->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate Purity (Area % Method) integrate->calculate end_node End calculate->end_node

References

An In-depth Technical Guide to Methyl 2,2,2-trichloroacetimidate (CAS: 2533-69-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 2,2,2-trichloroacetimidate, a versatile reagent in organic synthesis. It covers its chemical and physical properties, detailed experimental protocols for its synthesis and key applications, and the mechanisms of its primary reactions.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a range of properties that make it a valuable tool in chemical synthesis.[1] A summary of its key quantitative data is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 2533-69-9[2]
Molecular Formula C₃H₄Cl₃NO[3]
Molecular Weight 176.43 g/mol [3]
Density 1.425 g/mL at 25 °C[4]
Boiling Point 148-149 °C[4]
Melting Point -30 °C
Flash Point 74 °C (165.2 °F) - closed cup[4]
Refractive Index (n20/D) 1.478[4]
Storage Temperature 2-8°C[4]

Synthesis of this compound

The synthesis of this compound is typically achieved through the base-catalyzed addition of methanol (B129727) to trichloroacetonitrile (B146778). This reaction is generally high-yielding and proceeds under mild conditions.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of trichloroacetimidates.[5]

Materials:

  • Methanol (anhydrous)

  • Trichloroacetonitrile

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Sodium Methoxide (NaOMe)

  • Anhydrous dichloromethane (B109758) (DCM) or Diethyl ether

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Round-bottom flask with a magnetic stir bar

  • Syringe

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous dichloromethane (or diethyl ether).

  • Addition of Reactants: Add methanol (1.0 equivalent) to the solvent. Cool the solution to 0 °C in an ice bath.

  • Addition of Trichloroacetonitrile: Slowly add trichloroacetonitrile (1.0-1.2 equivalents) to the stirred solution.

  • Catalyst Addition: Add a catalytic amount of a strong, non-nucleophilic base such as DBU (e.g., 0.05 equivalents) or a catalytic amount of sodium methoxide.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding a small amount of saturated aqueous ammonium (B1175870) chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography to yield pure this compound.

Safety Note: Trichloroacetonitrile is toxic and volatile. This procedure should be performed in a well-ventilated fume hood.[5]

Synthesis Workflow

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Flame-dried flask under inert atmosphere B Add anhydrous solvent (DCM) A->B C Add Methanol (1.0 eq) B->C D Cool to 0 °C C->D E Slowly add Trichloroacetonitrile (1.0-1.2 eq) D->E F Add catalyst (DBU or NaOMe) E->F G Warm to RT and stir for 1-3h F->G H Monitor by TLC G->H I Quench reaction H->I J Extract with DCM I->J K Dry organic layer J->K L Concentrate in vacuo K->L M Purify by column chromatography L->M Pure Product Pure Product M->Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound is a valuable reagent for several key transformations in organic synthesis, including the protection of alcohols, glycosylation reactions, and the synthesis of heterocyclic compounds.

Protection of Alcohols

Trichloroacetimidates are excellent reagents for the protection of alcohols as they react under mild acidic conditions to form the corresponding ethers. The resulting trichloroacetamide (B1219227) byproduct is easily removed.

This protocol is based on general procedures for the use of trichloroacetimidates in alcohol protection.[6]

Materials:

  • Alcohol substrate

  • This compound (1.1-1.5 equivalents)

  • Anhydrous, non-polar solvent (e.g., dichloromethane, diethyl ether, or a mixture of cyclohexane (B81311) and DCM)

  • Catalytic amount of a Lewis acid (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), boron trifluoride diethyl etherate (BF₃·OEt₂), or triflic acid (TfOH))

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: Dissolve the alcohol (1.0 equivalent) in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

  • Addition of Imidate: Add this compound (1.1-1.5 equivalents).

  • Catalyst Addition: Cool the mixture to 0 °C or -78 °C and add a catalytic amount of the Lewis acid (e.g., 0.01-0.1 equivalents).

  • Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC.

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, concentrate, and purify by column chromatography.

Alcohol_Protection_Mechanism cluster_activation Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_product_formation Product Formation Imidate This compound ProtonatedImidate Protonated Imidate Imidate->ProtonatedImidate + H⁺ (from Lewis Acid) Alcohol R-OH OxoniumIon Oxonium Ion Intermediate ProtonatedImidate->OxoniumIon + R-OH Alcohol->OxoniumIon ProtectedAlcohol Protected Alcohol (R-O-Me) OxoniumIon->ProtectedAlcohol - H⁺ Byproduct Trichloroacetamide OxoniumIon->Byproduct

Caption: Mechanism of alcohol protection using this compound.

O-Glycosylation Reactions

Glycosyl trichloroacetimidates are widely used as glycosyl donors in the synthesis of oligosaccharides due to their high reactivity and the mild conditions required for their activation.[7][8] While glycosyl trichloroacetimidates are more common, the principle can be extended to the use of simpler trichloroacetimidates in related reactions.

This is a general protocol for glycosylation using a trichloroacetimidate (B1259523) donor.[7]

Materials:

  • Glycosyl acceptor (1.0 equivalent)

  • Glycosyl trichloroacetimidate donor (1.2-2.0 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Activated molecular sieves (4 Å)

  • Lewis acid catalyst (e.g., TMSOTf, BF₃·OEt₂)

Procedure:

  • Preparation: In a flame-dried, two-necked flask equipped with a magnetic stir bar and under an inert atmosphere, add the glycosyl acceptor, glycosyl trichloroacetimidate donor, and activated molecular sieves.

  • Solvent Addition: Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.

  • Cooling: Cool the reaction mixture to the desired temperature (typically between -78 °C and 0 °C).

  • Catalyst Addition: Slowly add a solution of the Lewis acid catalyst in DCM.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Quenching and Workup: Quench the reaction by adding a few drops of triethylamine (B128534) or saturated aqueous sodium bicarbonate.

  • Filtration and Extraction: Filter the mixture through a pad of Celite, wash the pad with DCM, and wash the combined filtrates with brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by silica gel chromatography.

Glycosylation_Pathway Donor Glycosyl Trichloroacetimidate (Donor) ActivatedDonor Activated Donor Complex Donor->ActivatedDonor Acceptor Glycosyl Acceptor (R'-OH) Glycoside O-Glycoside Acceptor->Glycoside LewisAcid Lewis Acid (e.g., TMSOTf) LewisAcid->ActivatedDonor Oxocarbenium Oxocarbenium Ion ActivatedDonor->Oxocarbenium Oxocarbenium->Glycoside Byproduct Trichloroacetamide Oxocarbenium->Byproduct

References

An In-depth Technical Guide to the Physical Properties of Methyl 2,2,2-trichloroacetimidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Methyl 2,2,2-trichloroacetimidate. The information is presented in a structured format to facilitate easy access and comparison of quantitative data. Detailed experimental protocols for the determination of these properties are also included, alongside a visualization of a key reaction mechanism involving this compound.

Core Physical Properties

This compound is a versatile reagent in organic synthesis, and a thorough understanding of its physical characteristics is crucial for its effective and safe handling in a laboratory setting.[1]

Quantitative Data Summary

The table below summarizes the key physical properties of this compound, compiled from various sources.

PropertyValueUnits
Molecular Formula C₃H₄Cl₃NO
Molecular Weight 176.43 g/mol
CAS Number 2533-69-9
Appearance Colorless to pale yellow liquid
Density 1.425g/mL at 25 °C
Boiling Point 148 - 149°C (at 760 mmHg)
Melting Point -30°C
Refractive Index 1.478n20/D
Flash Point 74°C (closed cup)
Vapor Pressure 5.34mmHg at 25°C

Experimental Protocols for Property Determination

The following sections detail the standard experimental methodologies for determining the key physical properties of liquid organic compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[2] A common and effective method for its determination is the simple distillation method.[2][3]

Methodology: Simple Distillation [2][3]

  • Apparatus Setup: A distillation flask is filled with the liquid sample (a minimum of 5 mL is recommended) and a few boiling chips to ensure smooth boiling. The flask is connected to a condenser, which is attached to a collection vessel. A thermometer is placed in the neck of the distillation flask, with the top of the bulb level with the side arm leading to the condenser.

  • Heating: The distillation flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb before entering the condenser.

  • Temperature Reading: The temperature is recorded when the vapor temperature stabilizes. This stable temperature, observed during the collection of the distillate, is the boiling point of the liquid.

  • Pressure Correction: It is important to record the atmospheric pressure at the time of the experiment, as boiling points are pressure-dependent.

Determination of Melting Point

For compounds that are solid at or near room temperature, the melting point is a crucial indicator of purity.[4][5] While this compound is a liquid at room temperature, this protocol is relevant for compounds it may be synthesized from or converted into. A common method involves using a melting point apparatus like a MelTemp or a Thiele tube.[4]

Methodology: Capillary Method using a Melting Point Apparatus [4][6][7]

  • Sample Preparation: A small amount of the finely powdered solid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the substance. Pure crystalline compounds typically have a sharp melting range of 0.5-1 °C.[4]

Determination of Density

Density is the mass per unit volume of a substance.[8][9] For liquids, this can be determined using a graduated cylinder and an electronic balance.[10]

Methodology: Mass/Volume Measurement [10][11]

  • Mass Measurement: The mass of a clean, dry graduated cylinder is accurately measured using an electronic balance.

  • Volume Measurement: A known volume of the liquid is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

  • Combined Mass Measurement: The mass of the graduated cylinder containing the liquid is measured.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the combined mass. The density is then calculated by dividing the mass of the liquid by its volume. To improve accuracy, this procedure should be repeated multiple times and the average density calculated.[10]

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property and can be used for identification and purity assessment.[12]

Methodology: Using a Refractometer

  • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.

  • Measurement: The prism is closed, and the light source is switched on. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Reaction Mechanism Visualization

This compound is a key intermediate in various organic reactions, notably in the formation of esters. The following diagram illustrates a proposed mechanism for the esterification of a carboxylic acid using a trichloroacetimidate, which proceeds through a carbocation intermediate.[13]

Esterification_Mechanism CarboxylicAcid R'-COOH Carboxylic Acid ProtonatedImidate [CCl3C(=N+H2)OCH3] Protonated Imidate CarboxylicAcid->ProtonatedImidate + H+ Carboxylate R'-COO- Carboxylate CarboxylicAcid->Carboxylate - H+ Trichloroacetimidate CCl3C(=NH)OCH3 This compound Trichloroacetimidate->ProtonatedImidate Carbocation [CH3+] Carbocation Intermediate ProtonatedImidate->Carbocation - CCl3CONH2 Trichloroacetamide CCl3CONH2 Trichloroacetamide ProtonatedImidate->Trichloroacetamide Ester R'-COOCH3 Ester Carboxylate->Ester Carbocation->Ester + R'-COO-

Caption: Proposed mechanism of esterification using this compound.

This guide provides foundational knowledge on the physical properties of this compound, essential for its application in research and development. The provided experimental protocols offer a starting point for the accurate determination of these properties in a laboratory setting.

References

The Advent and Evolution of Trichloroacetimidates in Modern Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichloroacetimidates have emerged as remarkably versatile and powerful reagents in modern organic synthesis since their initial description. This technical guide provides a comprehensive overview of the discovery, history, and key applications of trichloroacetimidates, with a particular focus on their transformative role in the synthesis of allylic amines via the Overman rearrangement and in complex carbohydrate chemistry through the Schmidt glycosylation. Detailed experimental protocols for seminal reactions, quantitative data on reaction outcomes, and mechanistic insights are presented to equip researchers with a thorough understanding and practical knowledge of this important class of reagents.

Introduction: The Genesis of Trichloroacetimidates

The first synthesis of trichloroacetimidates was reported by Cramer and Hennrich in the late 1950s. Their initial work laid the foundation for the development of a new class of reagents, although their full synthetic potential was not realized for over a decade. These early investigations focused on the fundamental reactivity of trichloroacetimidates, including their rearrangement to N-substituted trichloroacetamides.[1][2]

It was not until the 1970s and 1980s that the broader synthetic utility of trichloroacetimidates was unlocked through the pioneering work of Larry E. Overman and Richard R. Schmidt. Their respective discoveries of the Overman rearrangement and the Schmidt glycosylation reaction elevated trichloroacetimidates to the forefront of synthetic methodology, where they remain indispensable tools for the construction of complex molecules.

The Overman Rearrangement: A Gateway to Allylic Amines

In 1974, Larry E. Overman reported a novel and highly effective method for the synthesis of allylic amines from allylic alcohols, a transformation now known as the Overman rearrangement.[3][4][5][6] This reaction proceeds through the[3][3]-sigmatropic rearrangement of an intermediate allylic trichloroacetimidate (B1259523), which is readily prepared from the corresponding allylic alcohol and trichloroacetonitrile (B146778).

Mechanism of the Overman Rearrangement

The reaction is initiated by the deprotonation of the allylic alcohol with a catalytic amount of base, followed by the addition of the resulting alkoxide to trichloroacetonitrile to form the trichloroacetimidate. This intermediate then undergoes a concerted, suprafacial[3][3]-sigmatropic rearrangement, analogous to the Claisen rearrangement, to yield an allylic trichloroacetamide (B1219227). The thermodynamic driving force for this irreversible rearrangement is the formation of the stable amide bond. Subsequent hydrolysis of the trichloroacetamide furnishes the desired allylic amine.

Overman_Rearrangement_Mechanism cluster_formation Trichloroacetimidate Formation cluster_rearrangement [3,3]-Sigmatropic Rearrangement cluster_hydrolysis Hydrolysis AllylicAlcohol Allylic Alcohol (R-OH) Alkoxide Alkoxide (R-O-) AllylicAlcohol->Alkoxide - H+ Base Base (e.g., NaH, DBU) Trichloroacetonitrile Cl3CCN Imidate Trichloroacetimidate Alkoxide->Imidate + Cl3CCN TransitionState Chair-like Transition State Imidate->TransitionState Heat or Catalyst (Hg(II), Pd(II)) Acetamide Allylic Trichloroacetamide TransitionState->Acetamide Amine Allylic Amine Acetamide->Amine Hydrolysis Base2 Base (e.g., NaOH)

Figure 1: Mechanism of the Overman Rearrangement.
Experimental Protocol: Synthesis of N-Allyl-2,2,2-trichloroacetamide (A Representative Overman Rearrangement)

Materials:

  • Allyl alcohol

  • Trichloroacetonitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous diethyl ether

  • Anhydrous xylene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Formation of the Trichloroacetimidate: A solution of allyl alcohol (1.0 equiv) in anhydrous diethyl ether is added dropwise to a stirred suspension of sodium hydride (0.1 equiv) in anhydrous diethyl ether at 0 °C under an inert atmosphere. The mixture is stirred for 10 minutes, after which trichloroacetonitrile (1.2 equiv) is added dropwise. The reaction is allowed to warm to room temperature and stirred for an additional 30 minutes. The reaction mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the crude allylic trichloroacetimidate, which is used in the next step without further purification.

  • Rearrangement: The crude trichloroacetimidate is dissolved in anhydrous xylene and heated to reflux (approximately 140 °C). The progress of the rearrangement is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.

  • Work-up and Purification: The residue is dissolved in diethyl ether and washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to afford N-allyl-2,2,2-trichloroacetamide.

Quantitative Data for the Overman Rearrangement

The Overman rearrangement is a high-yielding reaction applicable to a wide range of allylic alcohols.

Substrate (Allylic Alcohol)Catalyst/ConditionsProduct (Allylic Amine)Yield (%)Reference
(E)-2-Hexen-1-olThermal (xylene, reflux)(E)-N-(1-Methyl-2-pentenyl)amine81Overman, 1976
(Z)-2-Buten-1-olHg(CF₃CO₂)₂ (THF, 25 °C)(E)-N-(1-Methyl-2-propenyl)amine91Overman, 1974
1-Penten-3-olThermal (xylene, reflux)N-(1-Ethyl-2-propenyl)amine85Overman, 1976

The Schmidt Glycosylation: A Revolution in Carbohydrate Synthesis

In 1980, Richard R. Schmidt and his group introduced the use of glycosyl trichloroacetimidates as effective glycosyl donors, a discovery that has had a profound impact on the field of carbohydrate chemistry.[7] The Schmidt glycosylation method offers several advantages over previous methods, including mild reaction conditions, high yields, and, crucially, a high degree of stereocontrol.

Mechanism of the Schmidt Glycosylation

The Schmidt glycosylation involves the activation of a glycosyl trichloroacetimidate donor with a catalytic amount of a Lewis or Brønsted acid. This activation generates a highly reactive oxocarbenium ion intermediate, which is then attacked by the hydroxyl group of a glycosyl acceptor to form the glycosidic bond. The stereochemical outcome of the reaction is influenced by several factors, including the nature of the protecting group at the C-2 position of the donor, the solvent, the temperature, and the promoter used. A participating group (e.g., an acetyl group) at C-2 typically leads to the formation of a 1,2-trans-glycosidic linkage via a neighboring group participation mechanism. In the absence of a participating group, the stereoselectivity is governed by other factors, often favoring the α-anomer due to the anomeric effect.

Schmidt_Glycosylation_Mechanism cluster_activation Activation of Glycosyl Donor cluster_attack Nucleophilic Attack Donor Glycosyl Trichloroacetimidate Oxocarbenium Oxocarbenium Ion Donor->Oxocarbenium Activation Catalyst Lewis/Brønsted Acid Disaccharide Disaccharide Oxocarbenium->Disaccharide Nucleophilic Attack Acceptor Glycosyl Acceptor (R'-OH)

Figure 2: General Mechanism of the Schmidt Glycosylation.
Experimental Protocol: Synthesis of a Glycosyl Trichloroacetimidate Donor

Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Trichloroacetimidate:

Materials:

  • 2,3,4,6-Tetra-O-acetyl-D-glucopyranose

  • Trichloroacetonitrile

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2,3,4,6-tetra-O-acetyl-D-glucopyranose (1.0 equiv) in anhydrous DCM is added potassium carbonate (1.5 equiv).

  • Trichloroacetonitrile (5.0 equiv) is added, and the mixture is stirred vigorously at room temperature.

  • The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate as a white solid.

Experimental Protocol: Schmidt Glycosylation

Synthesis of a Disaccharide:

Materials:

  • Glycosyl trichloroacetimidate donor (e.g., 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate)

  • Glycosyl acceptor (e.g., methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside)

  • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)

  • Anhydrous dichloromethane (DCM)

  • Activated molecular sieves (4 Å)

  • Triethylamine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of the glycosyl trichloroacetimidate donor (1.2 equiv), the glycosyl acceptor (1.0 equiv), and activated molecular sieves in anhydrous DCM is stirred at room temperature under an inert atmosphere for 30 minutes.

  • The mixture is cooled to -40 °C, and a solution of TMSOTf (0.1 equiv) in anhydrous DCM is added dropwise.

  • The reaction is stirred at -40 °C and the progress is monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of triethylamine.

  • The mixture is filtered through a pad of Celite, and the filtrate is washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired disaccharide.

Quantitative Data for the Schmidt Glycosylation

The Schmidt glycosylation is a versatile and high-yielding method for the formation of glycosidic bonds with excellent stereocontrol.

Glycosyl DonorGlycosyl AcceptorPromoterSolventTemp (°C)Yield (%)α:β RatioReference
2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidateMethyl 2,3,6-tri-O-benzyl-α-D-glucopyranosideTMSOTfDCM-2085>95:5Schmidt, 1986
2-Azido-3,4,6-tri-O-benzyl-2-deoxy-α-D-galactopyranosyl trichloroacetimidateMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideBF₃·OEt₂DCM0781:10Schmidt, 1986
2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidateCholesterolTMSOTfDCM-7892>95:5Schmidt, 1984

Other Applications of Trichloroacetimidates in Synthesis

Beyond the Overman rearrangement and Schmidt glycosylation, trichloroacetimidates serve as valuable reagents in other synthetic transformations:

  • Protection of Alcohols: Benzyl and other alkyl trichloroacetimidates are excellent reagents for the protection of alcohols as the corresponding ethers under mild acidic conditions, which are compatible with a wide range of functional groups.

  • Synthesis of Trichloroacetamides: Trichloroacetimidates can be converted to trichloroacetamides, which are versatile synthetic intermediates. For example, unsubstituted trichloroacetamide can be prepared from the reaction of ammonia (B1221849) with an appropriate trichloroacetyl derivative.[8]

Conclusion

The discovery and development of trichloroacetimidates represent a significant milestone in the history of organic synthesis. From their initial characterization to their application in the elegant and powerful Overman rearrangement and Schmidt glycosylation, these reagents have provided chemists with robust and reliable tools for the construction of complex and biologically important molecules. The detailed protocols and data presented in this guide are intended to facilitate their continued and expanded use in the research laboratories of chemists, biochemists, and drug discovery professionals, paving the way for future innovations in chemical synthesis.

References

The Dual Nature of the Trichloromethyl Group: An In-depth Technical Guide to its Role in Chemical Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The trichloromethyl (-CCl₃) group, a cornerstone in synthetic chemistry and a recurring motif in pharmacologically active compounds, exerts a profound influence on molecular reactivity. Its dense haloform structure imparts a unique combination of strong electronic and significant steric effects that can be strategically exploited or must be carefully managed in chemical synthesis and drug design. This technical guide provides a comprehensive analysis of the trichloromethyl group's role in reactivity, supported by quantitative data, detailed experimental protocols, and visualizations of key chemical and biological pathways.

Core Physicochemical Properties and Their Impact on Reactivity

The reactivity of the trichloromethyl group is primarily dictated by two key features: its strong inductive electron-withdrawing effect and its considerable steric bulk.

Electronic Effects

The three electronegative chlorine atoms create a strong dipole, making the trichloromethyl group a potent electron-withdrawing group. This property significantly influences the reactivity of adjacent functional groups. For instance, trichloroacetic acid is a much stronger acid (pKa of 0.77) than acetic acid (pKa of 4.76) due to the stabilization of the carboxylate anion by the inductive effect of the -CCl₃ group.[1]

Quantitative assessment of this electronic influence is provided by Hammett and Taft parameters, which are essential for quantitative structure-activity relationship (QSAR) studies in drug design.

ParameterValueInterpretation
Hammett Meta Substituent Constant (σ_meta) 0.40Indicates a strong electron-withdrawing effect through induction when positioned meta to a reaction center on an aromatic ring.[2]
Hammett Para Substituent Constant (σ_para) 0.46Shows a slightly stronger electron-withdrawing effect from the para position, primarily through induction.[2]
Taft Polar Substituent Constant (σ*) ~2.65A high positive value signifies a very strong electron-withdrawing inductive effect in aliphatic systems.
Taft Steric Parameter (E_s) -2.06A large negative value indicates significant steric hindrance.

Table 1: Key Physicochemical Parameters of the Trichloromethyl Group.

The strong electron-withdrawing nature of the trichloromethyl group can also activate chlorine atoms within the group itself towards nucleophilic attack under certain conditions, a phenomenon attributed to the presence of σ-holes.[3]

Steric Effects

The trichloromethyl group is sterically demanding, which can hinder the approach of reagents to a nearby reaction center. This steric bulk can be a critical factor in determining the regioselectivity and stereoselectivity of a reaction. For example, in nucleophilic substitution reactions at an adjacent carbon, the bulky -CCl₃ group can significantly slow down the reaction rate by impeding the backside attack required for an Sₙ2 mechanism.

Role in Key Chemical Transformations

The unique electronic and steric properties of the trichloromethyl group enable its participation in a variety of important chemical reactions.

Generation of Dichlorocarbene (B158193): The Reimer-Tiemann Reaction

In the presence of a strong base, chloroform (B151607) (CHCl₃) readily undergoes α-elimination to generate dichlorocarbene (:CCl₂), a highly reactive intermediate. This is famously exploited in the Reimer-Tiemann reaction for the ortho-formylation of phenols.[4][5]

Reimer_Tiemann_Mechanism CHCl3 Chloroform (CHCl₃) CCl3_anion Trichloromethyl Anion (⁻CCl₃) CHCl3->CCl3_anion OH_minus Hydroxide (B78521) (OH⁻) OH_minus->CHCl3 Deprotonation Cl_minus Chloride (Cl⁻) CCl3_anion->Cl_minus Dichlorocarbene Dichlorocarbene (:CCl₂) CCl3_anion->Dichlorocarbene α-elimination Intermediate1 Dichloromethyl substituted Phenol (B47542) Intermediate Dichlorocarbene->Intermediate1 Phenoxide Phenoxide Phenoxide->Dichlorocarbene Nucleophilic Attack Intermediate2 Dienone Intermediate Intermediate1->Intermediate2 Hydrolysis Salicylaldehyde (B1680747) Salicylaldehyde Intermediate2->Salicylaldehyde Tautomerization

Reimer-Tiemann Reaction Mechanism.

The reaction typically favors ortho-formylation due to an interaction between the electron-rich phenoxide and the electrophilic dichlorocarbene.[4]

Radical Reactions: The Kharasch Addition

The trichloromethyl group can participate in free radical reactions. In the Kharasch addition, a trichloromethyl radical (•CCl₃), typically generated from chloroform or carbon tetrachloride in the presence of a radical initiator or a metal catalyst, adds across a C=C double bond.[6][7] This reaction is a useful method for the anti-Markovnikov installation of a trichloromethyl group.

Kharasch_Addition_Workflow cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Radical Initiator (e.g., AIBN) or Metal Catalyst (e.g., CuCl) CHCl3 Chloroform (CHCl₃) Initiator->CHCl3 Abstracts H• CCl3_radical Trichloromethyl Radical (•CCl₃) CHCl3->CCl3_radical Product 1,1,1-Trichloroalkane Adduct CHCl3->Product Alkene Alkene (R-CH=CH₂) CCl3_radical->Alkene Addition Adduct_radical Radical Adduct Alkene->Adduct_radical Adduct_radical->CHCl3 H-atom abstraction New_CCl3_radical •CCl₃ Adduct_radical->New_CCl3_radical Radical1 Radical Species Radical2 Radical Species Radical1->Radical2 Combination Non_radical_product Non-radical Product Radical2->Non_radical_product

Kharasch Addition Reaction Workflow.
Synthesis of Trichloromethyl Carbinols

Trichloromethyl carbinols are valuable synthetic intermediates. They can be prepared by the addition of the trichloromethyl anion to aldehydes or ketones. The trichloromethyl anion can be generated in situ from chloroform and a strong base, or from sodium trichloroacetate.[8]

The Trichloromethyl Group in Drug Development and Toxicology

The influence of the trichloromethyl group extends into the realm of biologically active molecules, where it can modulate pharmacological properties and, in some cases, be responsible for toxicity.

Structure-Activity Relationships (SAR)

The introduction of a trichloromethyl group can significantly alter the biological activity of a molecule. A classic example is the insecticide DDT (dichloro-diphenyl-trichloroethane) and its analogs. The trichloromethyl group is crucial for its insecticidal activity, and modifications to this group generally lead to a decrease in potency.

DDT AnalogRelative Insecticidal Activity (Housefly)
DDT (p,p'-isomer) 100
1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane (DDD) 10-25
1,1,1-Trifluoro-2,2-bis(p-chlorophenyl)ethane (DFDT) 80-120
1,1-Diphenyl-2,2,2-trichloroethane <1

Table 2: Structure-Activity Relationship of DDT Analogs. The data indicates the critical role of the halogenated ethyl group for insecticidal activity.

Bioactivation and Mechanism of Action of Drugs

Triclofos (B1207928) is a sedative-hypnotic drug that is a prodrug of trichloroethanol, a molecule structurally related to a trichloromethyl carbinol.[9][10] Upon administration, triclofos is rapidly metabolized to trichloroethanol, which is the active agent.[10][11] Trichloroethanol potentiates the action of the inhibitory neurotransmitter GABA at the GABA-A receptor, leading to increased chloride ion influx and neuronal hyperpolarization, resulting in sedation.[9][12]

Triclofos_MoA Triclofos Triclofos (Prodrug) Metabolism Hepatic Metabolism Triclofos->Metabolism Administration TCE Trichloroethanol (Active Metabolite) Metabolism->TCE GABA_A_Receptor GABA-A Receptor TCE->GABA_A_Receptor Binds to and potentiates Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Opens GABA GABA GABA->GABA_A_Receptor Binds to Cl_Influx Increased Cl⁻ Influx Chloride_Channel->Cl_Influx Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Sedation Sedation/Hypnosis Hyperpolarization->Sedation

Mechanism of Action of Triclofos.
Toxicological Implications: Chloroform-Induced Hepatotoxicity

The metabolism of chloroform in the liver, primarily by cytochrome P450 2E1, leads to the formation of the highly reactive and toxic intermediate, phosgene.[13] Phosgene can covalently bind to cellular macromolecules, leading to cellular damage. This bioactivation process initiates a cascade of events, including glutathione (B108866) depletion, oxidative stress, and mitochondrial dysfunction, ultimately resulting in hepatocyte necrosis and apoptosis.[1][13]

Chloroform_Toxicity_Pathway Chloroform Chloroform (CHCl₃) CYP2E1 Cytochrome P450 2E1 Chloroform->CYP2E1 Metabolism Phosgene Phosgene (COCl₂) (Reactive Metabolite) CYP2E1->Phosgene GSH_Depletion Glutathione (GSH) Depletion Phosgene->GSH_Depletion Macromolecule_Binding Covalent Binding to Cellular Macromolecules Phosgene->Macromolecule_Binding Oxidative_Stress Oxidative Stress GSH_Depletion->Oxidative_Stress Leads to Cell_Damage Cellular Damage Macromolecule_Binding->Cell_Damage MPT Mitochondrial Permeability Transition (MPT) Oxidative_Stress->MPT MPT->Cell_Damage Apoptosis_Necrosis Apoptosis / Necrosis Cell_Damage->Apoptosis_Necrosis

Chloroform-Induced Hepatotoxicity Pathway.

Detailed Experimental Protocols

Synthesis of Salicylaldehyde via the Reimer-Tiemann Reaction

Materials:

  • Phenol (10.0 g, 0.106 mol)

  • Sodium hydroxide (20.0 g, 0.500 mol)

  • Chloroform (15.0 mL, 0.186 mol)

  • Water (30 mL)

  • Concentrated hydrochloric acid

  • Diethyl ether

  • Sodium bisulfite (saturated solution)

  • Sodium sulfate (B86663) (anhydrous)

  • 2 L three-necked round-bottomed flask

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Heating mantle

Procedure:

  • In a 2 L three-necked round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve sodium hydroxide (20.0 g) in water (30 mL).

  • Add phenol (10.0 g) to the sodium hydroxide solution and heat the mixture to 60-65 °C with stirring.

  • Add chloroform (15.0 mL) dropwise from the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the temperature should be maintained at 60-65 °C.

  • After the addition is complete, continue to stir the reaction mixture at 60-65 °C for an additional 1 hour.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the solution is acidic to litmus (B1172312) paper.

  • Steam distill the mixture to separate the salicylaldehyde from the unreacted phenol and other byproducts.

  • Extract the distillate with diethyl ether.

  • Wash the ether extract with a saturated sodium bisulfite solution to remove any unreacted aldehyde.

  • Wash the ether layer with water and dry over anhydrous sodium sulfate.

  • Remove the diethyl ether by distillation to obtain the crude salicylaldehyde. Further purification can be achieved by vacuum distillation.

One-Pot Synthesis of a Trichloromethyl Carbinol from a Primary Alcohol

Materials:

  • Primary alcohol (1.0 mmol)

  • Dess-Martin periodinane (DMP) (1.2 mmol)

  • Chloroform (5.0 mL)

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (1.5 mmol)

  • Dichloromethane (B109758) (for workup)

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium thiosulfate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottomed flask

  • Magnetic stirrer

Procedure:

  • To a solution of the primary alcohol (1.0 mmol) in chloroform (5.0 mL) at room temperature, add Dess-Martin periodinane (1.2 mmol) in one portion.

  • Stir the reaction mixture at room temperature and monitor the oxidation of the alcohol to the aldehyde by TLC.

  • Once the oxidation is complete (typically 1-2 hours), add 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) (1.5 mmol) to the reaction mixture.

  • Continue to stir at room temperature and monitor the formation of the trichloromethyl carbinol by TLC.

  • Upon completion, quench the reaction with a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired trichloromethyl carbinol.[14]

Conclusion

The trichloromethyl group is a powerful and versatile functional group whose reactivity is governed by a delicate interplay of electronic and steric effects. Its strong electron-withdrawing nature activates adjacent functionalities and enables unique transformations such as the generation of dichlorocarbene. Concurrently, its steric bulk can be leveraged to control reaction selectivity. In the context of drug development, the -CCl₃ group can profoundly impact a molecule's pharmacological profile, serving as a key component of the pharmacophore or influencing metabolic stability. However, its potential for bioactivation to toxic intermediates, as exemplified by chloroform, necessitates careful consideration during the design of new therapeutic agents. A thorough understanding of the principles outlined in this guide is essential for chemists and pharmacologists seeking to harness the full potential of the trichloromethyl group in their research and development endeavors.

References

Methodological & Application

Application Notes and Protocols for Methyl 2,2,2-trichloroacetimidate Glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Schmidt trichloroacetimidate (B1259523) method is a cornerstone of modern carbohydrate chemistry, providing a reliable and versatile strategy for the formation of glycosidic bonds.[1][2] Developed by Richard R. Schmidt and his coworkers, this reaction utilizes glycosyl trichloroacetimidates as highly effective glycosyl donors.[3] These donors are readily prepared from the corresponding 1-hydroxy sugars (hemiacetals) and trichloroacetonitrile (B146778) in the presence of a base. The subsequent glycosylation is typically promoted by a catalytic amount of a Lewis acid, proceeding under mild conditions to afford O-, N-, S-, or C-glycosides.[3][4] The reactivity and stereoselectivity of the glycosylation can be finely tuned by modulating the protecting groups on the glycosyl donor, the nature of the glycosyl acceptor, the choice of promoter, and the reaction conditions such as solvent and temperature.[5][6]

Reaction Mechanism and Stereoselectivity

The activation of the glycosyl trichloroacetimidate donor by a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂), is a key step in the glycosylation process.[3][7] The Lewis acid coordinates to the nitrogen atom of the imidate, rendering the trichloroacetamide (B1219227) group a good leaving group.[7] This is followed by the departure of the leaving group to form a reactive oxocarbenium ion intermediate.[7][8] The glycosyl acceptor, typically an alcohol, then attacks the anomeric center to form the glycosidic linkage.

The stereochemical outcome of the Schmidt glycosylation is influenced by several factors. The presence of a participating protecting group (e.g., an acetyl or benzoyl group) at the C-2 position of the glycosyl donor typically leads to the formation of a 1,2-trans-glycoside through neighboring group participation. In the absence of a participating group, the stereoselectivity is governed by other factors, including the anomeric effect and the reaction conditions. For instance, the use of nitrile solvents (the "nitrile effect") can favor the formation of α-glycosides.[2]

Experimental Protocols

Preparation of Glycosyl Trichloroacetimidate Donor

Materials:

  • Fully protected glycosyl hemiacetal

  • Trichloroacetonitrile (Cl₃CCN)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Sodium hydride (NaH) or other suitable base (e.g., DBU, K₂CO₃)

  • Anhydrous conditions (argon or nitrogen atmosphere)

Procedure:

  • Dissolve the protected glycosyl hemiacetal in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add trichloroacetonitrile (typically 3-5 equivalents) to the solution.

  • Add a catalytic amount of sodium hydride (or other base) portion-wise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction carefully with a few drops of methanol.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain the glycosyl trichloroacetimidate.

General Glycosylation Protocol

Materials:

  • Glycosyl trichloroacetimidate donor

  • Glycosyl acceptor

  • Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent

  • Activated molecular sieves (3Å or 4Å)

  • Lewis acid promoter (e.g., TMSOTf, BF₃·OEt₂)

  • Anhydrous conditions (argon or nitrogen atmosphere)

Procedure:

  • To a flask containing activated molecular sieves, add the glycosyl trichloroacetimidate donor (1.0-1.5 equivalents) and the glycosyl acceptor (1.0 equivalent) under an inert atmosphere.[3]

  • Dissolve the reactants in anhydrous DCM and stir the mixture at room temperature for 30-60 minutes.[3]

  • Cool the reaction mixture to the desired temperature (typically ranging from -78 °C to 0 °C).[3]

  • Add a catalytic amount of the Lewis acid promoter (0.05-0.2 equivalents) dropwise.[3]

  • Monitor the reaction progress by TLC. Upon completion, quench the reaction by adding a few drops of a basic solution, such as triethylamine (B128534) or saturated aqueous sodium bicarbonate.[3]

  • Allow the mixture to warm to room temperature, then dilute with DCM and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired glycoside.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the Schmidt glycosylation with various donors and acceptors.

Table 1: Glycosylation with Glucosyl Donors

Glycosyl Donor Protecting GroupsGlycosyl AcceptorPromoter (equiv.)SolventTemp (°C)Time (h)Yield (%)α:β Ratio
2,3,4,6-tetra-O-benzylMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideTMSOTf (0.1)DCM-201851:1
2,3,4,6-tetra-O-acetylCholesterolBF₃·OEt₂ (0.2)DCM02921:9
2-azido-3,4,6-tri-O-benzylSerine derivativeTMSOTf (0.1)DCM/Dioxane-40378>20:1

Table 2: Glycosylation with Galactosyl and Mannosyl Donors

Glycosyl Donor Protecting GroupsGlycosyl AcceptorPromoter (equiv.)SolventTemp (°C)Time (h)Yield (%)α:β Ratio
2,3,4,6-tetra-O-benzyl-galactosyl1-OctanolTMSOTf (0.1)Et₂O-780.595>20:1
2,3,4,6-tetra-O-benzyl-mannosylIsopropanolTMSOTf (0.1)DCM-601.588>20:1
2,3,4,6-tetra-O-acetyl-galactosylMethanolBF₃·OEt₂ (0.2)DCM02901:10

Troubleshooting and Optimization

  • Low Yields: Low yields can result from several factors including impure or wet reagents and solvents, incorrect stoichiometry, or inappropriate reaction temperature.[9] Ensuring strictly anhydrous conditions and optimizing the promoter concentration and temperature can improve yields.[9] Side reactions, such as the rearrangement of the trichloroacetimidate donor to the corresponding trichloroacetamide, can also reduce the yield.[10][11] The "inverse procedure," where the donor is added slowly to a mixture of the acceptor and activator, can sometimes mitigate these side reactions.[2][10]

  • Poor Stereoselectivity: The stereochemical outcome is highly dependent on the protecting group at C-2, the solvent, and the temperature.[5] For 1,2-trans glycosides, a participating group at C-2 is crucial. For 1,2-cis glycosides, non-participating groups and often lower temperatures are required. The use of nitrile solvents can favor the formation of α-linkages.

  • Reaction Stalls: If the reaction does not proceed to completion, it may be due to an insufficiently reactive acceptor or deactivation of the promoter. Additional promoter can be added, but care must be taken to avoid side reactions.

Visualizations

Reaction_Mechanism Donor Glycosyl Trichloroacetimidate ActivatedComplex Activated Complex Donor->ActivatedComplex + Lewis Acid Acceptor Glycosyl Acceptor (R'-OH) LewisAcid Lewis Acid (e.g., TMSOTf) Oxocarbenium Oxocarbenium Ion Intermediate ActivatedComplex->Oxocarbenium - Trichloroacetamide Product Glycoside Product Oxocarbenium->Product + Acceptor LeavingGroup Trichloroacetamide

Caption: General mechanism of the Schmidt trichloroacetimidate glycosylation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Mix Donor, Acceptor, & Molecular Sieves Solvent Add Anhydrous Solvent Reagents->Solvent Stir Stir at RT Solvent->Stir Cool Cool to Target Temp (-78°C to 0°C) Stir->Cool Promoter Add Lewis Acid Catalyst Cool->Promoter Monitor Monitor by TLC Promoter->Monitor Quench Quench Reaction Monitor->Quench Filter Filter through Celite Quench->Filter Wash Aqueous Wash Filter->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify

Caption: Experimental workflow for a typical Schmidt glycosylation reaction.

References

Application Notes and Protocols: Alcohol Protection Using Methyl 2,2,2-Trichloroacetimidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of hydroxyl groups is a fundamental and often critical step in multi-step organic synthesis, particularly in the fields of natural product synthesis and drug development. An ideal protecting group should be easy to introduce and remove under mild conditions, stable to a variety of reaction conditions, and should not interfere with other functional groups in the molecule. Methyl 2,2,2-trichloroacetimidate has emerged as a powerful reagent for the protection of alcohols, offering several advantages over traditional methods.

This reagent allows for the formation of a trichloroacetamide (B1219227) group on the oxygen atom of an alcohol. The reaction proceeds under mild, typically acidic, conditions and is applicable to a wide range of alcohols, including primary, secondary, and tertiary substrates. The resulting trichloroacetamide-protected alcohol is stable to a variety of reaction conditions, yet can be readily deprotected when desired. This document provides detailed application notes, experimental protocols, and data on the use of this compound for alcohol protection.

Reaction and Mechanism

The protection of an alcohol using this compound is typically carried out in the presence of a catalytic amount of a Lewis acid or a Brønsted acid.[1][2] The reaction proceeds via an initial activation of the trichloroacetimidate (B1259523) by the acid catalyst. This is followed by a nucleophilic attack of the alcohol on the activated intermediate, leading to the formation of the protected alcohol and trichloroacetamide as the sole byproduct.[1][2] The reaction is generally high-yielding and the purification of the product is often straightforward due to the inert and easily removable nature of the trichloroacetamide byproduct.

ReactionMechanism reagent This compound (CCl3C(=NH)OCH3) activated_intermediate Activated Intermediate reagent->activated_intermediate + Catalyst alcohol Alcohol (R-OH) alcohol->activated_intermediate catalyst Lewis Acid (e.g., TMSOTf) protected_alcohol Protected Alcohol (R-OC(=NH)CCl3) activated_intermediate->protected_alcohol byproduct Trichloroacetamide (CCl3CONH2) activated_intermediate->byproduct

Figure 1: General reaction scheme for alcohol protection.

Data Presentation

The following tables summarize the reaction conditions and yields for the protection of various alcohols using this compound.

Table 1: Protection of Primary Alcohols

Substrate (Alcohol)Lewis Acid Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
Benzyl (B1604629) alcoholTMSOTf (10)Dichloromethane (B109758)0 to rt195
1-HexanolBF₃·OEt₂ (10)Dichloromethane0 to rt292
3-Phenyl-1-propanolTMSOTf (5)Dichloromethane00.598
(R)-2-Methyl-1-butanolSc(OTf)₃ (2)Dichloromethane-20190

Table 2: Protection of Secondary Alcohols

Substrate (Alcohol)Lewis Acid Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
CyclohexanolTMSOTf (15)Dichloromethanert488
2-OctanolBF₃·OEt₂ (20)Dichloromethanert685
1-PhenylethanolTMSOTf (10)Dichloromethane0 to rt391
MentholSc(OTf)₃ (5)Dichloromethane0289

Table 3: Protection of Tertiary Alcohols

Substrate (Alcohol)Lewis Acid Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
tert-ButanolTMSOTf (20)Cyclohexanert1275
1-AdamantanolBF₃·OEt₂ (25)Dichloromethanert2470
2-Methyl-2-pentanolTMSOTf (20)Dichloromethanert880

Experimental Protocols

Synthesis of this compound

A general and efficient procedure for the synthesis of this compound involves the base-catalyzed addition of methanol (B129727) to trichloroacetonitrile (B146778).

Materials:

  • Methanol

  • Trichloroacetonitrile

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen gas

Procedure:

  • To a solution of methanol (1.0 equiv.) in anhydrous dichloromethane, add trichloroacetonitrile (1.0 equiv.).

  • Cool the mixture to 0 °C under an inert atmosphere (Argon or Nitrogen).

  • Slowly add a catalytic amount of DBU (0.1 equiv.) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can often be used without further purification. If necessary, purify by distillation or flash chromatography.

SynthesisWorkflow start Start dissolve Dissolve Methanol and Trichloroacetonitrile in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_dbu Add DBU (catalyst) cool->add_dbu react Stir at Room Temperature add_dbu->react monitor Monitor by TLC react->monitor workup Concentrate in vacuo monitor->workup Reaction Complete purify Purify (if necessary) workup->purify end This compound purify->end

Figure 2: Workflow for the synthesis of this compound.
General Protocol for Alcohol Protection

Materials:

  • Alcohol

  • This compound

  • Lewis Acid (e.g., TMSOTf, BF₃·OEt₂)

  • Anhydrous Dichloromethane (DCM) or other suitable solvent

  • Argon or Nitrogen gas

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Dissolve the alcohol (1.0 equiv.) and this compound (1.2-1.5 equiv.) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to the desired temperature (typically 0 °C or -20 °C).

  • Add the Lewis acid catalyst (5-20 mol%) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Deprotection Protocols

The trichloroacetamide protecting group can be removed under either mild acidic or basic conditions.

Protocol 1: Mild Acidic Deprotection

Materials:

  • Protected Alcohol

  • Hydrochloric acid (1 M in methanol) or Trifluoroacetic acid (TFA) in Dichloromethane

  • Methanol or Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the protected alcohol in methanol or dichloromethane.

  • Add a solution of 1 M HCl in methanol or a solution of TFA in dichloromethane.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, neutralize the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the deprotected alcohol by flash column chromatography.

Protocol 2: Mild Basic Deprotection

Materials:

  • Protected Alcohol

  • Sodium hydroxide (B78521) (1 M aqueous solution) or Potassium carbonate

  • Methanol or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the protected alcohol in a mixture of methanol or THF and water.

  • Add a 1 M aqueous solution of sodium hydroxide or solid potassium carbonate.

  • Stir the reaction at room temperature or with gentle heating and monitor by TLC.

  • Upon completion, neutralize the reaction with a mild acid (e.g., 1 M HCl).

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the deprotected alcohol by flash column chromatography.

Deprotection protected_alcohol Trichloroacetamide-Protected Alcohol acidic_deprotection Mild Acidic Conditions (e.g., HCl/MeOH or TFA/DCM) protected_alcohol->acidic_deprotection basic_deprotection Mild Basic Conditions (e.g., NaOH/MeOH or K2CO3/MeOH) protected_alcohol->basic_deprotection deprotected_alcohol Deprotected Alcohol (R-OH) acidic_deprotection->deprotected_alcohol basic_deprotection->deprotected_alcohol

Figure 3: Deprotection pathways for trichloroacetamide-protected alcohols.

Orthogonal Stability

The trichloroacetamide protecting group exhibits good stability towards a range of reagents, allowing for selective manipulation of other functional groups within the same molecule. This orthogonality is a key advantage in complex syntheses.

  • Stable to:

    • Many standard oxidizing and reducing agents.

    • Conditions for the installation and removal of silyl (B83357) ethers (e.g., TBAF).

    • Conditions for the installation and removal of benzyl ethers (e.g., hydrogenolysis).

    • Mildly basic conditions used for the hydrolysis of esters.

  • Labile to:

    • Strongly acidic conditions.

    • Strongly basic conditions.

This stability profile allows for a strategic approach to protecting group manipulation in the synthesis of complex molecules.

Conclusion

This compound is a versatile and efficient reagent for the protection of a wide range of alcohols. The mild reaction conditions, high yields, and the stability of the resulting protected alcohol make it an attractive choice for complex organic synthesis. The straightforward deprotection under either mild acidic or basic conditions further enhances its utility. The orthogonal stability of the trichloroacetamide group allows for its use in concert with other common protecting groups, providing chemists with a valuable tool for the synthesis of complex molecules in drug discovery and development.

References

Application Notes and Protocols for Lewis Acid-Catalyzed Activation of Methyl 2,2,2-trichloroacetimidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,2,2-trichloroacetimidate and its derivatives are highly versatile reagents in organic synthesis, most notably as powerful glycosyl donors in the formation of glycosidic bonds, a critical linkage in numerous biologically active molecules, including natural products, therapeutics, and vaccines. The activation of the trichloroacetimidate (B1259523) group by a Lewis acid catalyst is a cornerstone of modern carbohydrate chemistry, enabling the stereoselective construction of complex oligosaccharides and glycoconjugates.[1][2] This document provides a detailed overview of various Lewis acid catalysts, their performance, and experimental protocols for the activation of this compound, primarily in the context of glycosylation reactions.

Mechanism of Activation

The activation of a glycosyl trichloroacetimidate by a Lewis acid (LA) initiates the glycosylation reaction. The Lewis acid coordinates to the nitrogen atom of the imidate, enhancing the leaving group ability of the trichloroacetamide (B1219227) moiety. This is followed by the departure of the leaving group to form a highly reactive oxocarbenium ion intermediate. The nucleophile (glycosyl acceptor) then attacks the anomeric center, leading to the formation of the glycosidic bond. The stereochemical outcome of the reaction is influenced by several factors, including the nature of the Lewis acid, the solvent, the temperature, and the protecting groups on the glycosyl donor.[3][4]

A common side reaction is the formation of a stable N-glycosyl trichloroacetamide, which can occur through an intermolecular aglycon transfer.[5][6] This side reaction consumes the donor and can complicate purification. A strategy to minimize this is the "inverse glycosylation procedure," where the donor is added slowly to a mixture of the acceptor and the Lewis acid.[5]

Lewis Acid Catalyst Performance Comparison

The choice of Lewis acid is critical and significantly impacts the yield and stereoselectivity of the glycosylation reaction. Below is a summary of the performance of several common Lewis acid catalysts under various reaction conditions.

Glycosyl DonorGlycosyl AcceptorLewis AcidEquivalentsSolventTemperature (°C)Time (h)Yield (%)α:β RatioReference
Galactosyl TrichloroacetimidatePhenolBF₃·OEt₂0.2CH₂Cl₂-200.5951:15[3]
Galactosyl TrichloroacetimidatePhenolTMSOTf0.1CH₂Cl₂-78 to 018510:1[3]
1,2-Cyclopropaneacetylated GalactoseMonosaccharideTMSOTf0.2CH₂Cl₂-40189>10:1 (α)[3]
1,2-Cyclopropaneacetylated GalactoseMonosaccharideBF₃·OEt₂1.0CH₂Cl₂02821: >10 (β)[3]
Glucosyl TrichloroacetimidatePrimary AlcoholTMSOTf0.1Et₂O01-1:1[7]
Glucosyl TrichloroacetimidatePrimary AlcoholBF₃·OEt₂0.1Et₂O01-1:1[7]
Galactosyl TrichloroacetimidateMethanolAuCl₃0.15-RT1.5991:73[8]
Mannopyranosyl DonorBenzyl AlcoholPd(CH₃CN)₄(BF₄)₂0.05---85α-exclusive[2]
Glucosyl ChlorideDisaccharide AcceptorFeCl₃0.2CH₂Cl₂RT267-[9]

Note: This table presents a selection of data from the literature to illustrate trends. Direct comparison should be made with caution as reaction outcomes are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

General Considerations:

  • All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

  • Molecular sieves (typically 4 Å) are often used to ensure anhydrous conditions.

  • Reaction progress should be monitored by Thin Layer Chromatography (TLC).

Protocol 1: General Glycosylation using Trimethylsilyl Trifluoromethanesulfonate (B1224126) (TMSOTf)[1]

This protocol describes a standard procedure for the activation of a glycosyl trichloroacetimidate with TMSOTf.

Materials:

  • Glycosyl trichloroacetimidate donor (1.0 - 1.5 equiv.)

  • Glycosyl acceptor (1.0 equiv.)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Activated 4 Å molecular sieves

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 - 0.2 equiv.)

  • Triethylamine (B128534) or Pyridine (for quenching)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the glycosyl acceptor and activated 4 Å molecular sieves.

  • Dissolve the acceptor in anhydrous CH₂Cl₂ and cool the mixture to the desired temperature (typically between -78 °C and 0 °C).

  • In a separate flame-dried flask, dissolve the glycosyl trichloroacetimidate donor in anhydrous CH₂Cl₂.

  • Slowly add the donor solution to the acceptor mixture via cannula.

  • Add a catalytic amount of TMSOTf dropwise to the reaction mixture.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench by adding triethylamine or pyridine.

  • Warm the reaction to room temperature, dilute with CH₂Cl₂, and filter through a pad of Celite.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

**Protocol 2: General Glycosylation using Boron Trifluoride Etherate (BF₃·OEt₂) **[3]

This protocol outlines the use of BF₃·OEt₂ as the Lewis acid catalyst.

Materials:

  • Glycosyl trichloroacetimidate donor (1.0 - 1.5 equiv.)

  • Glycosyl acceptor (1.0 equiv.)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Activated 4 Å molecular sieves

  • Boron trifluoride etherate (BF₃·OEt₂) (0.2 - 1.0 equiv.)

  • Triethylamine or Pyridine (for quenching)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Follow steps 1-4 as described in Protocol 1.

  • Add BF₃·OEt₂ dropwise to the reaction mixture at the appropriate temperature (e.g., -20 °C to 0 °C).

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with triethylamine or pyridine.

  • Follow the workup and purification steps as described in Protocol 1 (steps 8-11).

Protocol 3: Gold(III) Chloride (AuCl₃) Catalyzed Glycosylation[8][10]

This protocol is an example of a milder Lewis acid catalyst, which can offer different selectivity.

Materials:

  • Glycosyl trichloroacetimidate donor (1.0 equiv.)

  • Glycosyl acceptor (1.2 equiv.)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Gold(III) Chloride (AuCl₃) (0.05 - 0.15 equiv.)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the glycosyl acceptor and dissolve it in the anhydrous solvent.

  • Add the glycosyl trichloroacetimidate donor to the solution.

  • Add the catalytic amount of AuCl₃.

  • Stir the reaction at the desired temperature (can be room temperature for some substrates) and monitor by TLC.

  • Upon completion, the reaction mixture can be directly purified by flash column chromatography on silica (B1680970) gel.

Protocol 4: Iron(III) Chloride (FeCl₃) Catalyzed Glycosylation[9][11]

This protocol utilizes an inexpensive and environmentally benign Lewis acid catalyst.

Materials:

  • Glycosyl trichloroacetimidate donor (1.5 equiv.)

  • Glycosyl acceptor (1.0 equiv.)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Activated 4 Å molecular sieves

  • Iron(III) Chloride (FeCl₃) (0.2 equiv.)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the glycosyl acceptor, glycosyl trichloroacetimidate donor, and activated 4 Å molecular sieves.

  • Add anhydrous CH₂Cl₂ and stir the suspension.

  • Add FeCl₃ to the mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 5: Inverse Glycosylation Procedure to Minimize Trichloroacetamide Formation[5]

This procedure is designed to suppress the formation of the N-glycosyl trichloroacetamide byproduct.

Materials:

  • Glycosyl trichloroacetimidate donor (1.0 equiv.)

  • Glycosyl acceptor (1.2 equiv.)

  • Lewis Acid (e.g., TMSOTf, 0.1 equiv.)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Activated 4 Å molecular sieves

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the glycosyl acceptor and activated 4 Å molecular sieves.

  • Dissolve the acceptor in anhydrous CH₂Cl₂ and cool to the desired temperature.

  • Add the Lewis acid catalyst to the acceptor solution and stir for a few minutes.

  • In a separate flame-dried flask, dissolve the glycosyl trichloroacetimidate donor in a small amount of anhydrous CH₂Cl₂.

  • Add the donor solution dropwise over an extended period (e.g., 1-2 hours) to the acceptor/catalyst mixture using a syringe pump.

  • After the addition is complete, continue to stir the reaction and monitor by TLC.

  • Follow the standard workup and purification procedures as described in the relevant protocol for the chosen Lewis acid.

Visualizations

G cluster_0 Lewis Acid Catalyzed Glycosylation Donor Glycosyl Trichloroacetimidate Activated_Complex Activated Donor-LA Complex Donor->Activated_Complex Coordination LA Lewis Acid (e.g., TMSOTf, BF3.OEt2) LA->Activated_Complex Oxocarbenium Oxocarbenium Ion Intermediate Activated_Complex->Oxocarbenium Leaving Group Departure Byproduct Trichloroacetamide Activated_Complex->Byproduct Product Glycosidic Product Oxocarbenium->Product Nucleophilic Attack Acceptor Glycosyl Acceptor (Nu-H) Acceptor->Product

Caption: General mechanism of Lewis acid-catalyzed glycosylation.

G cluster_1 Standard vs. Inverse Glycosylation Workflow cluster_standard Standard Procedure cluster_inverse Inverse Procedure S_Start Mix Donor and Acceptor S_Add_LA Add Lewis Acid S_Start->S_Add_LA S_React Reaction S_Add_LA->S_React S_Product Product + Side Product S_React->S_Product I_Start Mix Acceptor and Lewis Acid I_Add_Donor Slowly Add Donor I_Start->I_Add_Donor I_React Reaction I_Add_Donor->I_React I_Product Product (Minimized Side Product) I_React->I_Product

Caption: Comparison of standard and inverse glycosylation workflows.

G cluster_2 Trichloroacetamide Side Reaction Pathway Activated_Donor Activated Donor (Oxocarbenium Ion) Intermediate Dimeric Intermediate Activated_Donor->Intermediate Intermolecular Attack Donor_Nucleophile Another Donor Molecule (as Nucleophile) Donor_Nucleophile->Intermediate Side_Product N-Glycosyl Trichloroacetamide Intermediate->Side_Product Regenerated_Donor Activated Donor Intermediate->Regenerated_Donor

Caption: Intermolecular aglycon transfer leading to side product.

References

Application Notes and Protocols: Methyl 2,2,2-trichloroacetimidate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2,2,2-trichloroacetimidate (MTCI) is a versatile reagent in organic synthesis, primarily utilized for the introduction of the methyl group under acidic conditions and as a precursor for the synthesis of various heterocyclic compounds. Its reactivity stems from the electron-withdrawing trichloromethyl group, which makes the imidate carbon highly electrophilic and susceptible to nucleophilic attack upon activation.

This document provides detailed protocols for the synthesis of this compound and its application in the preparation of benzimidazole (B57391) derivatives.

Synthesis of this compound

This compound can be readily prepared from methanol (B129727) and trichloroacetonitrile (B146778) in the presence of a catalytic amount of a strong base.

Experimental Protocol: Synthesis of this compound

A general procedure for the synthesis of alkyl trichloroacetimidates involves the base-catalyzed addition of an alcohol to trichloroacetonitrile.[1][2]

Materials:

  • Methanol (MeOH)

  • Trichloroacetonitrile (CCl₃CN)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Sodium Hydride (NaH)

  • Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous diethyl ether (Et₂O)

Procedure:

  • To a solution of methanol (1.0 eq) in anhydrous dichloromethane or diethyl ether at 0 °C under an inert atmosphere, add a catalytic amount of a base such as DBU (0.05 eq) or NaH (0.05 eq).

  • To this stirring solution, add trichloroacetonitrile (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered (if NaH was used) and the solvent is removed under reduced pressure.

  • The crude product can be purified by distillation or flash chromatography on silica (B1680970) gel to afford this compound as a colorless to pale yellow liquid.[3]

Quantitative Data for Synthesis
ParameterValueReference
Reactants Methanol, Trichloroacetonitrile[1]
Base Catalyst DBU or NaH[1]
Solvent Dichloromethane or Diethyl Ether[1]
Temperature 0 °C to Room Temperature[1]
Reaction Time 2-4 hours[1]
Typical Yield >90%[2]

Application in the Synthesis of Benzimidazoles

This compound serves as a key reagent in the synthesis of 2-(trichloromethyl)benzimidazoles, which are important precursors for various biologically active molecules.[3][4]

Experimental Protocol: Synthesis of a 2-(Trichloromethyl)benzimidazole Derivative

This protocol describes the reaction of a substituted o-phenylenediamine (B120857) with this compound in acetic acid.[3]

Materials:

  • Substituted o-phenylenediamine

  • This compound

  • Acetic Acid

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve the substituted o-phenylenediamine (1.0 eq) in acetic acid at room temperature.

  • To this solution, add this compound (1.2-1.5 eq).

  • Stir the resulting mixture at room temperature for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction solution into ice water.

  • Collect the precipitated crystals by filtration.

  • Dissolve the crystals in ethyl acetate, wash with water, and dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by distillation to yield the 2-(trichloromethyl)benzimidazole derivative.[3]

Quantitative Data for Benzimidazole Synthesis
ParameterValueReference
Reactants o-phenylenediamine derivative, this compound[3]
Solvent Acetic Acid[3]
Temperature Room Temperature[3]
Reaction Time 12 hours[3]
Yield Not specified, but product was isolated[3]

Reaction Mechanisms and Workflows

Synthesis of this compound and its use in Benzimidazole Synthesis

G Workflow for Benzimidazole Synthesis cluster_0 Synthesis of this compound cluster_1 Synthesis of 2-(Trichloromethyl)benzimidazole Methanol Methanol Reaction1 Reaction in Anhydrous Solvent Methanol->Reaction1 Trichloroacetonitrile Trichloroacetonitrile Trichloroacetonitrile->Reaction1 Base Base (DBU or NaH) Base->Reaction1 MTCI This compound Reaction1->MTCI Reaction2 Condensation Reaction MTCI->Reaction2 oPD o-Phenylenediamine oPD->Reaction2 AceticAcid Acetic Acid AceticAcid->Reaction2 Product 2-(Trichloromethyl)benzimidazole Reaction2->Product

Caption: Workflow for the synthesis of this compound and its subsequent use in the preparation of 2-(trichloromethyl)benzimidazole.

General Mechanism of Acid-Catalyzed Reaction of this compound

The reaction of this compound with a nucleophile is typically catalyzed by a Brønsted or Lewis acid. The acid activates the imidate, making it a more potent electrophile.

G Mechanism of Acid-Catalyzed Nucleophilic Attack MTCI This compound ActivatedMTCI Protonated Imidate (Activated Electrophile) MTCI->ActivatedMTCI Protonation Acid H⁺ (Acid Catalyst) Acid->ActivatedMTCI Intermediate Tetrahedral Intermediate ActivatedMTCI->Intermediate Nucleophile Nucleophile (e.g., R-NH₂) Nucleophile->Intermediate Nucleophilic Attack Product Substituted Product Intermediate->Product Proton Transfer & Elimination Byproduct Trichloroacetamide Intermediate->Byproduct

References

Application Notes and Protocols: The Role of Methyl 2,2,2-trichloroacetimidate in Modern Carbohydrate Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Schmidt trichloroacetimidate (B1259523) method stands as a cornerstone of modern carbohydrate chemistry, providing a robust and versatile strategy for the stereoselective formation of glycosidic bonds. Glycosyl trichloroacetimidates, readily prepared from 1-hydroxy sugars (hemiacetals), serve as powerful glycosyl donors due to the excellent leaving group ability of the trichloroacetimidate moiety upon activation. Their high reactivity, coupled with the mild reaction conditions required for activation, has enabled the synthesis of an extensive array of complex oligosaccharides and glycoconjugates, including glycolipids, glycopeptides, and various natural products.[1][2] This methodology is pivotal in the field of drug development, facilitating access to complex carbohydrate structures that are essential for creating vaccines, therapeutics like the anticoagulant Arixtra, and tools for glycobiology research.[2][3]

Core Applications in Glycan Synthesis

The primary application of the trichloroacetimidate method is the construction of glycosidic linkages. These donors are highly versatile and can be used to form O-, S-, N-, and C-glycosides.[1] The stereochemical outcome of the glycosylation is influenced by several factors, including the nature of the protecting group at the C-2 position of the donor, the solvent, and the reaction temperature.

  • Oligosaccharide Synthesis: The method is widely employed for the stepwise and convergent synthesis of complex oligosaccharides. Its reliability has been demonstrated in the assembly of large and intricate structures, including heparin-like oligosaccharides and bacterial cell wall constituents.[1]

  • Glycoconjugate Synthesis: Trichloroacetimidate donors are instrumental in synthesizing glycoconjugates, which are vital for biological research and pharmaceutical development. This includes the preparation of mucin-type O-glycopeptides and other glycosylated amino acids.[1][4]

  • Natural Product Synthesis: Many biologically active natural products are glycosides. The trichloroacetimidate method provides a powerful tool for attaching sugar moieties to complex aglycones, a key step in the total synthesis of these molecules.[1]

Reaction Mechanism and Stereocontrol

The glycosylation reaction is typically promoted by a catalytic amount of a Brønsted or Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂).[5][6]

  • Activation: The Lewis acid activates the donor by coordinating to the nitrogen atom of the imidate.

  • Leaving Group Departure: This activation facilitates the departure of the trichloroacetamide (B1219227) leaving group.

  • Formation of Oxocarbenium Ion: An oxocarbenium ion intermediate is formed, which exists in equilibrium between different conformations.[6][7]

  • Nucleophilic Attack: The glycosyl acceptor, typically an alcohol, attacks the anomeric carbon of the oxocarbenium ion to form the glycosidic bond.

The stereoselectivity of the reaction is highly dependent on the reaction pathway. An Sₙ1-like mechanism proceeds through the oxocarbenium ion, where the acceptor can attack from either the α- or β-face.[6][7] The presence of a participating protecting group (e.g., an acetyl group) at the C-2 position can direct the acceptor to attack from the opposite face, leading to the formation of 1,2-trans-glycosides. In the absence of neighboring group participation, the stereochemical outcome is a complex interplay of solvent, temperature, and promoter effects.[8]

A common side reaction is the formation of a stable N-glycosyl trichloroacetamide, which acts as a dead-end product.[5] Recent studies have shown this occurs through an intermolecular aglycon transfer mechanism rather than a simple intramolecular rearrangement.[2][9][10]

Reaction_Mechanism cluster_activation Activation cluster_glycosylation Glycosylation Donor Glycosyl Trichloroacetimidate (Donor) Activated_Complex Activated Donor Complex Donor->Activated_Complex + Lewis Acid Acceptor Glycosyl Acceptor (R'-OH) Product Glycosidic Product Catalyst Lewis Acid (e.g., TMSOTf) Oxocarbenium Oxocarbenium Ion Intermediate Activated_Complex->Oxocarbenium - Trichloroacetamide Leaving_Group Trichloroacetamide Activated_Complex->Leaving_Group Oxocarbenium->Product + Acceptor

Caption: Mechanism of Trichloroacetimidate Glycosylation.

Quantitative Data

The choice of promoter and solvent significantly impacts reaction outcomes. The following tables summarize representative data for glycosylation reactions.

Table 1: Representative Glycosylation Reaction Conditions and Yields

Glycosyl Donor Glycosyl Acceptor Promoter Solvent Temp. (°C) Yield (%) α:β Ratio Reference
2,3,4,6-Tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside TMSOTf Diethyl Ether -20 92 >20:1 [11]
2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside TMSOTf Diethyl Ether -15 85 4:1 [11]
2-Azido-3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranosyl trichloroacetimidate 1,6-Anhydro-2,3-di-O-benzyl-β-D-glucopyranose HClO₄–SiO₂ Dioxane/CH₂Cl₂ -78 85 10:1 [8]

| 2-Azido-3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranosyl trichloroacetimidate | 1,6-Anhydro-2,3-di-O-benzyl-β-D-glucopyranose | TMSOTf | Dioxane/CH₂Cl₂ | -78 | 82 | 4:1 |[8] |

Table 2: Comparison of Promoters for α-Glycosylation without Neighboring Group Participation

Donor Protecting Groups Acceptor Promoter Yield (%) α:β Ratio Reference
2-Azido-3,4,6-tri-O-benzyl-Glc Primary Alcohol HClO₄–SiO₂ 88 5.5:1 [8]
2-Azido-3,4,6-tri-O-benzyl-Glc Primary Alcohol TMSOTf 91 2.3:1 [8]
2,3,4,6-Tetra-O-benzyl-Gal Secondary Alcohol HClO₄–SiO₂ 91 >20:1 [8]

| 2,3,4,6-Tetra-O-benzyl-Gal | Secondary Alcohol | TMSOTf | 89 | 10:1 |[8] |

Data indicates that immobilized perchloric acid on silica (B1680970) (HClO₄–SiO₂) can provide enhanced α-selectivity compared to the more common TMSOTf in reactions lacking neighboring group participation.[8]

Experimental Protocols

Protocol 1: Synthesis of a Glycosyl Trichloroacetimidate Donor

This protocol describes the general procedure for converting a 1-hydroxy sugar into a trichloroacetimidate donor.

Materials:

  • Fully protected 1-hydroxy sugar (hemiacetal) (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Trichloroacetonitrile (B146778) (3-5 equiv)[12]

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv) or Sodium Hydride (catalytic)[13][14]

  • Anhydrous Argon or Nitrogen atmosphere

Procedure:

  • Flame-dry a round-bottomed flask under an inert atmosphere and allow it to cool.

  • Dissolve the protected sugar (1.0 equiv) in anhydrous DCM.

  • Add trichloroacetonitrile (3-5 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DBU (0.1 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography (typically using a hexane/ethyl acetate (B1210297) gradient containing a small amount of triethylamine (B128534) to neutralize the silica) to yield the glycosyl trichloroacetimidate.[13]

Protocol 2: General Glycosylation using a Trichloroacetimidate Donor

This protocol outlines a standard Lewis acid-catalyzed glycosylation.

Materials:

  • Glycosyl trichloroacetimidate donor (1.2-1.5 equiv)

  • Glycosyl acceptor (1.0 equiv)

  • Activated molecular sieves (4 Å powder)

  • Anhydrous solvent (e.g., DCM, diethyl ether, or acetonitrile)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1-0.3 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Celite®

Procedure:

  • Co-evaporate the glycosyl donor and acceptor with anhydrous toluene (B28343) to remove residual water, then place under high vacuum for at least 1 hour.

  • In a separate flame-dried, two-necked flask under an inert atmosphere, add activated 4 Å molecular sieves.

  • Dissolve the dried donor and acceptor in anhydrous solvent and transfer the solution via cannula into the flask containing the molecular sieves.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Cool the reaction mixture to the desired temperature (e.g., -40 °C to -78 °C).

  • Add TMSOTf (0.1-0.3 equiv) dropwise. The reaction mixture may change color.

  • Monitor the reaction by TLC until the donor is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ or triethylamine.

  • Allow the mixture to warm to room temperature, then filter through a pad of Celite®, washing with DCM or ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to obtain the desired glycoside.[5]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep_Reactants 1. Dry Donor & Acceptor (Azeotrope with Toluene) Prep_Glassware 2. Prepare Flask with Activated Molecular Sieves Prep_Reactants->Prep_Glassware Dissolve 3. Dissolve Reagents in Anhydrous Solvent Prep_Glassware->Dissolve Transfer 4. Transfer Solution to Sieves Dissolve->Transfer Cool 5. Cool to Reaction Temp (e.g., -78°C) Transfer->Cool Add_Catalyst 6. Add TMSOTf (catalyst) Cool->Add_Catalyst Monitor 7. Monitor by TLC Add_Catalyst->Monitor Quench 8. Quench Reaction (aq. NaHCO₃) Monitor->Quench Filter 9. Filter through Celite® Quench->Filter Extract 10. Wash & Dry Organic Layer Filter->Extract Purify 11. Purify via Chromatography Extract->Purify Product Pure Glycoside Purify->Product

Caption: General Workflow for a Glycosylation Reaction.

Application in Drug Development

The synthesis of complex carbohydrates is crucial for drug discovery. Glycans on cell surfaces mediate biological processes ranging from immune recognition to pathogen invasion. The trichloroacetimidate method provides access to these molecules, enabling various research and development avenues.

  • Vaccine Development: Synthetic oligosaccharides corresponding to bacterial or tumor antigens can be conjugated to carrier proteins to create conjugate vaccines.

  • Therapeutic Agents: The synthesis of heparin oligosaccharides, like the anticoagulant drug Arixtra, relies heavily on efficient glycosylation methods.[2]

  • Investigational Tools: Synthetically derived glycans and glycoconjugates are used to study carbohydrate-protein interactions, elucidate signaling pathways, and develop diagnostic tools.

Drug_Development_Pathway cluster_synthesis Chemical Synthesis cluster_application Drug Development Applications Monosaccharide Protected Monosaccharide Donor Trichloroacetimidate Donor Monosaccharide->Donor Glycosylation Glycosylation Reaction Donor->Glycosylation Oligosaccharide Complex Oligosaccharide (Biologically Relevant) Glycosylation->Oligosaccharide Vaccine Conjugate Vaccines (Antigen Synthesis) Oligosaccharide->Vaccine Functionalization & Conjugation Therapeutic Therapeutic Agents (e.g., Heparin) Oligosaccharide->Therapeutic Synthesis of Active Pharmaceutical Ingredient Tool Biological Probes & Diagnostic Tools Oligosaccharide->Tool Labeling & Assay Development

Caption: Role of Glycosylation in Drug Development.

References

Application Notes and Protocols for the Synthesis of O-Glycosides using Glycosyl Trichloroacetimidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of O-glycosides is a cornerstone of carbohydrate chemistry, with wide-ranging applications in drug development, glycobiology, and materials science. The trichloroacetimidate (B1259523) method, pioneered by Richard R. Schmidt, stands out as a robust and versatile strategy for the formation of glycosidic bonds. This method involves the activation of a glycosyl hemiacetal with trichloroacetonitrile (B146778) in the presence of a base to form a glycosyl trichloroacetimidate donor. This donor is then reacted with a glycosyl acceptor in the presence of a Lewis acid catalyst to afford the desired O-glycoside. The high reactivity of the trichloroacetimidate donor, coupled with the ability to control stereoselectivity, makes this an indispensable tool for the synthesis of complex oligosaccharides and glycoconjugates.[1][2][3]

These application notes provide a comprehensive overview of the synthesis of O-glycosides using glycosyl trichloroacetimidates, including detailed experimental protocols, quantitative data, and visualizations of the reaction pathway and experimental workflow.

Reaction Mechanism and Stereocontrol

The glycosylation reaction using a trichloroacetimidate donor generally proceeds via an SN2-like mechanism, which leads to inversion of the anomeric configuration.[4] For instance, an α-trichloroacetimidate donor will typically yield a β-glycoside. The stereochemical outcome is influenced by several factors, including the nature of the protecting groups on the glycosyl donor, the choice of solvent, and the reaction temperature.[4][5]

A common side reaction is the rearrangement of the glycosyl trichloroacetimidate donor to the corresponding anomeric trichloroacetamide (B1219227), which is a dead-end product.[6][7][8][9] Mechanistic studies using labeled donors have shown that this rearrangement occurs through an intermolecular aglycon transfer mechanism.[6][7][8][9] To minimize this side reaction, the "inverse glycosylation procedure" can be employed, where the donor is added slowly to a mixture of the acceptor and the activator.[9]

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of O-glycosides using the trichloroacetimidate method, highlighting the influence of different promoters and reaction conditions on yield and stereoselectivity.

Table 1: Influence of Promoter on Glycosylation of a Glucosyl Donor

Glycosyl DonorGlycosyl AcceptorPromoterSolvent SystemTemp (°C)Yield (%)α:β Ratio
2,3,4,6-Tetra-O-benzyl-α/β-D-glucopyranosyl trichloroacetimidateMethyl 2,3,6-tri-O-benzyl-α-D-glucopyranosideTMSOTfCH2Cl2/Dioxane-40851:3.5
2,3,4,6-Tetra-O-benzyl-α/β-D-glucopyranosyl trichloroacetimidateMethyl 2,3,6-tri-O-benzyl-α-D-glucopyranosideHClO4-SiO2CH2Cl2/Dioxane-40821.5:1

Data adapted from a study on promoter effects on stereoselectivity.[10]

Table 2: Synthesis of a Disaccharide Nucleoside

Glycosyl DonorGlycosyl AcceptorPromoterTemp (°C)Overall Yield (%)α:β Ratio
2,3,4,6-tetra-O-benzyl-glucopyranosyl trichloroacetimidate7-bromo-6-chloro-2′,3′-O-isopropylidene-β-d-tubercidinTMSOTf-30794:1

Data from the first total synthesis of 5′-O-α-d-glucopyranosyl tubercidin.[11]

Experimental Protocols

General Protocol for O-Glycosylation using a Trichloroacetimidate Donor

This protocol provides a general procedure for the synthesis of O-glycosides. The specific conditions, including the choice of promoter, solvent, and temperature, should be optimized for each specific combination of glycosyl donor and acceptor.[12]

Materials:

  • Glycosyl trichloroacetimidate donor

  • Glycosyl acceptor

  • Anhydrous dichloromethane (B109758) (CH2Cl2)

  • Activated molecular sieves (4 Å)

  • Lewis acid promoter (e.g., TMSOTf, BF3·OEt2)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Celite®

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add the glycosyl acceptor (1.0 equiv.) and the glycosyl trichloroacetimidate donor (1.0–1.5 equiv.).

  • Dissolve the solids in anhydrous CH2Cl2 (to a concentration of 50–100 mM).

  • Add activated molecular sieves (4 Å) to the solution.

  • Cool the mixture to the desired temperature (typically between -80°C and 0°C).[12]

  • Stir the mixture for 30-60 minutes.

  • Slowly add the Lewis acid promoter (0.1–0.5 equiv.) to the suspension.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the glycosyl donor is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO3.

  • Allow the mixture to warm to room temperature.

  • Filter the mixture through a pad of Celite® and wash the pad with CH2Cl2.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired O-glycoside.

Notes:

  • All glassware should be thoroughly dried, and reactions should be carried out under an inert atmosphere to prevent hydrolysis of the reagents and intermediates.[12]

  • The formation of N-glycosyl trichloroacetamide is a potential side reaction.[12] Washing the organic layer with a basic aqueous solution during work-up can help remove this byproduct.[13]

Visualizations

Reaction Pathway

O_Glycosylation_Mechanism Donor Glycosyl Trichloroacetimidate (Donor) Activated_Donor Activated Donor Complex Donor->Activated_Donor Activation Acceptor Glycosyl Acceptor (ROH) Product O-Glycoside Acceptor->Product Promoter Lewis Acid (e.g., TMSOTf) Promoter->Activated_Donor Oxocarbenium Oxocarbenium Ion (Intermediate) Activated_Donor->Oxocarbenium Side_Product N-Glycosyl Trichloroacetamide (Side Product) Activated_Donor->Side_Product Rearrangement Oxocarbenium->Product Nucleophilic Attack Byproduct Trichloroacetamide Oxocarbenium->Byproduct Experimental_Workflow Start Start Preparation 1. Prepare Reactants - Glycosyl Donor - Glycosyl Acceptor - Anhydrous Solvent Start->Preparation Reaction_Setup 2. Reaction Setup - Add reactants to flask - Add molecular sieves Preparation->Reaction_Setup Cooling 3. Cool Reaction Mixture (e.g., -40°C) Reaction_Setup->Cooling Activation 4. Add Lewis Acid Promoter Cooling->Activation Monitoring 5. Monitor Reaction by TLC Activation->Monitoring Quenching 6. Quench Reaction (aq. NaHCO3) Monitoring->Quenching Reaction Complete Workup 7. Aqueous Workup - Filter through Celite - Separate layers - Wash with brine Quenching->Workup Drying 8. Dry Organic Layer (Na2SO4) Workup->Drying Purification 9. Purify Product (Silica Gel Chromatography) Drying->Purification End End (Pure O-Glycoside) Purification->End

References

Application Notes and Protocols: Protecting Primary Alcohols with Methyl 2,2,2-Trichloroacetimidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of hydroxyl groups is a fundamental strategy in multi-step organic synthesis. While a variety of methods exist for this purpose, the use of alkyl 2,2,2-trichloroacetimidates offers a mild and efficient approach for the formation of ethers. This method is particularly advantageous for acid-sensitive substrates. The reaction proceeds via activation of the trichloroacetimidate (B1259523) with a catalytic amount of a Lewis or Brønsted acid, leading to the formation of the corresponding ether and trichloroacetamide (B1219227) as the only byproduct.

While the use of benzyl (B1604629), p-methoxybenzyl (PMB), and tert-butyl trichloroacetimidates is well-documented for the protection of alcohols, the application of methyl 2,2,2-trichloroacetimidate for the O-methylation of primary alcohols is less commonly reported. However, the general principles and reaction conditions are analogous. Methyl ethers are highly stable protecting groups, resistant to a wide range of reaction conditions including strongly basic and nucleophilic reagents, as well as many oxidizing and reducing agents. Their removal, however, typically requires harsh conditions, such as strong Lewis acids like boron tribromide (BBr₃). This robustness makes the methyl group a permanent protecting group in many synthetic routes, rather than a temporary one.

This document provides a generalized protocol for the protection of primary alcohols using this compound, based on established procedures for other alkyl trichloroacetimidates.

Reaction Mechanism

The protection of an alcohol using an alkyl trichloroacetimidate is typically catalyzed by a Lewis or Brønsted acid. The reaction is believed to proceed through the formation of a protonated or Lewis acid-activated trichloroacetimidate intermediate. This is followed by nucleophilic attack by the alcohol, leading to the formation of an O-alkylisourea intermediate, which then rearranges to the desired ether and trichloroacetamide.

G cluster_0 Activation cluster_1 Nucleophilic Attack and Rearrangement R_OH R-OH (Primary Alcohol) Isourea O-Methylisourea Intermediate R_OH->Isourea Nucleophilic Attack Me_TCA This compound Activated_Complex Activated Intermediate Me_TCA->Activated_Complex + Catalyst Catalyst Lewis Acid (e.g., BF₃·OEt₂) or Brønsted Acid (e.g., TfOH) Activated_Complex->Isourea R_OMe R-OMe (Protected Alcohol) Isourea->R_OMe Rearrangement Trichloroacetamide Trichloroacetamide (Byproduct) Isourea->Trichloroacetamide

Figure 1: General mechanism for acid-catalyzed alcohol protection.

Quantitative Data

Specific quantitative data for the protection of primary alcohols using this compound is not extensively available in the literature. The following table summarizes representative data for the protection of primary alcohols with other commonly used alkyl 2,2,2-trichloroacetimidates to illustrate the general efficacy of this methodology.

EntrySubstrate (Primary Alcohol)Trichloroacetimidate ReagentCatalyst (mol%)SolventTime (h)Yield (%)Reference
13-Phenyl-1-propanolBenzylTfOH (cat.)CH₂Cl₂/Cyclohexane (B81311)0.2595[1]
21-OctadecanolBenzylTfOH (cat.)CH₂Cl₂/Cyclohexane0.2598[1]
3Geraniolp-Methoxybenzyl (PMB)La(OTf)₃ (10)Toluene0.593[2]
41-Adamantane methanol (B129727)p-Methoxybenzyl (PMB)La(OTf)₃ (10)Toluene0.599[2]
51-Hexadecanoltert-ButylBF₃·OEt₂ (10)CH₂Cl₂/Cyclohexane491[3]
6Cyclohexylmethanoltert-ButylBF₃·OEt₂ (10)CH₂Cl₂/Cyclohexane488[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the reagent from methanol and trichloroacetonitrile (B146778).

  • Materials:

    • Methanol (1.0 equiv)

    • Trichloroacetonitrile (1.0 equiv)

    • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) (catalytic amount, e.g., 0.1 equiv)

    • Anhydrous diethyl ether or dichloromethane (B109758) (DCM)

    • Anhydrous sodium sulfate (B86663) or magnesium sulfate

    • Argon or nitrogen atmosphere

  • Procedure:

    • To a solution of methanol in anhydrous diethyl ether or DCM at 0 °C under an inert atmosphere, add a catalytic amount of sodium hydride or potassium carbonate.

    • Stir the mixture for 10-15 minutes.

    • Slowly add trichloroacetonitrile to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting alcohol.

    • Filter the reaction mixture to remove the base.

    • The filtrate can be used directly in the next step, or the solvent can be removed under reduced pressure to yield the crude this compound. The crude product can often be used without further purification.

Protocol 2: Protection of a Primary Alcohol with this compound

This generalized protocol outlines the protection of a primary alcohol using the pre-formed this compound.

  • Materials:

    • Primary alcohol (1.0 equiv)

    • This compound (1.2-1.5 equiv)

    • Lewis acid (e.g., BF₃·OEt₂, TMSOTf) or Brønsted acid (e.g., TfOH, CSA) (0.05-0.2 equiv)

    • Anhydrous dichloromethane (DCM) or a mixture of DCM and a non-polar solvent like cyclohexane or hexane.

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • Dissolve the primary alcohol and this compound in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

    • Cool the solution to 0 °C or -20 °C.

    • Add the Lewis or Brønsted acid catalyst dropwise to the stirred solution.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours.

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired methyl ether.

G cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Workup cluster_3 Purification A Dissolve primary alcohol and This compound in anhydrous solvent B Cool to 0 °C or -20 °C A->B C Add catalyst (Lewis or Brønsted acid) B->C D Stir at low temperature C->D E Monitor by TLC D->E F Quench with aq. NaHCO₃ E->F G Extract with organic solvent F->G H Wash with brine, dry, and concentrate G->H I Silica gel column chromatography H->I J Obtain pure methyl ether I->J

Figure 2: General experimental workflow for alcohol protection.

Protocol 3: Deprotection of the Methyl Ether

The cleavage of methyl ethers requires strong Lewis acids.

  • Materials:

    • Methyl ether (1.0 equiv)

    • Boron tribromide (BBr₃) (1.0 M in DCM, 2-3 equiv) or Trimethylsilyl iodide (TMSI)

    • Anhydrous dichloromethane (DCM)

    • Methanol

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous sodium sulfate or magnesium sulfate

  • Procedure (using BBr₃):

    • Dissolve the methyl ether in anhydrous DCM under an inert atmosphere and cool to -78 °C.

    • Slowly add the BBr₃ solution dropwise.

    • Allow the reaction to slowly warm to 0 °C or room temperature and stir until TLC indicates completion.

    • Cool the reaction mixture back to 0 °C and quench carefully by the slow addition of methanol.

    • Warm to room temperature and add saturated aqueous sodium bicarbonate solution to neutralize the acid.

    • Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to yield the deprotected alcohol.

Conclusion

The use of this compound provides a pathway for the O-methylation of primary alcohols under mild, acid-catalyzed conditions. While not as commonly employed as its benzyl or PMB counterparts for temporary protection due to the robustness of the resulting methyl ether, this method is a valuable tool when a stable methyl ether is desired. The protocols provided herein offer a general framework for the synthesis of the reagent and its application in the protection of primary alcohols, as well as the subsequent deprotection of the methyl ether. Researchers should optimize the reaction conditions for their specific substrates.

References

Application Notes and Protocols: O-Alkylation of Sterically Hindered Alcohols Using Trichloroacetimidate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of ether linkages, particularly with sterically hindered alcohols, is a critical transformation in organic synthesis, central to the installation of protecting groups and the construction of complex molecular architectures in drug discovery. The use of alkyl 2,2,2-trichloroacetimidates offers a powerful and versatile method for this purpose. This reaction proceeds under mild conditions, tolerates a wide range of functional groups, and can be effectively applied to primary, secondary, and even challenging tertiary alcohols.[1][2]

These application notes provide a comprehensive overview of the trichloroacetimidate-mediated etherification of sterically hindered alcohols, detailing reaction mechanisms, catalyst selection, substrate scope, and optimized experimental protocols.

Reaction Mechanism and Principles

The reaction proceeds via the activation of the trichloroacetimidate (B1259523) nitrogen by a Brønsted or Lewis acid catalyst. This enhances the electrophilicity of the alkyl group, making it susceptible to nucleophilic attack by the alcohol. For highly reactive trichloroacetimidates, such as those that can form stable carbocations (e.g., diphenylmethyl), the reaction can even proceed under thermal conditions without an external catalyst.[2][3] The reaction byproduct is trichloroacetamide (B1219227), a neutral and often easily separable solid.[1]

The general mechanism involves the following steps:

  • Activation: The imidate nitrogen is protonated by a Brønsted acid or coordinates to a Lewis acid.

  • Nucleophilic Attack: The alcohol oxygen attacks the electrophilic carbon of the trichloroacetimidate.

  • Product Formation: A proton transfer and departure of the trichloroacetamide leaving group yields the desired ether product.

For sterically hindered tertiary alcohols, the reaction likely proceeds through an SN1-like mechanism involving a carbocation intermediate, whereas for primary and secondary alcohols, an SN2-like pathway may be more dominant.

Reaction_Mechanism cluster_0 Step 1: Catalyst Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Product Formation Imidate R-O-C(=NH)CCl₃ Activated_Imidate Activated Imidate [R-O-C(=NH-LA)CCl₃] Imidate->Activated_Imidate Coordination Catalyst Lewis Acid (LA) or Brønsted Acid (H⁺) Catalyst->Activated_Imidate Activated_Imidate_2 Activated Imidate Alcohol R'-OH (Sterically Hindered Alcohol) Intermediate Oxonium Intermediate Alcohol->Intermediate Intermediate_2 Oxonium Intermediate Activated_Imidate_2->Intermediate Attack Ether Ether (R-O-R') Intermediate_2->Ether Deprotonation & Rearrangement Byproduct Trichloroacetamide (H₂N-CO-CCl₃) Intermediate_2->Byproduct

Caption: General mechanism of acid-catalyzed etherification.

Application Notes & Data Summary

The choice of catalyst and reaction conditions is crucial for the successful etherification of sterically hindered alcohols. While trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) is a highly effective and commonly used catalyst, boron trifluoride etherate (BF₃·OEt₂) and trifluoromethanesulfonic acid (TfOH) are also viable alternatives.[4] For particularly acid-sensitive substrates, thermal conditions with highly reactive imidates like diphenylmethyl trichloroacetimidate can be employed to avoid decomposition.[2][3]

Benzylation of Hindered Alcohols

Benzyl (B1604629) trichloroacetimidate is a widely used reagent for installing the benzyl protecting group under mild acidic conditions.[4]

Table 1: Benzylation of Various Alcohols using Benzyl Trichloroacetimidate

Entry Alcohol Substrate Catalyst (mol%) Solvent Temp. Time (h) Yield (%) Reference
1 (-)-Menthol (Secondary) TMSOTf (20) CH₂Cl₂ 0°C to RT 24 91 [4]
2 Adamantan-1-ol (Tertiary) TMSOTf (20) CH₂Cl₂ 0°C to RT 24 85 [4]
3 Terpineol (Tertiary) TMSOTf (20) CH₂Cl₂ 0°C to RT 24 75 [4]
4 1-Methylcyclohexanol (Tertiary) TfOH (16.5) CH₂Cl₂ 0°C to RT 24 68 [4]

| 5 | tert-Butanol (Tertiary) | TMSOTf (20) | CH₂Cl₂ | 0°C to RT | 24 | 52 |[4] |

tert-Butylation of Hindered Alcohols

tert-Butyl 2,2,2-trichloroacetimidate is an efficient reagent for the synthesis of tert-butyl ethers, which are valuable protecting groups and synthetic intermediates. The reaction is typically catalyzed by boron trifluoride etherate.

Table 2: tert-Butylation of Alcohols using tert-Butyl 2,2,2-Trichloroacetimidate

Entry Alcohol Substrate Catalyst Solvent Temp. Yield (%) Reference
1 1-Octanol (Primary) BF₃·OEt₂ Cyclohexane/CH₂Cl₂ RT 90 [5]
2 Cyclohexanol (Secondary) BF₃·OEt₂ Cyclohexane/CH₂Cl₂ RT 89 [5]
3 (-)-Menthol (Secondary) BF₃·OEt₂ Cyclohexane/CH₂Cl₂ RT 85 [5]

| 4 | Adamantan-1-ol (Tertiary) | BF₃·OEt₂ | Cyclohexane/CH₂Cl₂ | RT | 82 |[5] |

Factors Influencing Reaction Success

Factors cluster_reactants Reactant Properties cluster_conditions Reaction Conditions center Reaction Outcome (Yield & Selectivity) Alcohol Alcohol Steric Hindrance (Primary < Secondary < Tertiary) Alcohol->center Imidate Imidate Stability (e.g., Bn vs. DPM) Imidate->center Nucleophilicity Alcohol Nucleophilicity Nucleophilicity->center Catalyst Catalyst Choice & Loading (TMSOTf, BF₃·OEt₂, TfOH) Catalyst->center Solvent Solvent Polarity (e.g., CH₂Cl₂, Toluene) Solvent->center Temperature Temperature (Low T for selectivity) Temperature->center

Caption: Key factors affecting the etherification reaction.

Experimental Protocols

General Protocol for Catalyst Screening and Optimization

For a new sterically hindered alcohol, it is recommended to screen different catalysts to find the optimal conditions.

  • Preparation: To three separate flame-dried round-bottom flasks under an inert atmosphere (e.g., Argon or Nitrogen), add the sterically hindered alcohol (1.0 equiv.) and the alkyl 2,2,2-trichloroacetimidate (1.5 equiv.).

  • Solvent Addition: Dissolve the reactants in anhydrous dichloromethane (B109758) (CH₂Cl₂, ~0.1 M).

  • Cooling: Cool the reaction mixtures to 0 °C using an ice bath.

  • Catalyst Addition: To each flask, add a different catalyst:

    • Flask 1: TMSOTf (0.2 equiv.)

    • Flask 2: BF₃·OEt₂ (0.2 equiv.)

    • Flask 3: TfOH (0.2 equiv.)

  • Reaction Monitoring: Stir the reactions at 0 °C and allow them to warm to room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Work-up and Analysis: Quench the reactions with saturated aqueous sodium bicarbonate. Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR to determine the conversion and yield for each catalyst.

Protocol for Benzylation of Adamantan-1-ol

This protocol is adapted from the benzylation of tertiary alcohols.[4]

  • Reactant Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve adamantan-1-ol (2.0 mmol, 304 mg) and benzyl 2,2,2-trichloroacetimidate (3.0 mmol, 758 mg) in 40 mL of anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.4 mmol, 73 µL) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to stir and gradually warm to room temperature over 24 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane (B92381):ethyl acetate (B1210297) eluent).

  • Quenching: Upon completion, quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel (using a gradient of hexane and ethyl acetate) to yield the pure benzyl adamantyl ether. The byproduct, trichloroacetamide, can often be removed by washing the organic layer with a basic aqueous solution before drying.[6]

General Experimental Workflow

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Flame-dry flask under inert gas (Ar/N₂) B Add hindered alcohol (1 eq.) & trichloroacetimidate (1.5 eq.) A->B C Dissolve in anhydrous solvent (e.g., CH₂Cl₂) B->C D Cool to 0 °C (ice bath) C->D E Add catalyst dropwise (e.g., TMSOTf, 0.2 eq.) D->E F Stir and warm to RT Monitor by TLC E->F G Quench with sat. NaHCO₃ (aq) F->G H Extract with organic solvent G->H I Combine organic layers, dry (Na₂SO₄), and concentrate H->I J Purify by flash column chromatography I->J Product Product J->Product

Caption: Standard workflow for the etherification reaction.

Safety and Handling

  • Trichloroacetonitrile and Trichloroacetimidates: These reagents are toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation and skin contact.

  • Catalysts: Lewis and Brønsted acids such as TMSOTf, BF₃·OEt₂, and TfOH are corrosive and moisture-sensitive. They should be handled under an inert atmosphere using appropriate personal protective equipment.

  • Solvents: Anhydrous solvents are required for this reaction to prevent hydrolysis of the reagents and catalyst. Dichloromethane is a suspected carcinogen and should be handled accordingly.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

One-Pot Glycosylation Using Glycosyl Trichloroacetimidates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting one-pot glycosylation reactions using glycosyl trichloroacetimidates, powerful donors for the efficient synthesis of complex oligosaccharides and glycoconjugates. This method streamlines the synthesis process by minimizing intermediate purification steps, thereby saving time and improving overall yields.

Application Notes

Glycosyl trichloroacetimidates are highly reactive glycosyl donors that can be activated under mild acidic conditions, making them suitable for a wide range of glycosylation reactions.[1][2] The one-pot strategy leverages the sequential activation of different glycosyl donors or a combination of protection and glycosylation steps in a single reaction vessel. This approach is particularly advantageous for the synthesis of complex molecules such as lipid II analogues, saponins, and other biologically active oligosaccharides.[3][4][5]

The success of a one-pot glycosylation reaction hinges on the careful selection of protecting groups, the reactivity of the glycosyl donor and acceptor, and the precise control of reaction conditions such as temperature and the choice of Lewis acid promoter.[1][6] Common promoters include trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and boron trifluoride etherate (BF₃·OEt₂).[1] The formation of by-products like trichloroacetamide (B1219227) can occur, and strategies such as the "inverse glycosylation procedure" have been developed to minimize these side reactions.[2][7]

Recent advancements have focused on developing chemoselective and stereoselective one-pot strategies. By tuning the reactivity of different glycosyl imidate donors, it is possible to control the sequence of glycosidic bond formation in a single pot.[8] Furthermore, the development of cooperative catalysts can enhance stereoselectivity, leading to the preferential formation of specific anomers.[6] The use of solid-supported reagents also offers a convenient method for the in situ formation and subsequent activation of glycosyl trichloroacetimidates in a one-pot procedure.[9]

Experimental Workflow

The general workflow for a one-pot glycosylation using a trichloroacetimidate (B1259523) donor involves the preparation of the reactants, the sequential addition of reagents, and the final work-up and purification of the desired oligosaccharide.

OnePotGlycosylation cluster_prep Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification A Dry Glycosyl Acceptor & Trichloroacetimidate Donor C Dissolve Reactants in Dry Solvent A->C B Activate Molecular Sieves D Add Molecular Sieves B->D E Cool Reaction Mixture D->E F Add Lewis Acid Promoter (e.g., TMSOTf) E->F G Monitor Reaction by TLC F->G H Quench Reaction G->H I Filter and Extract H->I J Purify by Chromatography I->J

Caption: General workflow for a one-pot glycosylation reaction.

Protocols

Protocol 1: General One-Pot Glycosylation with a Glycosyl Trichloroacetimidate Donor

This protocol is adapted from standard procedures for glycosylation using trichloroacetimidate donors.[1]

Materials:

  • Glycosyl acceptor (1.0 equiv)

  • Glycosyl trichloroacetimidate donor (1.0–3.0 equiv)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous toluene (B28343)

  • Activated molecular sieves (3Å or 4Å)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1–0.5 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Celite®

  • Argon gas

Procedure:

  • Add the glycosyl acceptor (1.0 equiv) and glycosyl trichloroacetimidate donor (1.0–3.0 equiv) to a flame-dried, two-necked round-bottom flask.

  • Azeotropically remove residual water by co-evaporation with dry toluene (3 times).

  • Place the flask under high vacuum for at least 1 hour.

  • Add freshly activated molecular sieves to the flask.

  • Purge the flask with argon gas.

  • Add anhydrous CH₂Cl₂ to dissolve the acceptor and donor under an argon atmosphere.

  • Cool the mixture to the desired temperature (-80 °C to 0 °C) and stir for 1 hour.

  • Add TMSOTf (0.1–0.5 equiv) dropwise to the suspension.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the trichloroacetimidate donor is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Filter the mixture through a pad of Celite® and wash the pad with an organic solvent.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Protocol 2: One-Pot Protection and Glycosylation for the Synthesis of a Disaccharide

This protocol is based on the synthesis of a lipid II disaccharide derivative.[3]

Materials:

  • Diol acceptor (e.g., 6a in the cited paper, 1.0 equiv)

  • (2,6-Dichloro-4-methoxyphenyl)(2,4-dichlorophenyl)methyl trichloroacetimidate (1.8 equiv)

  • Glycosyl trichloroacetimidate donor (e.g., 5a in the cited paper, 1.7 equiv)

  • Activated molecular sieves (3Å)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Boron trifluoride etherate (BF₃·OEt₂) (1.6 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Celite®

Procedure:

  • To a stirred suspension of the diol acceptor (1.0 equiv) and (2,6-dichloro-4-methoxyphenyl)(2,4-dichlorophenyl)methyl trichloroacetimidate (1.8 equiv) in anhydrous CH₂Cl₂ add activated 3Å molecular sieves.

  • Cool the mixture to 0 °C and add BF₃·OEt₂ (1.6 equiv).

  • Stir the reaction at 0 °C for 1 hour.

  • Add the glycosyl trichloroacetimidate donor (1.7 equiv) in anhydrous CH₂Cl₂ to the reaction mixture.

  • Continue stirring at 0 °C for 3 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Filter the suspension through Celite®.

  • Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry, and concentrate.

  • Purify the residue by silica gel chromatography to yield the desired disaccharide.

Data Presentation

The following tables summarize typical reaction conditions and yields for one-pot glycosylation reactions involving trichloroacetimidate donors.

Table 1: General One-Pot Glycosylation Conditions

Glycosyl DonorGlycosyl AcceptorPromoter (equiv)SolventTemp (°C)Time (h)Yield (%)Ref
Glucosyl trichloroacetimidatePrimary alcoholTMSOTf (0.1)CH₂Cl₂-20285-95[1]
Galactosyl trichloroacetimidateSecondary alcoholBF₃·OEt₂ (0.2)CH₂Cl₂0370-80[1]
Mannosyl trichloroacetimidatePhenolic acceptorTMSOTf (0.1)Et₂O-40460-75[6]

Table 2: One-Pot Protection-Glycosylation for Lipid II Analogue Synthesis

AcceptorProtecting ImidateGlycosyl DonorPromoterSolventTemp (°C)Time (h)Yield (%)Ref
Diol 6a 3 Imidate 5a BF₃·OEt₂CH₂Cl₂0475-85[3]

Logical Relationships in One-Pot Glycosylation

The efficiency of a one-pot glycosylation strategy often relies on the differential reactivity of the glycosyl donors and acceptors involved.

LogicalRelationships cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Donor1 Highly Reactive Glycosyl Donor Intermediate Disaccharide Intermediate Donor1->Intermediate reacts with Acceptor Donor2 Less Reactive Glycosyl Donor FinalProduct Trisaccharide Acceptor Glycosyl Acceptor Condition1 Mild Activation Condition1->Intermediate under Condition2 Stronger Activation Condition2->FinalProduct under Intermediate->FinalProduct reacts with Donor 2

Caption: Sequential activation in one-pot oligosaccharide synthesis.

References

Application Notes and Protocols for the Scale-Up of Methyl 2,2,2-Trichloroacetimidate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,2,2-trichloroacetimidate is a versatile and highly reactive reagent, widely employed in organic synthesis, particularly for the formation of glycosidic bonds. Its application in the synthesis of complex oligosaccharides and glycoconjugates is of significant interest in drug development, as exemplified by its use in the industrial-scale production of the anticoagulant drug Fondaparinux (Arixtra). The scale-up of reactions involving this compound from the laboratory to pilot plant and industrial production presents a unique set of challenges. These include ensuring consistent product yield and purity, managing reaction exotherms, and handling hazardous materials safely.

This document provides detailed application notes and protocols to guide researchers, scientists, and drug development professionals through the critical aspects of scaling up this compound reactions.

Key Considerations for Scale-Up

Successfully scaling up trichloroacetimidate-mediated glycosylation reactions requires careful consideration of several factors that can significantly impact the reaction outcome and safety.

1. Reaction Kinetics and Thermodynamics:

  • Heat Transfer: Glycosylation reactions using trichloroacetimidate (B1259523) donors are often exothermic. As the reaction scale increases, the surface-area-to-volume ratio of the reactor decreases, leading to less efficient heat dissipation. This can result in a rapid temperature increase, potentially leading to side reactions, degradation of products, and safety hazards. Therefore, robust temperature control is critical. For large-scale production, the use of jacketed reactors with efficient cooling systems is essential. Cryogenic conditions, often employed in the lab, can be challenging to replicate and maintain at scale, requiring specialized equipment.

  • Mixing: Efficient mixing is crucial to ensure homogeneous reaction conditions, including temperature and concentration of reactants and catalysts. Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in reduced yields and increased impurity formation. The type of agitator, its speed, and the reactor geometry must be carefully selected to ensure efficient mixing throughout the reaction vessel.

2. Reagent and Solvent Handling:

  • Stoichiometry: While laboratory-scale reactions may use a significant excess of one reagent to drive the reaction to completion, this can be economically and environmentally unsustainable at larger scales. Process optimization should aim to use near-stoichiometric amounts of reactants where possible, without compromising yield and purity.

  • Solvent Selection and Volume: The choice of solvent can influence reaction rate, selectivity, and solubility of reactants and products. On a large scale, solvent cost, toxicity, and ease of removal and recovery become important considerations. The solvent volume should be optimized to balance reaction concentration with efficient mixing and heat transfer.

  • Catalyst Loading: The amount of catalyst (e.g., TMSOTf, BF₃·OEt₂) should be carefully optimized. While higher catalyst loading may increase the reaction rate, it can also lead to side reactions and complicate purification.

3. Work-up and Purification:

  • Quenching: The quenching of large-scale reactions involving reactive reagents like TMSOTf must be carefully controlled to manage any exotherms and gas evolution. The quenching agent should be added at a controlled rate with efficient cooling.

  • Extraction and Phase Separation: Liquid-liquid extractions, common in laboratory work-up, can be more challenging at scale. The choice of extraction solvent and the design of the extraction vessel are important for efficient and safe phase separation.

  • Purification: Chromatographic purification, while feasible at the lab scale, can be a bottleneck in large-scale production. Alternative purification methods such as crystallization, precipitation, or the use of alternative chromatography techniques (e.g., simulated moving bed chromatography) should be explored. For oligosaccharides, purification can be particularly challenging due to their high polarity. Techniques like gel permeation chromatography and reversed-phase chromatography of derivatized products are often employed.

4. Safety Considerations:

  • Hazardous Reagents: this compound, trichloroacetonitrile (B146778), and catalysts like TMSOTf are hazardous materials. A thorough risk assessment is mandatory before performing any scale-up.[1] This includes understanding the toxicity, reactivity, and thermal stability of all reagents and intermediates.

  • Engineering Controls: Large-scale reactions with hazardous chemicals should be conducted in a well-ventilated area, preferably in a walk-in fume hood or a designated, controlled environment. Closed-system transfers for liquids and solids should be used to minimize exposure.

  • Personal Protective Equipment (PPE): Appropriate PPE is essential. This includes chemical-resistant gloves (e.g., nitrile, neoprene), safety goggles and a face shield, and a flame-resistant lab coat.[2][3][4][5] For large-scale operations, a higher level of PPE, such as chemical-resistant suits and respiratory protection, may be necessary.[6]

Data Presentation: Lab-Scale vs. Pilot-Scale Parameters

The following table provides an illustrative comparison of key parameters for a generic trichloroacetimidate glycosylation reaction at the laboratory and pilot plant scales. The exact values will vary depending on the specific reaction.

ParameterLaboratory Scale (1-10 g)Pilot Plant Scale (1-10 kg)Key Scale-Up Considerations
Reactor Round-bottom flask (glass)Jacketed reactor (glass-lined steel)Material compatibility, heat transfer, and robustness.
Temperature Control Ice bath, dry ice/acetone bathCirculating thermal fluid in reactor jacketEfficient and precise control of exotherms is critical.
Agitation Magnetic stirrerMechanical overhead stirrer (various impeller designs)Ensuring homogeneity in a larger volume.
Reagent Addition Syringe, dropping funnelMetering pump, pressure-equalizing dropping funnelControlled addition rate is crucial for managing exotherms.
Reaction Time Typically shorter, monitored by TLC/LC-MSMay be longer due to mass transfer limitationsOptimization required to balance conversion and throughput.
Work-up: Quenching Manual addition of quenching agentControlled addition via pump with coolingPreventing uncontrolled exotherms and gas evolution.
Work-up: Extraction Separatory funnelAgitated extraction vessel with sight glassEfficient phase separation and minimizing solvent use.
Purification Silica (B1680970) gel column chromatographyPreparative HPLC, crystallization, or other techniquesScalability and economic viability of the purification method.
Yield Often higher due to ideal conditionsMay be lower initially, requires optimizationProcess optimization is key to maintaining high yields.
Purity High, easier to achieveCan be more challenging, requires robust purificationMeeting stringent purity requirements for APIs.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of a Glycosyl Trichloroacetimidate Donor

This protocol describes a general procedure for the synthesis of a glycosyl trichloroacetimidate donor on a larger scale. Caution: This reaction should be performed by trained personnel in a controlled environment with appropriate safety measures.

Materials:

  • Glycosyl hemiacetal (1.0 eq)

  • Trichloroacetonitrile (1.5 - 3.0 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet/outlet

  • Metering pump for trichloroacetonitrile addition

  • Rotary evaporator with a large-capacity flask

Procedure:

  • Reactor Setup: Set up the jacketed reactor under a nitrogen atmosphere. Ensure the reactor is clean and dry.

  • Reactant Charging: Charge the glycosyl hemiacetal and anhydrous DCM to the reactor. Start the agitation to ensure the solid is suspended or dissolved.

  • Cooling: Cool the reactor contents to 0 °C using the circulating thermal fluid in the jacket.

  • Reagent Addition: Slowly add the trichloroacetonitrile to the reaction mixture using a metering pump over a period of 1-2 hours, maintaining the internal temperature at 0 °C.

  • Catalyst Addition: Slowly add DBU to the reaction mixture, again ensuring the temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: a. Concentrate the reaction mixture under reduced pressure using a large-scale rotary evaporator. b. The crude product can often be used directly in the next step after solvent removal. If purification is necessary, it can be performed by silica gel chromatography, although for large quantities, this can be challenging. An alternative is to precipitate the product by adding a non-polar solvent like hexanes.

  • Isolation: Isolate the product by filtration and dry under vacuum.

Protocol 2: Kilogram-Scale Trichloroacetimidate Glycosylation

This protocol outlines a general procedure for a kilogram-scale glycosylation reaction. Extreme caution is advised due to the hazardous nature of the reagents and the potential for exothermic reactions.

Materials:

  • Glycosyl trichloroacetimidate donor (1.2 eq)

  • Glycosyl acceptor (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or other suitable solvent

  • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1 - 0.3 eq) as a solution in anhydrous DCM

  • Activated molecular sieves (3Å or 4Å)

  • Quenching solution (e.g., saturated sodium bicarbonate solution)

  • Triethylamine (B128534) or pyridine (B92270) (for neutralization)

Equipment:

  • Large-scale jacketed glass reactor with overhead stirrer, temperature probe, nitrogen inlet/outlet, and a port for solids charging

  • Metering pump for TMSOTf solution addition

  • Separate vessel for quenching

Procedure:

  • Reactor Preparation: Charge the reactor with activated molecular sieves and dry under vacuum with heating. Cool to room temperature under a nitrogen atmosphere.

  • Reactant Charging: Charge the glycosyl acceptor and the glycosyl trichloroacetimidate donor to the reactor, followed by anhydrous DCM.

  • Cooling: Cool the stirred suspension to the desired reaction temperature (e.g., -40 °C to -20 °C) using the reactor jacket. Precise and stable temperature control is critical.

  • Catalyst Addition: Slowly add the TMSOTf solution via a metering pump over an extended period (e.g., 1-3 hours). Carefully monitor the internal temperature throughout the addition. The addition rate should be adjusted to prevent any significant temperature increase.

  • Reaction Monitoring: Stir the reaction at the set temperature for several hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: a. Once the reaction is complete, add triethylamine or pyridine to neutralize the acidic catalyst. b. In a separate, appropriately sized vessel, prepare the quenching solution (e.g., saturated sodium bicarbonate). c. Slowly transfer the reaction mixture to the quenching vessel with vigorous stirring and cooling. This transfer should be done in a controlled manner to manage gas evolution and any potential exotherm.

  • Work-up: a. Filter the mixture to remove molecular sieves and any solid byproducts. b. Separate the organic layer. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. e. Concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product using an appropriate large-scale technique such as preparative chromatography or crystallization.

Mandatory Visualizations

Reaction_Scheme cluster_reactants Reactants cluster_products Products Glycosyl_Donor Glycosyl Trichloroacetimidate Donor Glycoside Glycoside Product Glycosyl_Donor->Glycoside + Acceptor Byproduct Trichloroacetamide Glycosyl_Donor->Byproduct Glycosyl_Acceptor Glycosyl Acceptor (with -OH group) Glycosyl_Acceptor->Glycoside Catalyst Lewis Acid Catalyst (e.g., TMSOTf) Catalyst->Glycosyl_Donor activates

Caption: General reaction scheme for trichloroacetimidate-mediated glycosylation.

Scale_Up_Workflow Start Start: Lab-Scale Protocol Risk_Assessment Hazard & Risk Assessment Start->Risk_Assessment Process_Dev Process Development & Optimization Risk_Assessment->Process_Dev Pilot_Scale Pilot-Scale Batch Process_Dev->Pilot_Scale Analysis In-Process Controls & Product Analysis Pilot_Scale->Analysis Analysis->Process_Dev Optimization Needed Full_Scale Full-Scale Production Analysis->Full_Scale Successful

Caption: A logical workflow for the scale-up of chemical reactions.

Conclusion

The scale-up of this compound reactions is a complex process that requires a multidisciplinary approach, integrating principles of organic chemistry, chemical engineering, and process safety. By carefully considering the factors outlined in these application notes and following detailed, well-designed protocols, researchers and drug development professionals can successfully transition these powerful reactions from the laboratory to large-scale production, enabling the synthesis of complex molecules for therapeutic applications. A commitment to process understanding, optimization, and safety is paramount to achieving robust, reproducible, and safe manufacturing processes.

References

Troubleshooting & Optimization

Technical Support Center: Methyl 2,2,2-Trichloroacetimidate Glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address low yields and other common issues encountered during methyl 2,2,2-trichloroacetimidate glycosylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in a trichloroacetimidate (B1259523) glycosylation?

A1: Low yields can stem from several factors, including the quality of the trichloroacetimidate donor, the presence of moisture, suboptimal reaction conditions (temperature, catalyst, solvent), and the reactivity of the glycosyl acceptor. Side reactions, such as the formation of N-glycosyl trichloroacetamide (B1219227), can also significantly reduce the yield of the desired product.[1][2][3]

Q2: How does moisture affect the reaction?

A2: Trichloroacetimidate glycosylation is highly sensitive to moisture.[4] Water can hydrolyze the activated donor, leading to the formation of a hemiacetal byproduct and reducing the amount of donor available for glycosylation.[1] It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere. The use of freshly activated molecular sieves is also highly recommended to scavenge any residual moisture.[1][5]

Q3: What is the role of the C-2 protecting group?

A3: The protecting group at the C-2 position of the glycosyl donor plays a critical role in determining the stereoselectivity of the glycosidic bond.[4] Participating groups, such as esters (e.g., acetyl), typically lead to the formation of 1,2-trans-glycosides through the formation of a dioxolanium ion intermediate.[3][4] Non-participating groups, like ethers (e.g., benzyl), are used when 1,2-cis-glycosides are the desired product.[6] The nature of the protecting group can also influence the reactivity of the donor.

Q4: My reaction is producing a significant amount of N-glycosyl trichloroacetamide. How can I minimize this side product?

A4: The formation of N-glycosyl trichloroacetamide is a common side reaction that can occur through an intermolecular aglycon transfer.[2][7][8] This side reaction is more prevalent with less reactive acceptors.[2] To minimize its formation, you can try an "inverse glycosylation procedure," where the donor is added slowly to a mixture of the acceptor and the activator.[2][7] This keeps the concentration of the reactive glycosyl donor low, disfavoring the intermolecular transfer. Additionally, washing the reaction mixture with a basic aqueous solution during work-up can help remove the amide byproduct.[9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Product Formation
Possible Cause Suggested Solution Relevant Considerations
Poor Quality of Trichloroacetimidate Donor Ensure the donor is fully formed and pure. It can be helpful to isolate and purify the trichloroacetimidate before use.Incomplete formation of the imidate is a common issue.
Presence of Moisture Use rigorously dried solvents and reagents. Activate molecular sieves at a high temperature (e.g., 300°C) for several hours under vacuum.[1] Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).Trichloroacetimidates and the activators (e.g., TMSOTf) are highly moisture-sensitive.[4]
Suboptimal Activator/Catalyst The choice and amount of Lewis acid catalyst are critical. Common activators include TMSOTf and BF₃·OEt₂.[10][11] Consider alternative promoters like HClO₄–SiO₂ or Indium(III) salts for specific applications.[4][12]The optimal catalyst can depend on the specific donor and acceptor pair.[11]
Incorrect Reaction Temperature Temperature significantly affects reaction rate and selectivity.[4][11] Many reactions are started at low temperatures (e.g., -40 °C or -78 °C) and then slowly warmed.[5] Experiment with different temperature profiles.Higher temperatures can sometimes increase α-selectivity but may also lead to more side products.[4]
Low Reactivity of Acceptor For sterically hindered or electronically deactivated acceptors, increasing the reaction temperature, using a more potent activator, or increasing the equivalents of the donor may be necessary.Be aware that harsher conditions can lead to side reactions.
Issue 2: Poor Stereoselectivity
Possible Cause Suggested Solution Relevant Considerations
Incorrect C-2 Protecting Group For 1,2-trans products, ensure a participating group (e.g., acetyl, benzoyl) is at C-2. For 1,2-cis products, use a non-participating group (e.g., benzyl, p-methoxybenzyl).[4][6]This is one of the most fundamental principles for controlling stereoselectivity in glycosylation.
Solvent Effects The choice of solvent can influence the stereochemical outcome. Solvents like dichloromethane (B109758) are common, but for certain systems, other solvents may offer better selectivity.Nitrile-containing solvents can sometimes favor the formation of β-glycosides.
Reaction Temperature Lower temperatures generally favor the thermodynamically more stable product, which can influence the anomeric ratio.The effect of temperature on selectivity can be system-dependent.[4]
Activator Choice Different Lewis acids can lead to different stereochemical outcomes. For example, HClO₄–SiO₂ has been shown to enhance α-selectivity in some cases compared to TMSOTf.[4]The nature of the counterion from the Lewis acid can play a role.[10]

Experimental Protocols

General Procedure for TMSOTf-Activated Glycosylation
  • To a flask containing the glycosyl acceptor (1.0 equivalent) and the trichloroacetimidate donor (1.3–1.5 equivalents), add freshly activated 4 Å molecular sieves.[4][5]

  • Dry the mixture by azeotroping with anhydrous toluene (B28343) or by keeping it under high vacuum for an extended period.[1]

  • Under an argon atmosphere, add anhydrous dichloromethane (CH₂Cl₂) to dissolve the reactants.[1][5]

  • Stir the mixture at room temperature for 30 minutes.[5]

  • Cool the reaction mixture to the desired temperature (e.g., -40 °C).[5]

  • Add a catalytic amount of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf, ~0.1 equivalents) dropwise.[4][5]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or triethylamine.

  • Filter the mixture through celite to remove the molecular sieves, and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

Glycosylation_Workflow General Trichloroacetimidate Glycosylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification donor Glycosyl Donor (Trichloroacetimidate) drying Azeotropic Drying (Donor + Acceptor) donor->drying acceptor Glycosyl Acceptor acceptor->drying sieves Activate 4Å Molecular Sieves dissolve Dissolve in Anhydrous Solvent sieves->dissolve drying->dissolve cool Cool to -40 °C dissolve->cool add_catalyst Add TMSOTf (catalytic) cool->add_catalyst monitor Monitor by TLC add_catalyst->monitor quench Quench Reaction (e.g., NaHCO₃) monitor->quench filter Filter & Concentrate quench->filter purify Column Chromatography filter->purify product Purified Glycoside purify->product

Caption: A typical workflow for this compound glycosylation.

Troubleshooting_Yield Troubleshooting Low Glycosylation Yield cluster_reagents Reagent Issues cluster_conditions Condition Optimization cluster_side_products Side Product Mitigation start Low Yield Observed check_reagents Check Reagent Quality & Purity (Donor, Acceptor, Solvent) start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_side_products Analyze for Side Products (e.g., Amide, Hemiacetal) start->check_side_products donor_purity Impure Donor? -> Repurify Donor check_reagents->donor_purity moisture Moisture Contamination? -> Use Anhydrous Conditions check_reagents->moisture temperature Suboptimal Temperature? -> Vary Temperature Profile check_conditions->temperature catalyst Ineffective Catalyst? -> Screen Activators (TMSOTf, BF₃·OEt₂, etc.) check_conditions->catalyst concentration Incorrect Concentration? -> Adjust Dilution check_conditions->concentration amide_formation Amide Formation? -> Use 'Inverse Procedure' check_side_products->amide_formation hydrolysis Donor Hydrolysis? -> Ensure Anhydrous Setup check_side_products->hydrolysis

Caption: A decision tree for troubleshooting low yields in glycosylation reactions.

References

common side reactions with Methyl 2,2,2-trichloroacetimidate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2,2,2-trichloroacetimidate. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound, particularly in glycosylation reactions?

A1: The most frequently encountered side reactions when using this compound, a common glycosyl donor, are the formation of N-glycosyl trichloroacetamide (B1219227) and hemiacetals .[1] The formation of the trichloroacetamide side product is a significant issue that can lead to the loss of valuable glycosyl donor.[2]

Q2: What is the mechanism behind the formation of the N-glycosyl trichloroacetamide side product?

A2: It was previously thought that the N-glycosyl trichloroacetamide formed through an intramolecular rearrangement. However, recent studies using isotopic labeling have shown that it is predominantly formed via an intermolecular aglycon transfer mechanism.[2][3] In this process, an activated glycosyl donor is attacked by the nitrogen of another trichloroacetimidate (B1259523) donor molecule.[2][3]

Q3: How can the formation of N-glycosyl trichloroacetamide be minimized?

A3: To suppress the formation of the N-glycosyl trichloroacetamide byproduct, a technique known as the "inverse glycosylation procedure" is recommended.[2] This involves the slow addition of the glycosyl donor to a mixture of the glycosyl acceptor and the activator. This procedure keeps the concentration of the reactive glycosyl donor low, thus minimizing the intermolecular transfer reaction.[3]

Q4: What causes the formation of hemiacetal byproducts, and how can it be prevented?

A4: Hemiacetal byproducts are formed due to the presence of water in the reaction mixture.[1] To avoid this side reaction, it is crucial to maintain strictly anhydrous (dry) reaction conditions .[1] This includes using dry solvents, freshly activated molecular sieves, and performing the reaction under an inert atmosphere (e.g., argon or nitrogen).[1]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Glycosylated Product and a Significant Amount of a Polar Side Product.

Possible Cause: Formation of N-glycosyl trichloroacetamide.

Troubleshooting Steps:

  • Implement the "Inverse Glycosylation Procedure":

    • Protocol:

      • To a solution of the glycosyl acceptor and the Lewis acid catalyst (e.g., TMSOTf, BF₃·OEt₂) in a dry solvent at the appropriate temperature, add a solution of the glycosyl trichloroacetimidate donor dropwise over a period of time.

      • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: This method maintains a low concentration of the activated donor, disfavoring the bimolecular side reaction that leads to the trichloroacetamide.[2][3]

  • Optimize Reaction Conditions:

    • Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. Low temperatures can help to control the reactivity and selectivity of the reaction.[4]

    • Catalyst: The choice and amount of Lewis acid can influence the reaction outcome. Consider screening different catalysts and optimizing the catalyst loading.

Data Presentation: Effect of Procedure on Product Distribution (Illustrative)

ProcedureDesired Product Yield (%)N-glycosyl trichloroacetamide Yield (%)
Standard Addition40%50%
Inverse Addition85%10%
Note: These are illustrative values to demonstrate the potential impact of the inverse addition procedure.
Issue 2: Presence of a Byproduct with a Similar Polarity to the Starting Hemiacetal.

Possible Cause: Hydrolysis of the trichloroacetimidate donor or the activated intermediate due to residual water, leading to the formation of a hemiacetal.[1]

Troubleshooting Steps:

  • Ensure Rigorous Anhydrous Conditions:

    • Solvent: Use freshly distilled, dry solvents.

    • Glassware: Flame-dry or oven-dry all glassware immediately before use.

    • Reagents: Ensure the glycosyl acceptor and other reagents are thoroughly dried. Azeotropic distillation with dry toluene (B28343) is a common method for removing residual water from the acceptor.[1]

    • Atmosphere: Conduct the reaction under a positive pressure of a dry, inert gas such as argon or nitrogen.

    • Molecular Sieves: Use freshly activated molecular sieves (e.g., heated at 300°C under vacuum for several hours) to scavenge any trace amounts of water.[1]

Experimental Protocols:

Protocol for Ensuring Anhydrous Conditions:

  • Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator over a drying agent.

  • Assemble the glassware hot and allow it to cool under a stream of dry argon or nitrogen.

  • Add the glycosyl acceptor to the reaction flask and azeotropically remove residual water by co-evaporation with dry toluene (3 times) under reduced pressure.

  • Dry the glycosyl acceptor further under high vacuum for at least 1-2 hours.

  • Add freshly activated molecular sieves to the reaction flask.

  • Add the dry solvent via cannula or a dry syringe.

  • Proceed with the glycosylation reaction.

Visualizations

Glycosylation_Workflow Troubleshooting Glycosylation Reactions cluster_start Reaction Setup cluster_problem Problem Identification cluster_solutions Troubleshooting Pathways cluster_end Outcome Start Start Glycosylation Problem Low Yield / Side Products? Start->Problem SideProduct1 N-glycosyl trichloroacetamide formation Problem->SideProduct1 Yes SideProduct2 Hemiacetal formation Problem->SideProduct2 Yes End Improved Yield Problem->End No Solution1 Use 'Inverse Addition' Protocol SideProduct1->Solution1 Solution2 Ensure Strict Anhydrous Conditions SideProduct2->Solution2 Solution1->End Solution2->End

Caption: Troubleshooting workflow for common glycosylation issues.

Side_Reaction_Pathways Common Side Reaction Pathways cluster_main Main Reaction cluster_side1 Side Reaction 1 cluster_side2 Side Reaction 2 Donor Glycosyl Trichloroacetimidate (Donor) Product Desired Glycoside Donor->Product + Acceptor SideProduct1 N-glycosyl trichloroacetamide Donor->SideProduct1 + Donor SideProduct2 Hemiacetal Donor->SideProduct2 + H2O Acceptor Glycosyl Acceptor (Alcohol) Donor2 Another Donor Molecule Water Water (H2O)

Caption: Pathways of desired reaction and common side reactions.

References

Technical Support Center: Removal of Trichloroacetamide Byproduct

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of removing trichloroacetamide (B1219227), a common byproduct in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: In which reactions is trichloroacetamide a common byproduct?

A1: Trichloroacetamide is a known byproduct in several reactions, most notably:

  • Glycosylation reactions using trichloroacetimidate (B1259523) donors: This is a widely used method for forming glycosidic bonds. However, the trichloroacetimidate donor can rearrange to the more stable trichloroacetamide.

  • Overman rearrangement: This reaction transforms allylic alcohols into allylic amines via a trichloroacetimidate intermediate, which can then rearrange to a trichloroacetamide.[1][2][3]

Q2: How can I detect the presence of trichloroacetamide in my reaction mixture?

A2: Trichloroacetamide can be detected using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): Trichloroacetamide can be visualized on a TLC plate. Stains such as potassium permanganate (B83412) can be effective for visualization.[4] UV light can also be used if the compound is UV active.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of trichloroacetamide can be confirmed by its characteristic peaks in ¹H and ¹³C NMR spectra. The ¹³C NMR spectrum of trichloroacetamide shows distinct signals for the carbonyl carbon and the trichloromethyl carbon.[7][8][9]

Q3: What are the common methods for removing trichloroacetamide?

A3: The primary methods for removing trichloroacetamide include:

  • Aqueous Extraction (liquid-liquid extraction)

  • Recrystallization

  • Basic Hydrolysis

  • Chromatography

  • Advanced Reductive Degradation (UV/Sulfite)

The choice of method depends on the properties of your desired product, such as its solubility and stability to basic conditions.

Troubleshooting Guides

Method 1: Aqueous Extraction

This method is suitable for products that are soluble in an organic solvent that is immiscible with water and are stable to aqueous workups.

Experimental Protocol:

  • Solvent Selection: Ensure your desired product is dissolved in an organic solvent like ethyl acetate (B1210297) or dichloromethane.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a basic aqueous solution. A saturated sodium bicarbonate solution or a dilute sodium hydroxide (B78521) solution (e.g., 0.1 M) is often effective.[10]

  • Extraction: Shake the funnel gently at first to avoid pressure buildup, venting frequently. Then, shake more vigorously to ensure thorough mixing.

  • Separation: Allow the layers to separate. Drain the aqueous layer.

  • Repeat: Repeat the wash 2-3 times for efficient removal.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Troubleshooting:

IssueRecommended Solution
Emulsion Formation An emulsion is a suspension of one liquid in another, preventing clear layer separation. To break an emulsion, you can try: • Adding Brine: Wash the mixture with a saturated NaCl solution. This increases the ionic strength of the aqueous layer, which can help force the separation.[11] • Centrifugation: If the volume is manageable, centrifuging the mixture can break the emulsion.[12][13] • Filtration: Passing the mixture through a pad of Celite or glass wool can sometimes break the emulsion.[14] • Adding a Different Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic layer and help break the emulsion.[12]
Product is also extracted into the aqueous layer If your product has some water solubility, you may lose some of it during the extraction. To minimize this: • Back-Extraction: After the initial extraction, you can re-extract the aqueous layers with a fresh portion of the organic solvent to recover some of the lost product. • Use of Brine: Using brine for the washes can decrease the solubility of some organic compounds in the aqueous layer.
Method 2: Recrystallization

This method is ideal for purifying solid products when trichloroacetamide is a soluble impurity.

Experimental Protocol:

  • Solvent Screening: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve your product well at high temperatures but poorly at low temperatures, while trichloroacetamide remains soluble at low temperatures. Common solvents to test include ethanol, acetone, acetonitrile, or mixtures like ethyl acetate/hexanes.[15][16][17]

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen boiling solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Filtration: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

Troubleshooting:

IssueRecommended Solution
Product does not crystallize Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of your pure product. • Concentrate the Solution: If too much solvent was added, carefully evaporate some of it and try to cool again.
Product "oils out" This happens when the product separates as a liquid instead of a solid. • Re-heat and Add More Solvent: Re-heat the solution to dissolve the oil, then add a small amount of additional solvent before cooling again.
Trichloroacetamide co-precipitates with the product This indicates that the chosen solvent is not ideal. • Re-screen Solvents: You will need to find a different solvent or solvent system where the solubility difference between your product and trichloroacetamide is greater.
Method 3: Basic Hydrolysis

This method chemically converts trichloroacetamide into more easily removable byproducts (trichloroacetate and ammonia). This is suitable for products that are stable to basic conditions.

Experimental Protocol:

  • Reaction Setup: After the primary reaction is complete, and while the product is still in a suitable solvent, add a solution of a base.

  • Choice of Base and Conditions: The choice of base and reaction conditions depends on the stability of your product. Mild conditions, such as potassium carbonate in methanol, can be effective. For more robust products, a solution of sodium hydroxide in a mixture of water and an organic solvent can be used.[18][19]

  • Reaction Monitoring: Monitor the disappearance of trichloroacetamide by TLC or LC-MS.

  • Workup: Once the hydrolysis is complete, proceed with a standard aqueous workup to remove the resulting trichloroacetate (B1195264) salts.

Troubleshooting:

IssueRecommended Solution
Main product is degrading Use a Milder Base: Switch to a weaker base like potassium carbonate or sodium bicarbonate. • Lower the Temperature: Perform the hydrolysis at a lower temperature (e.g., 0 °C or room temperature) to minimize side reactions.
Hydrolysis is slow or incomplete Increase Temperature: Gently warming the reaction mixture can increase the rate of hydrolysis. • Use a Stronger Base: If your product is stable, switching to a stronger base like sodium hydroxide may be necessary.
Method 4: Advanced Reductive Degradation (UV/Sulfite)

This is a more specialized technique suitable for removing trichloroacetamide from aqueous solutions, particularly in the context of water treatment, but the principles can be adapted for reaction workups where the product is in an aqueous phase.

Quantitative Data:

ParameterOptimal ConditionRemoval Efficiency
pH 9Up to 99.6% degradation in 120 min
Sodium Sulfite (B76179) Dosage 1.00 mmol·L⁻¹-
UV Light Intensity 450 µW·cm⁻²-
Reaction Time 30 min99.4% removal under optimal conditions

Data from a study on the removal of trichloroacetamide from water.[20]

Experimental Protocol:

  • pH Adjustment: Adjust the pH of the aqueous solution containing the trichloroacetamide to around 9.

  • Addition of Sodium Sulfite: Add sodium sulfite to a concentration of approximately 1.00 mmol·L⁻¹.

  • UV Irradiation: Irradiate the solution with a UV lamp.

  • Monitoring: Monitor the degradation of trichloroacetamide.

Troubleshooting:

IssueRecommended Solution
Low Degradation Rate Check pH: Ensure the pH is in the optimal range (around 9). The degradation rate is significantly lower at acidic pH.[20] • Increase Sulfite Concentration: A higher concentration of sodium sulfite can increase the degradation rate. • Increase UV Intensity: A more powerful UV source will accelerate the degradation.

Visualization of Workflows

Below are diagrams illustrating the decision-making process and experimental workflows for removing trichloroacetamide.

Removal_Decision_Tree start Reaction Mixture with Trichloroacetamide product_state Is the product a solid or an oil? start->product_state solid Solid product_state->solid Solid oil Oil/Soluble product_state->oil Oil/Soluble recrystallization Recrystallization solid->recrystallization stability Is the product stable to basic conditions? oil->stability stable Yes stability->stable Yes unstable No stability->unstable No hydrolysis Basic Hydrolysis stable->hydrolysis extraction Aqueous Extraction stable->extraction unstable->extraction chromatography Chromatography unstable->chromatography hydrolysis->extraction Followed by extraction->chromatography If impurity persists recrystallization->chromatography If impurity persists

Caption: Decision tree for selecting a removal method.

Aqueous_Extraction_Workflow start Organic solution of crude product in separatory funnel add_base Add basic aqueous solution (e.g., sat. NaHCO₃) start->add_base shake Shake and vent add_base->shake separate Separate layers shake->separate check_emulsion Emulsion formed? separate->check_emulsion break_emulsion Break emulsion (e.g., add brine) check_emulsion->break_emulsion Yes repeat_wash Repeat wash 2-3 times check_emulsion->repeat_wash No break_emulsion->repeat_wash repeat_wash->separate Yes dry Dry organic layer (e.g., Na₂SO₄) repeat_wash->dry No concentrate Concentrate dry->concentrate pure_product Purified Product concentrate->pure_product

Caption: Workflow for aqueous extraction.

Recrystallization_Workflow start Crude solid product dissolve Dissolve in minimum amount of boiling solvent start->dissolve cool_rt Cool to room temperature dissolve->cool_rt cool_ice Cool in ice bath cool_rt->cool_ice check_crystals Crystals formed? cool_ice->check_crystals induce_crystallization Induce crystallization (scratch, seed) check_crystals->induce_crystallization No filter Collect crystals by vacuum filtration check_crystals->filter Yes induce_crystallization->filter wash Wash with cold solvent filter->wash dry Dry crystals wash->dry pure_product Purified Product dry->pure_product

Caption: Workflow for recrystallization.

References

Technical Support Center: Purification of Products from Methyl 2,2,2-trichloroacetimidate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 2,2,2-trichloroacetimidate reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of products from reactions involving this compound.

Question: My reaction mixture is a complex mess after the reaction. How do I approach the initial work-up?

Answer: A systematic work-up procedure is crucial for simplifying the purification process.

  • Step 1: Quench the Reaction. The reaction should be neutralized, typically with the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] This step is essential to stop the reaction and neutralize the acidic catalyst.

  • Step 2: Initial Filtration. If solid materials like molecular sieves are present, filter the reaction mixture through a pad of Celite®.[1] This removes solid particles that could interfere with subsequent extractions.

  • Step 3: Liquid-Liquid Extraction. Transfer the filtrate to a separatory funnel and perform a liquid-liquid extraction. The choice of organic solvent will depend on the polarity of your product. Dichloromethane (B109758) (CH₂Cl₂) or ethyl acetate (B1210297) are commonly used. Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ to remove any remaining acid.

    • Brine (saturated aqueous NaCl) to reduce the water content in the organic layer.[1]

  • Step 4: Drying and Concentration. Dry the organic layer over a drying agent like anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.[1]

Question: I am having trouble removing the trichloroacetamide (B1219227) byproduct. What are the best methods?

Answer: Trichloroacetamide is a common byproduct and its removal is a frequent challenge.[2][3] Here are several effective strategies:

  • Aqueous Basic Wash: During the work-up, washing the organic layer with a basic aqueous solution can effectively remove trichloroacetamide.[2]

  • Chromatography: Silica (B1680970) gel column chromatography is a standard method for separating the desired product from trichloroacetamide and other byproducts.[1][4] The choice of eluent system will depend on the polarity of your product.

  • Hydrolysis of Excess Imidate: Treating the reaction mixture with a dilute acid solution, such as 1% trifluoroacetic acid (TFA) in water, can hydrolyze the excess trichloroacetimidate (B1259523), which can simplify the purification process.[5][6]

Question: My desired product is contaminated with unreacted starting alcohol/acceptor. How can I remove it?

Answer: Removing unreacted starting material is critical for obtaining a pure product.

  • Chromatography: Flash column chromatography on silica gel is the most common and effective method for separating the product from the starting alcohol.[7] The polarity difference between the starting material and the product will dictate the ease of separation.

  • Tagging and Extraction: For glycosylation reactions, excess glycosyl acceptor can be removed by derivatization with a basic tag followed by an acidic wash.[2]

Question: I am observing the formation of an N-glycosyl trichloroacetamide byproduct. How can I minimize this?

Answer: The formation of N-glycosyl trichloroacetamide can occur, especially with sterically hindered or poorly nucleophilic alcohols.[3]

  • Reaction Conditions Optimization: The choice of promoter, solvent, concentration, and temperature should be optimized for the specific glycosyl donor and acceptor being used.[1]

  • Alternative Donors: In challenging cases, using alternative glycosyl donors like N-phenyl trifluoroacetimidates (PTFAI) may be beneficial.[3]

Data Presentation

Table 1: Troubleshooting Summary for Purification Issues

IssuePotential CauseRecommended Solution(s)Key Parameters to Monitor
Persistent Trichloroacetamide Contamination Incomplete removal during work-up.1. Wash organic layer with a basic aqueous solution.[2]2. Optimize silica gel chromatography conditions.TLC analysis of organic layer after each wash.
Unreacted Starting Alcohol in Product Incomplete reaction or use of excess alcohol.1. Careful monitoring of the reaction by TLC to ensure completion.2. Purification by flash column chromatography.[7]TLC, NMR of crude product.
Formation of N-glycosyl trichloroacetamide Poorly nucleophilic or sterically hindered alcohol acceptor.[3]1. Optimization of reaction conditions (catalyst, solvent, temperature).[1]2. Consider using an alternative glycosyl donor.[3]Product characterization by NMR and Mass Spectrometry.
Hydrolysis of the Glycosyl Donor Presence of water in the reaction mixture.1. Use of anhydrous solvents and reagents.2. Addition of activated molecular sieves.[1]Monitoring of the reaction by TLC for the appearance of the hemiacetal byproduct.[1]

Experimental Protocols

Detailed Methodology for a Typical Glycosylation Reaction using a Trichloroacetimidate Donor and Subsequent Purification

  • Preparation of Reactants:

    • Add the glycosyl acceptor (1.0 equivalent) and the trichloroacetimidate donor (1.0–3.0 equivalents) to a flame-dried flask.[1]

    • Azeotropically remove residual water with dry toluene.[1]

    • Place the flask under high vacuum for at least 3 hours and then purge with an inert gas like argon.[1]

  • Reaction Setup:

    • In a separate two-necked round-bottom flask, add activated molecular sieves (activated at 300°C for 2 hours in a drying oven).[1]

    • Under an argon atmosphere, dissolve the glycosyl acceptor and trichloroacetimidate donor in dry dichloromethane (CH₂Cl₂).[1]

    • Transfer this solution to the flask containing the molecular sieves via cannula at room temperature.[1]

  • Reaction Execution:

    • Cool the mixture to the desired temperature (e.g., -80°C to 0°C).[1]

    • Add the Lewis acid promoter (e.g., TMSOTf, 0.1–0.5 equivalents) to the suspension.[1]

    • Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC) until the trichloroacetimidate donor is completely consumed.[1]

  • Work-up:

    • Neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.[1]

    • Filter the mixture through a pad of Celite® and wash the pad with an organic solvent.[1]

    • Transfer the filtrate to a separatory funnel and wash the organic layer with brine.[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.[1]

  • Purification:

    • Purify the crude residue by silica gel column chromatography to obtain the desired product.[1]

Mandatory Visualization

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Combine Acceptor & Donor prep2 Azeotropic Drying prep1->prep2 prep3 High Vacuum & Argon Purge prep2->prep3 react1 Dissolve in Dry Solvent prep3->react1 react2 Add to Molecular Sieves react1->react2 react3 Cool & Add Catalyst react2->react3 react4 Monitor by TLC react3->react4 workup1 Quench with NaHCO3 react4->workup1 workup2 Filter through Celite workup1->workup2 workup3 Extract & Wash workup2->workup3 workup4 Dry & Concentrate workup3->workup4 purify1 Silica Gel Chromatography workup4->purify1 purify2 Pure Product purify1->purify2

Caption: Experimental workflow for a typical reaction and purification.

troubleshooting_logic problem1 Low Product Yield cause1a Incomplete Reaction problem1->cause1a cause1b Side Reactions problem1->cause1b cause1c Product Decomposition problem1->cause1c problem2 Product Contamination cause2a Unreacted Starting Material problem2->cause2a cause2b Trichloroacetamide Byproduct problem2->cause2b cause2c Other Byproducts problem2->cause2c solution1a Optimize Reaction Time/Temp cause1a->solution1a solution1c Change Catalyst/Solvent cause1a->solution1c solution1b Use Anhydrous Conditions cause1b->solution1b cause1b->solution1c cause1c->solution1a solution2a Column Chromatography cause2a->solution2a cause2b->solution2a solution2b Basic Aqueous Wash cause2b->solution2b cause2c->solution2a solution2c Recrystallization/Distillation cause2c->solution2c

Caption: Logical relationships between problems, causes, and solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in trichloroacetimidate-mediated glycosylations?

A1: Common side reactions include the hydrolysis of the glycosyl donor to form a hemiacetal, and the formation of an N-glycosyl trichloroacetamide.[1][3] The rearrangement of benzylic trichloroacetimidates to the corresponding trichloroacetamides can also occur.[8]

Q2: How can I ensure my reaction goes to completion?

A2: Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential.[1] Spot the reaction mixture alongside the starting materials (donor and acceptor) to track the consumption of the limiting reagent and the formation of the product. The reaction is considered complete when the limiting starting material is no longer visible on the TLC plate.

Q3: Are there any alternatives to silica gel chromatography for purification?

A3: While silica gel chromatography is the most common method, other techniques can be employed depending on the properties of the product. These include:

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification.

  • Preparative HPLC: For difficult separations or for achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be used.

  • Distillation: For volatile, thermally stable products, distillation can be an option.

Q4: What is the role of molecular sieves in these reactions?

A4: Molecular sieves are used to remove trace amounts of water from the reaction mixture.[1] Trichloroacetimidates and the Lewis acid catalysts are sensitive to moisture, and the presence of water can lead to hydrolysis of the donor and reduced yields.[1]

Q5: Can I reuse the molecular sieves?

A5: Yes, molecular sieves can be reactivated by heating them in a drying oven at a high temperature (e.g., 300°C) under vacuum for several hours.[1] This removes the adsorbed water and allows them to be reused.

References

Technical Support Center: Stereoselective Trichloroacetimidate Glycosylations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trichloroacetimidate (B1259523) glycosylations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to improve stereoselectivity in your glycosylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing stereoselectivity in trichloroacetimidate glycosylations?

A1: The stereochemical outcome of a trichloroacetimidate glycosylation is a delicate balance of several factors:

  • C-2 Protecting Group: This is one of the most critical factors. Participating groups (e.g., acyl groups like acetyl, benzoyl) at the C-2 position promote the formation of 1,2-trans-glycosides (β-glycosides for glucose and galactose donors) through the formation of a dioxolenium ion intermediate that blocks the α-face.[1] Non-participating groups (e.g., benzyl (B1604629), azido) do not offer this neighboring group participation, and the stereochemical outcome is determined by other factors.[1]

  • Promoter/Catalyst: The choice of Lewis acid or Brønsted acid promoter significantly impacts selectivity.[2][3] Stronger, more reactive promoters like TMSOTf can favor the formation of a thermodynamic mixture, while others can be tuned for specific outcomes.[3] For instance, HClO₄–SiO₂ has been shown to enhance α-selectivity.[4]

  • Solvent: The polarity and coordinating ability of the solvent play a crucial role.[5] Non-coordinating solvents like dichloromethane (B109758) (CH₂Cl₂) are commonly used. Ethereal solvents can favor α-glycoside formation. Acetonitrile can promote β-selectivity by forming a transient α-nitrilium ion intermediate.[3] Ionic liquids have also been explored as reaction media, showing that the stereoselectivity can be significantly affected by the choice of ionic liquid.[6][7]

  • Temperature: Lower temperatures (e.g., -80°C to 0°C) are often crucial for achieving high stereoselectivity, as higher temperatures can lead to anomerization and reduced selectivity.[2][3]

  • Glycosyl Donor and Acceptor Reactivity: The inherent reactivity of both the trichloroacetimidate donor and the alcohol acceptor can influence the transition state and, consequently, the stereochemical outcome.

Q2: How can I favor the formation of α-glycosides?

A2: To favor the formation of α-glycosides (1,2-cis for gluco- and galacto-pyranosides), consider the following strategies:

  • Use a Non-Participating Group at C-2: Employ protecting groups like benzyl ethers or azido (B1232118) groups at the C-2 position to avoid the formation of a β-directing dioxolenium ion.

  • Employ α-Selective Promoters: Certain promoters, such as HClO₄–SiO₂, have demonstrated enhanced α-selectivity compared to more common promoters like TMSOTf.[4]

  • Utilize Ethereal Solvents: Solvents like diethyl ether (Et₂O) can promote the formation of α-glycosides.[8]

  • Low Temperatures: Conducting the reaction at very low temperatures can trap the kinetic α-product.[8]

  • In Situ Anomerization: Some methods utilize conditions that allow for the in situ anomerization of a more reactive β-intermediate to the more stable α-glycoside.

Q3: What are the best strategies for obtaining β-glycosides?

A3: For the preferential formation of β-glycosides (1,2-trans for gluco- and galacto-pyranosides), the following approaches are recommended:

  • Neighboring Group Participation: The most reliable method is to use a participating protecting group at the C-2 position, such as an acetyl or benzoyl group.[1] This directs the incoming acceptor to the β-face.[1]

  • Coordinating Solvents: Acetonitrile can be used as a solvent to favor β-selectivity through the formation of an α-nitrilium ion intermediate, which is then displaced by the acceptor from the β-face.[3]

  • Specific Catalysts: Certain catalytic systems, like phenanthrolinium salts, have been developed to achieve high β-selectivity, likely proceeding through an Sₙ2-like mechanism.[3]

Q4: What are common side products in trichloroacetimidate glycosylations and how can I minimize them?

A4: Common side products include:

  • Hemiacetal: This forms from the hydrolysis of the trichloroacetimidate donor. To minimize this, ensure all reagents and glassware are scrupulously dried, and the reaction is performed under an inert atmosphere.[2] Azeotropic drying of the donor and acceptor with toluene (B28343) is a common practice.[2]

  • N-glycosyl trichloroacetamide: This rearrangement product can form, particularly with less reactive acceptors.[2][9] An "inverse" procedure, where the acceptor is slowly added to the donor and activator, can sometimes minimize this by keeping the concentration of the activated donor low.[9]

  • Orthoesters: With participating groups, orthoester formation can be a competing reaction. The choice of promoter and reaction conditions can influence the ratio of glycoside to orthoester.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Inactive catalyst/promoter. 2. Wet reagents or glassware. 3. Decomposed trichloroacetimidate donor. 4. Unreactive acceptor.1. Use a fresh bottle of the promoter or titrate to determine activity. 2. Rigorously dry all glassware, solvents, and reagents. Activate molecular sieves at a high temperature under vacuum.[2] 3. Check the purity of the donor by ¹H NMR before use. Store in a desiccator at low temperature. 4. Increase the reaction temperature or use a more potent activator.
Poor α/β selectivity 1. Reaction temperature is too high. 2. Inappropriate solvent choice. 3. Incorrect promoter for the desired stereoisomer. 4. Donor anomerization.1. Lower the reaction temperature (e.g., -78 °C).[3] 2. For α-selectivity, try ethereal solvents. For β-selectivity with non-participating groups, consider acetonitrile.[3][8] 3. For α-selectivity, consider HClO₄–SiO₂.[4] For high β-selectivity, ensure a participating group is at C-2.[1] 4. Use anomerically pure donor if possible and maintain low temperatures.
Formation of hemiacetal byproduct Presence of water in the reaction mixture.Dry all reagents, solvents, and glassware meticulously. Perform the reaction under a dry, inert atmosphere (e.g., argon or nitrogen).[2]
Formation of N-glycosyl trichloroacetamide Rearrangement of the trichloroacetimidate donor, often competing with glycosylation of a poor nucleophile.Consider using an "inverse addition" protocol. Ensure the use of a sufficiently reactive promoter.

Quantitative Data Summary

Table 1: Effect of Promoter on α/β Selectivity

Glycosyl DonorGlycosyl AcceptorPromoterSolventTemp (°C)α/β RatioReference
2,3,4,6-tetra-O-benzyl-D-glucopyranosyl trichloroacetimidateSerine derivativeTMSOTfCH₂Cl₂01:1[3]
2,3,4,6-tetra-O-benzyl-D-glucopyranosyl trichloroacetimidateSerine derivativeHClO₄–SiO₂CH₂Cl₂03:1[4]
2,3,4,6-tetra-O-benzyl-D-mannopyranosyl trichloroacetimidatePrimary alcoholTMSOTfCH₂Cl₂-1511:1[3]
2,3,4,6-tetra-O-benzyl-D-mannopyranosyl trichloroacetimidatePrimary alcohol[PhenH]⁺[BF₄]⁻Et₂O257:1[3]

Table 2: Effect of Solvent on α/β Selectivity

Glycosyl DonorGlycosyl AcceptorPromoterSolventTemp (°C)α/β RatioReference
2,3,4,6-tetra-O-benzyl-D-galactopyranosyl trichloroacetimidatePrimary alcoholTMSOTfCH₂Cl₂-781:1.5[8]
2,3,4,6-tetra-O-benzyl-D-galactopyranosyl trichloroacetimidatePrimary alcoholTMSOTfEt₂O-78>20:1[8]
2,3,4,6-tetra-O-benzyl-D-glucopyranosyl trichloroacetimidatePrimary alcoholTMSOTfCH₂Cl₂01:1[3]
2,3,4,6-tetra-O-benzyl-D-glucopyranosyl trichloroacetimidatePrimary alcoholTMSOTfCH₃CN01:4[3]

Key Experimental Protocol

General Procedure for TMSOTf-Promoted Glycosylation

  • Preparation of Reagents and Glassware:

    • Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator.

    • Activate molecular sieves (3Å or 4Å) by heating at 300°C under high vacuum for at least 2 hours.[2]

    • Dry the required solvent (e.g., CH₂Cl₂) by passing it through a column of activated alumina (B75360) or by distillation from CaH₂.

  • Reaction Setup:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the glycosyl acceptor (1.0 equiv.), the glycosyl trichloroacetimidate donor (1.2-1.5 equiv.), and activated molecular sieves.

    • Dissolve the solids in the anhydrous solvent.

    • Cool the reaction mixture to the desired temperature (e.g., -78°C, -40°C, 0°C).

  • Reaction Initiation and Monitoring:

    • Slowly add a solution of TMSOTf (0.1-0.3 equiv.) in the reaction solvent via syringe.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting donor is consumed.

  • Work-up and Purification:

    • Quench the reaction by adding a few drops of triethylamine (B128534) or a saturated aqueous solution of sodium bicarbonate.[2]

    • Allow the mixture to warm to room temperature.

    • Filter the mixture through a pad of Celite® to remove the molecular sieves, and wash the pad with the reaction solvent.[2]

    • Wash the combined organic filtrate with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired glycoside.

Visualizations

Glycosylation_Workflow prep Preparation (Dry Glassware, Activate Sieves) reagents Combine Donor, Acceptor, Sieves in Anhydrous Solvent prep->reagents cool Cool to Target Temperature reagents->cool add_promoter Add Promoter (e.g., TMSOTf) cool->add_promoter monitor Monitor by TLC add_promoter->monitor quench Quench Reaction monitor->quench Reaction Complete workup Aqueous Workup & Extraction quench->workup purify Purification (Chromatography) workup->purify product Isolated Glycoside purify->product

Caption: Experimental workflow for a typical trichloroacetimidate glycosylation.

Stereoselectivity_Factors outcome Stereochemical Outcome (α/β Ratio) c2_group C-2 Protecting Group c2_group->outcome participating Participating (Acyl) -> β-selective c2_group->participating non_participating Non-Participating (Bn) -> α/β mix c2_group->non_participating solvent Solvent solvent->outcome ether Ethereal -> α-selective solvent->ether acetonitrile Acetonitrile -> β-selective solvent->acetonitrile promoter Promoter promoter->outcome temp Temperature temp->outcome low_temp Low Temp (-78°C) -> Kinetic Control (α) temp->low_temp high_temp High Temp -> Thermodynamic Control temp->high_temp

Caption: Key factors influencing the stereoselectivity of glycosylation.

Troubleshooting_Tree start Low Yield or Poor Selectivity check_yield Is Yield Low? start->check_yield check_reagents Check Reagent Purity & Dryness (Donor, Solvent, Promoter) check_yield->check_reagents Yes check_selectivity Is Selectivity Poor? check_yield->check_selectivity No optimize_reactivity Increase Temp or Use Stronger Promoter check_reagents->optimize_reactivity end Problem Solved optimize_reactivity->end optimize_temp Lower Reaction Temperature check_selectivity->optimize_temp Yes check_selectivity->end No optimize_solvent Change Solvent (e.g., Et2O for α) optimize_temp->optimize_solvent check_c2 Verify C-2 Protecting Group optimize_solvent->check_c2 check_c2->end

Caption: A decision tree for troubleshooting common glycosylation issues.

References

Technical Support Center: Optimizing TMSOTf-Catalyzed Glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) catalyzed glycosylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My glycosylation reaction is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in TMSOTf-catalyzed glycosylation can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Inefficient Activation of the Glycosyl Donor: The primary reason for low conversion is often poor activation of the anomeric leaving group.[1]

    • Solution: Ensure your TMSOTf is of high quality and anhydrous. The optimal concentration can range from catalytic (0.1-0.2 equivalents) to stoichiometric, depending on the reactivity of your donor and acceptor.[2][3][4] For less reactive substrates, a higher concentration of TMSOTf may be required.[3]

  • Presence of Moisture: Glycosylation reactions are highly sensitive to water, which can hydrolyze the activated donor or the TMSOTf catalyst.[1][4]

    • Solution: Thoroughly dry all glassware and use anhydrous solvents. The use of freshly activated molecular sieves (e.g., 4 Å) in the reaction mixture is highly recommended to scavenge any residual moisture.[1][4]

  • Suboptimal Reaction Temperature: Temperature is a critical parameter that affects the rates of donor activation, glycosidic bond formation, and potential side reactions.[1][5]

    • Solution: Many glycosylation reactions are initiated at low temperatures (e.g., -78°C to -40°C) to control the activation step, followed by gradual warming.[1] If the reaction is sluggish, a controlled, slight increase in temperature may be necessary.[1]

  • Low Nucleophilicity of the Glycosyl Acceptor: Sterically hindered or electronically deactivated hydroxyl groups on the acceptor can lead to poor reactivity.[1]

    • Solution: Increasing the amount of TMSOTf or the reaction temperature may be necessary to drive the reaction to completion.[1][3] In some cases, using a larger excess of the glycosyl donor can also improve yields.

Q2: I am observing poor stereoselectivity in my reaction. How can I control the anomeric outcome?

A2: Achieving high stereoselectivity is a common challenge in glycosylation. The outcome is influenced by a complex interplay of factors.

  • Neighboring Group Participation: The protecting group at the C-2 position of the glycosyl donor plays a crucial role.

    • 1,2-trans Glycosides: Participating groups like acetyl or benzoyl can form an intermediate acyloxonium ion, which blocks the α-face and directs the acceptor to attack from the β-face.

    • 1,2-cis Glycosides: Non-participating groups like benzyl (B1604629) ethers or azides are used to favor the formation of 1,2-cis products. The anomeric ratio can be highly dependent on other reaction conditions in this case.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the stereochemical outcome. Ethereal solvents, for instance, can sometimes favor the formation of 1,2-cis glycosides.

  • Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the kinetically controlled product.[6]

  • Catalyst and Additives: The concentration of TMSOTf and the presence of co-promoters can also affect the stereoselectivity.

Q3: My starting materials are decomposing, or I am seeing significant side products. What could be the cause?

A3: Decomposition and side product formation are often indicative of overly harsh reaction conditions or the presence of reactive functional groups.

  • Excessive Catalyst Concentration: While a higher concentration of TMSOTf can increase the reaction rate, it can also lead to the degradation of acid-sensitive protecting groups or the glycosidic product itself.

    • Solution: Use the minimum effective amount of TMSOTf required for efficient activation. Monitor the reaction closely by TLC and quench it as soon as the starting materials are consumed.[1]

  • High Reaction Temperature: Elevated temperatures can promote side reactions such as elimination or rearrangement.

    • Solution: Maintain the lowest possible temperature that allows for a reasonable reaction rate.

  • Incompatible Protecting Groups: Some protecting groups may not be stable under the acidic conditions of the reaction.

    • Solution: Ensure that all protecting groups on your donor and acceptor are stable to TMSOTf. Acid-sensitive groups like acetals may require milder activation conditions.

Quantitative Data Summary

The following tables summarize typical ranges for TMSOTf concentration and its effect on reaction outcomes based on published data.

Glycosyl Donor TypeGlycosyl Acceptor TypeTMSOTf (equiv.)Co-promoter (equiv.)Typical Yield (%)Reference
Per-benzoylated mannosyl bromidePrimary alcohol0.20Ag₂O (2.0)99[2][3]
Per-benzoylated mannosyl bromideSecondary alcohol0.25Ag₂O (3.0)98-99[2][3]
Per-benzoylated mannosyl bromideSterically hindered secondary alcohol0.50Ag₂O (3.0)87[3]
Per-benzylated galactosyl donorPrimary alcohol0.10Ag₂O (2.0)90[3]
Glycosyl trichloroacetimidatePrimary alcohol0.1-0.2N/AVariable[1][4]

Experimental Protocols

General Protocol for Optimizing TMSOTf Concentration in Glycosylation

This protocol provides a starting point for optimizing the TMSOTf concentration for your specific glycosylation reaction.

  • Preparation of Reactants and Glassware:

    • Thoroughly oven-dry all glassware and allow it to cool under an inert atmosphere (e.g., argon or nitrogen).

    • Ensure the glycosyl donor, glycosyl acceptor, and solvent are anhydrous.

    • Activate molecular sieves (4 Å) by heating under vacuum.

  • Reaction Setup:

    • To a flame-dried round-bottom flask containing activated molecular sieves, add the glycosyl donor (typically 1.2 equivalents) and the glycosyl acceptor (1.0 equivalent).

    • Place the flask under a positive pressure of an inert gas.

    • Add the anhydrous solvent (e.g., dichloromethane) via syringe to achieve the desired concentration (typically 0.1 M).

  • Catalyst Addition and Reaction:

    • Cool the stirred suspension to the desired starting temperature (e.g., -40°C).

    • In a separate flask, prepare a stock solution of TMSOTf in the same anhydrous solvent.

    • Add the TMSOTf solution dropwise to the reaction mixture. For initial optimization, you can screen concentrations from 0.1 to 0.5 equivalents.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Work-up:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding a hindered base such as triethylamine (B128534) or pyridine (B92270) to neutralize the TMSOTf.

    • Allow the mixture to warm to room temperature.

    • Dilute the reaction mixture with dichloromethane (B109758) and filter through a pad of celite to remove the molecular sieves.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield in TMSOTf-Catalyzed Glycosylation

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield start Low Yield Observed check_reagents Check Reagent Quality (TMSOTf, Donor, Acceptor, Solvent) start->check_reagents check_conditions Review Reaction Conditions start->check_conditions increase_tmsotf Increase TMSOTf Concentration (e.g., 0.1 -> 0.25 equiv.) check_reagents->increase_tmsotf Reagents OK increase_temp Gradually Increase Temperature (e.g., -40°C -> -20°C) check_conditions->increase_temp Conditions seem appropriate increase_tmsotf->increase_temp No Improvement optimize Systematically Optimize (DoE Approach) increase_tmsotf->optimize Yield Improves increase_donor Increase Donor Stoichiometry (e.g., 1.2 -> 1.5 equiv.) increase_temp->increase_donor No Improvement increase_temp->optimize Yield Improves increase_donor->optimize Yield Improves increase_donor->optimize Still Low Yield (Consider alternative strategy) Glycosylation_Parameters Key Parameters in TMSOTf Glycosylation cluster_inputs Inputs cluster_outputs Outputs Donor Glycosyl Donor (Leaving Group, Protecting Groups) Yield Reaction Yield Donor->Yield Stereoselectivity Stereoselectivity (α/β ratio) Donor->Stereoselectivity Acceptor Glycosyl Acceptor (Nucleophilicity, Steric Hindrance) Acceptor->Yield TMSOTf TMSOTf Catalyst (Concentration) TMSOTf->Yield Side_Products Side Products TMSOTf->Side_Products Solvent Solvent (Polarity) Solvent->Stereoselectivity Temperature Temperature Temperature->Yield Temperature->Stereoselectivity Temperature->Side_Products

References

effect of temperature on Methyl 2,2,2-trichloroacetimidate reaction rate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Methyl 2,2,2-trichloroacetimidate in their experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the reaction rate of this compound?

Temperature is a critical parameter in reactions involving this compound, significantly influencing the reaction rate, yield, and stereoselectivity. As a general principle, increasing the temperature accelerates the reaction rate. However, elevated temperatures can also lead to undesired side reactions, such as decomposition of the imidate or thermal rearrangement to the corresponding N-substituted trichloroacetamide (B1219227).[1][2] Therefore, temperature control is crucial for optimizing reaction outcomes.

Q2: What is the optimal temperature range for reactions using this compound?

The optimal temperature is highly dependent on the specific application, such as glycosylation or esterification, as well as the substrates and solvent used. For many sensitive reactions, particularly glycosylations, it is common practice to initiate the reaction at a low temperature (e.g., -78 °C to -40 °C) to control the initial activation and coupling, and then gradually warm the reaction to room temperature or slightly above.[1][3][4] For some thermal esterifications, refluxing in a suitable solvent may be necessary.[5]

Q3: How does temperature affect the stereoselectivity of glycosylation reactions with trichloroacetimidates?

In glycosylation reactions, temperature plays a crucial role in determining the stereochemical outcome. Kinetically controlled glycosylations at lower temperatures often favor the formation of the β-anomer through an SN2-like pathway.[1] Conversely, higher temperatures can promote the formation of the thermodynamically more stable α-anomer.[1] The specific influence of temperature on selectivity can also be affected by the solvent and the nature of the glycosyl donor and acceptor.[3]

Q4: What are the common side reactions associated with this compound, and how can temperature be used to mitigate them?

Common side reactions include the formation of N-glycosyl trichloroacetamide and the hydrolysis of the imidate if moisture is present.[4] Elevated temperatures can also induce the rearrangement of benzylic trichloroacetimidates to the corresponding trichloroacetamides.[2] To minimize these side reactions, it is often advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Careful control of the temperature profile, such as starting at a low temperature and slowly warming, can help to improve the selectivity for the desired product over side products.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no product yield Suboptimal reaction temperature. - If the reaction is sluggish, a gradual increase in temperature may be necessary. - For sensitive substrates, initiating the reaction at a very low temperature (e.g., -78°C) and slowly warming can improve yields by controlling the rate of donor activation and coupling.[1]
Decomposition of the imidate. - Avoid excessively high temperatures, as this can lead to thermal decomposition. - If a reaction requires heating, consider performing it at a lower temperature for a longer duration.[5]
Formation of undesired stereoisomers Incorrect reaction temperature. - To favor the kinetic product (often the β-anomer in glycosylations), perform the reaction at a lower temperature.[1] - For the thermodynamic product (often the α-anomer), a higher temperature may be required, but this should be balanced against the risk of side reactions.[1]
Presence of N-substituted trichloroacetamide byproduct Thermal or Lewis acid-catalyzed rearrangement. - Run the reaction at a lower temperature to disfavor the rearrangement pathway.[2] - If a Lewis acid is used, consider a milder catalyst or a lower reaction temperature.
Reaction is too fast and difficult to control Reaction temperature is too high. - Initiate the reaction at a significantly lower temperature to moderate the initial rate. - Maintain a low temperature throughout the reaction if the desired transformation proceeds efficiently under these conditions.

Experimental Protocols

General Protocol for Glycosylation using a Trichloroacetimidate (B1259523) Donor:

This protocol is a general guideline and should be optimized for specific substrates.

  • Preparation: To a flame-dried round-bottom flask containing activated 4 Å molecular sieves, add the glycosyl donor (1.2 equivalents) and the glycosyl acceptor (1.0 equivalent).

  • Inert Atmosphere: Place the flask under a positive pressure of dry argon or nitrogen.

  • Solvent Addition: Add the desired anhydrous solvent (e.g., dichloromethane, diethyl ether, or acetonitrile, to a concentration of approximately 0.1 M) via syringe.

  • Cooling: Cool the stirred suspension to the desired starting temperature (e.g., -40 °C).[1]

  • Activation: Prepare a stock solution of the activator (e.g., TMSOTf, 0.1 equivalents) in the same anhydrous solvent. Add this solution dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.[1]

  • Work-up: Quench the reaction by adding a suitable reagent (e.g., a basic solution). Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica (B1680970) gel to yield the desired glycosylated product.

Visualizations

experimental_workflow Experimental Workflow for Glycosylation prep 1. Preparation: - Flame-dried flask - Add molecular sieves - Add glycosyl donor and acceptor inert 2. Inert Atmosphere: - Purge with Argon/Nitrogen prep->inert solvent 3. Solvent Addition: - Add anhydrous solvent inert->solvent cool 4. Cooling: - Cool to starting temperature (e.g., -40°C) solvent->cool activate 5. Activation: - Add activator dropwise cool->activate react 6. Reaction: - Warm to room temperature - Monitor by TLC activate->react workup 7. Work-up: - Quench reaction - Concentrate react->workup purify 8. Purification: - Column chromatography workup->purify

Caption: A typical experimental workflow for a glycosylation reaction using a trichloroacetimidate donor.

troubleshooting_guide Troubleshooting Low Yield start Low Product Yield check_temp Is the reaction sluggish or not proceeding? start->check_temp increase_temp Gradually increase temperature. Monitor for product formation and side reactions. check_temp->increase_temp Yes check_side_reactions Are there significant side products? check_temp->check_side_reactions No optimize Optimized Yield increase_temp->optimize decrease_temp Decrease reaction temperature. Consider starting at a lower temperature and warming slowly. check_side_reactions->decrease_temp Yes check_side_reactions->optimize No decrease_temp->optimize

Caption: A logical troubleshooting guide for addressing low product yield in reactions involving this compound.

References

managing moisture sensitivity of Methyl 2,2,2-trichloroacetimidate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2,2,2-trichloroacetimidate. The information is presented in a question-and-answer format to directly address common issues related to its moisture sensitivity.

Troubleshooting Guides

Issue: Low or No Yield in a Reaction Involving this compound

Q1: My reaction yield is significantly lower than expected. Could moisture be the culprit?

A1: Yes, moisture is a primary suspect for low yields in reactions involving this compound. This reagent is highly sensitive to moisture and can readily hydrolyze. Hydrolysis not only consumes the reagent but can also generate byproducts that may interfere with your reaction.

Q2: How can I confirm if my this compound has been compromised by moisture?

A2: While direct quantification of water content is complex without specialized equipment, you can look for indirect evidence:

  • Appearance: The reagent should be a clear, colorless to pale yellow liquid.[1] Cloudiness or the presence of precipitates may indicate degradation.

  • NMR Spectroscopy: The presence of new peaks corresponding to the hydrolysis product, 2,2,2-trichloroacetamide (B3429180), can be indicative of moisture contamination.

  • Reaction Byproducts: Identification of 2,2,2-trichloroacetamide or hemiacetals of your substrate in the crude reaction mixture strongly suggests the presence of water.[2]

Q3: What are the common byproducts I should look for if moisture was present in my reaction?

A3: The two most common byproducts resulting from the presence of moisture are:

  • 2,2,2-trichloroacetamide: Formed from the hydrolysis of this compound. This amide is often a significant side product in glycosylation reactions.[3][4]

  • Hemiacetals: If your reaction involves glycosylation, the glycosyl donor can hydrolyze back to its corresponding hemiacetal in the presence of water, which is an inactive form in the reaction.[2]

Q4: I suspect moisture contamination. What steps should I take to improve my reaction yield?

A4: To mitigate the effects of moisture, a rigorous anhydrous technique is essential. Follow this troubleshooting workflow:

G cluster_0 Troubleshooting Low Yield start Low Reaction Yield Observed check_reagent 1. Verify Reagent Quality - Check for visual clarity - Run NMR if possible start->check_reagent check_glassware 2. Ensure Dry Glassware - Flame-dry or oven-dry all glassware - Cool under inert gas check_reagent->check_glassware check_solvents 3. Use Anhydrous Solvents - Use freshly dried solvents - Consider passing through a solvent purification system check_glassware->check_solvents check_atmosphere 4. Maintain Inert Atmosphere - Perform reaction under Argon or Nitrogen - Use Schlenk line or glovebox check_solvents->check_atmosphere rerun_reaction 5. Re-run Reaction with Strict Anhydrous Technique check_atmosphere->rerun_reaction success Yield Improved rerun_reaction->success failure Yield Still Low (Consider other reaction parameters) rerun_reaction->failure G storage Recommended Storage Temperature: 2-8°C Atmosphere: Inert Gas (Ar, N₂) Container: Tightly Sealed handling Recommended Handling Use oven-dried glassware Work under inert atmosphere Use dry syringes and needles reagent_stability Reagent Stability & Purity reagent_stability->storage maintained by reagent_stability->handling maintained by moisture_exposure Moisture Exposure hydrolysis Hydrolysis to 2,2,2-trichloroacetamide moisture_exposure->hydrolysis leads to hydrolysis->reagent_stability degrades G reagent This compound products Methanol + 2,2,2-Trichloroacetamide reagent->products Hydrolysis water Water (H₂O) water->products

References

preventing decomposition of Methyl 2,2,2-trichloroacetimidate during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 2,2,2-trichloroacetimidate. Our goal is to help you prevent its decomposition and navigate common challenges during your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of this compound decomposition during my reaction?

A1: The most common indicator of decomposition is the formation of N-glycosyl trichloroacetamide (B1219227) as a stable, dead-end byproduct, which can be identified through routine reaction monitoring by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Other signs can include the stalling of your reaction and the appearance of unidentifiable baseline materials on your TLC plate.

Q2: What is the primary cause of this compound decomposition?

A2: The high reactivity of trichloroacetimidates can lead to side reactions under glycosylation conditions.[1] The formation of the trichloroacetamide side product is a known issue. This is not a unimolecular rearrangement but rather an intermolecular aglycon transfer.[1] Strong acid catalysts can also promote the decomposition of the imidate.[3][4]

Q3: How can I minimize the formation of the trichloroacetamide byproduct?

A3: A key strategy is the "inverse glycosylation procedure". In this method, the glycosyl acceptor and the activator (Lewis acid) are pre-mixed before the slow, dropwise addition of the trichloroacetimidate (B1259523) donor.[1] This ensures that the highly reactive donor is consumed by the acceptor as it is introduced, minimizing its opportunity to react with other imidate molecules.

Q4: Are there specific storage conditions to prevent decomposition before use?

A4: Yes, proper storage is crucial. For instance, diphenylmethyl trichloroacetimidate exhibits remarkable stability with no decomposition when stored below 0°C.[5] It is generally recommended to store trichloroacetimidates at 2-8°C in a tightly sealed container to protect them from moisture, which can cause hydrolysis.[6]

Q5: Can the choice of solvent impact the stability of this compound?

A5: Yes, the solvent choice is important. Nonpolar solvents are generally preferred. For example, tert-Butyl 2,2,2-trichloroacetimidate is more stable in nonpolar solvents like cyclohexane, as polar solvents can promote its ionization and decomposition.[7] Halogenated solvents like dichloromethane (B109758) are also commonly used and are effective in many trichloroacetimidate-mediated reactions.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to no product yield, starting material consumed Decomposition of the trichloroacetimidate donor.1. Implement the "Inverse Glycosylation Procedure": Premix the acceptor and a catalytic amount of Lewis acid before the slow addition of the donor. 2. Lower the Reaction Temperature: Running the reaction at lower temperatures can improve selectivity and reduce decomposition.[8] 3. Use a Weaker Lewis Acid: Strong acids can degrade the imidate.[3][4] Consider a milder activator.
Significant formation of trichloroacetamide byproduct Intermolecular reaction between trichloroacetimidate molecules.1. Slow Down Donor Addition: Add the trichloroacetimidate donor dropwise to the reaction mixture to maintain a low concentration of the free donor. 2. Ensure Anhydrous Conditions: Moisture can facilitate side reactions. Thoroughly dry all glassware and use anhydrous solvents.[2]
Reaction is sluggish or stalls Insufficient activation of the trichloroacetimidate.1. Check the Quality of the Lewis Acid: Ensure the Lewis acid is fresh and has not been deactivated by atmospheric moisture. 2. Slightly Increase Catalyst Loading: While excess acid can cause decomposition, a slight increase may be necessary to drive the reaction to completion. 3. Optimize Reaction Temperature: While low temperatures are often preferred for selectivity, a modest increase in temperature may be needed for less reactive substrates.
Inconsistent stereoselectivity Reaction temperature is too high.Conduct the reaction at a lower temperature, as this is crucial for optimal stereoselectivity.[8]

Experimental Protocols

General Anhydrous Reaction Setup

To prevent hydrolysis of the trichloroacetimidate, all reactions should be performed under strictly anhydrous conditions.

  • Flame-dry all glassware under a stream of inert gas (e.g., argon or nitrogen) and allow it to cool to room temperature.

  • Use freshly distilled, anhydrous solvents.

  • Add activated molecular sieves (e.g., 4Å) to the reaction flask and heat under vacuum to remove any adsorbed water.[2]

  • All additions of reagents and solvents should be performed via syringe or cannula under a positive pressure of inert gas.

Inverse Glycosylation Procedure

This procedure is designed to minimize the formation of the trichloroacetamide byproduct.

  • To a flame-dried, two-necked round-bottom flask containing activated molecular sieves, add the glycosyl acceptor (1.0 equivalent) under an argon atmosphere.

  • Dissolve the acceptor in an appropriate anhydrous solvent (e.g., dichloromethane).

  • Cool the mixture to the desired temperature (e.g., -40°C to 0°C).

  • Add the Lewis acid catalyst (e.g., TMSOTf, 0.1 equivalents) to the acceptor solution and stir for 15-30 minutes.

  • In a separate flame-dried flask, dissolve the this compound donor (1.2 equivalents) in the anhydrous solvent.

  • Slowly add the donor solution to the acceptor/catalyst mixture via a syringe pump over a period of 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature, filter through celite, and process the organic layer.

Decomposition Prevention Workflow

Decomposition_Prevention Problem Decomposition of This compound Cause1 Intermolecular Reaction Problem->Cause1 Cause2 Strong Acid Catalyst Problem->Cause2 Cause3 Presence of Water Problem->Cause3 Solution1 Inverse Glycosylation Procedure Cause1->Solution1 Solution2 Use Weaker Lewis Acid Cause2->Solution2 Solution3 Strict Anhydrous Conditions Cause3->Solution3 Outcome Successful Reaction: High Yield & Purity Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: A logical workflow for preventing the decomposition of this compound.

References

troubleshooting guide for Schmidt trichloroacetimidate reaction.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for the Schmidt trichloroacetimidate (B1259523) reaction, a cornerstone of modern carbohydrate chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the Schmidt glycosylation in a question-and-answer format.

Q1: Why is my glycosylation reaction showing low or no yield?

A1: Low yields are a frequent challenge and can stem from several factors. A systematic approach is key to identifying the root cause.[1]

  • Inactive Glycosyl Donor or Acceptor: The trichloroacetimidate donor may have degraded, or the acceptor alcohol could be too sterically hindered or unreactive.[1] Ensure the donor is freshly prepared and properly characterized.

  • Suboptimal Promoter/Catalyst: The choice and amount of Lewis acid (e.g., TMSOTf, BF₃·OEt₂) are critical. The ideal catalyst depends on the specific donor and acceptor pairing.[2][3]

  • Inappropriate Reaction Temperature: Temperature significantly influences the reaction rate and selectivity. Many reactions require low temperatures (e.g., -40 °C to -80 °C) to control side reactions.[1][3]

  • Presence of Water: This reaction is highly sensitive to moisture. Water can hydrolyze the trichloroacetimidate donor or the activated intermediate, leading to a hemiacetal byproduct and reduced yield.[3] Rigorous drying of glassware, solvents, and the use of activated molecular sieves are essential.[1][3]

  • Donor Instability: The trichloroacetimidate donor itself can be unstable. Check for its purity before use and consider preparing it fresh if it has been stored for an extended period.[2]

Q2: I'm observing significant side products. What are they and how can they be minimized?

A2: Several side reactions can compete with the desired glycosylation. Identifying the primary side product can guide your troubleshooting efforts.[2][4]

  • N-Glycosyl Trichloroacetamide: This is a common byproduct formed by the rearrangement of the trichloroacetimidate donor.[3][5] Recent studies show this occurs via an intermolecular aglycon transfer.[5][6][7] To minimize this, a strategy known as the "inverse glycosylation procedure"—where the donor is added slowly to a mixture of the acceptor and activator—can be effective.[5]

  • Glycal Formation: Elimination of the trichloroacetimidate group can lead to the formation of a glycal, an unsaturated carbohydrate derivative.[4] This is more common with certain protecting group patterns and reaction conditions.

  • Orthoester Formation: When using donors with a participating group (like an acetate) at the C-2 position, orthoester formation can be a major side reaction, particularly at low temperatures.[8] Sometimes, these orthoesters can be converted to the desired 1,2-trans-glycoside by warming the reaction or by specific catalyst choice (e.g., BF₃·OEt₂).[8]

  • Hydrolysis: As mentioned, hydrolysis of the donor to a hemiacetal is a common issue if moisture is present.[3][4]

Q3: How do I choose the correct Lewis acid promoter and solvent?

A3: The choice of promoter and solvent is interdependent and crucial for success.[2]

  • Promoter Reactivity: Highly reactive promoters like Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) are often used in catalytic amounts (0.1-0.5 eq) for reactive donors.[1][3] Less reactive promoters like Boron trifluoride etherate (BF₃·OEt₂) may be better for sensitive substrates or to control selectivity.[2][8] For phenol (B47542) O-glycosylation, BF₃·OEt₂ can provide excellent yields of the 1,2-trans product while avoiding byproducts often seen with TMSOTf.[8]

  • Solvent Effects: Dichloromethane (B109758) (DCM) is the most common solvent.[1] Ethereal solvents like diethyl ether can enhance α-selectivity in some cases.[9] The solvent can influence the stability of the reactive intermediates and the overall reaction outcome.

Q4: My reaction is not stereoselective. How can I control the anomeric outcome?

A4: Controlling stereoselectivity (α vs. β glycoside) is a central challenge in glycosylation chemistry.

  • Neighboring Group Participation: A participating group (e.g., acetate, benzoate) at the C-2 position of the glycosyl donor will typically lead to the formation of a 1,2-trans glycoside.

  • Non-Participating Groups: Donors with non-participating groups (e.g., benzyl, azido) at C-2 often yield 1,2-cis products, but the selectivity is highly dependent on other factors.

  • Temperature and Solvent: Lower temperatures and ethereal solvents can favor the formation of α-glycosides.[9]

  • Catalyst Choice: Different Lewis acids can influence the stereochemical outcome. For instance, using perchloric acid on silica (B1680970) (HClO₄–SiO₂) has been shown to enhance α-selectivity compared to TMSOTf in certain systems.[10]

Data Presentation: Promoter and Temperature Effects

The selection of a promoter and the reaction temperature are critical variables. The table below summarizes general recommendations based on common scenarios.

Scenario Promoter Typical Temperature Expected Outcome/Considerations
General Glycosylation TMSOTf (0.1-0.2 eq)-80 °C to 0 °CHighly active, suitable for a wide range of donors and acceptors.[3]
Phenol Glycosylation (1,2-trans) BF₃·OEt₂-20 °C to RTExcellent yields and selectivity for 1,2-trans products, minimizes side reactions.[8]
Enhanced α-selectivity HClO₄–SiO₂0 °C to RTCan provide higher α/β ratios compared to TMSOTf for specific donor-acceptor pairs.[10]
Sterically Hindered Acceptor TMSOTf (may require >0.2 eq)-40 °C to -20 °CMay require more forceful conditions or longer reaction times.[1]
Minimizing Orthoester Formation BF₃·OEt₂0 °C to RTBF₃·OEt₂ is effective at converting orthoester intermediates to the 1,2-trans product.[8]

Experimental Protocols

Protocol 1: General Procedure for Formation of Glycosyl Trichloroacetimidate Donor

  • Dissolve the starting hemiacetal (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add trichloroacetonitrile (B146778) (3.0-5.0 eq).

  • Cool the mixture to 0 °C.

  • Add a catalytic amount of a strong, non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the glycosyl trichloroacetimidate.

Protocol 2: General Schmidt Glycosylation Procedure

  • To a two-necked flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl acceptor (1.0 eq), the trichloroacetimidate donor (1.2-1.5 eq), and freshly activated 4 Å molecular sieves.[1][3]

  • Add anhydrous DCM and stir the mixture at room temperature for 30 minutes to allow for drying.[1]

  • Cool the reaction mixture to the desired temperature (e.g., -40 °C).[1]

  • Add the Lewis acid promoter (e.g., TMSOTf, 0.1 eq) dropwise.[1]

  • Stir the reaction at this temperature, monitoring its progress by TLC.[1]

  • Upon completion, quench the reaction by adding a base, such as triethylamine (B128534) or saturated aqueous sodium bicarbonate.[3]

  • Allow the mixture to warm to room temperature, filter through a pad of Celite®, and wash the pad with an organic solvent.[3]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate.[3]

  • Purify the resulting residue by silica gel column chromatography to obtain the desired glycoside.[3]

Visualizations

The following diagrams illustrate key workflows and decision-making processes in Schmidt glycosylation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants 1. Prepare Reactants (Dry Donor & Acceptor) prep_glass 2. Prepare Glassware (Flame-dry, Inert atm) prep_reactants->prep_glass prep_reagents 3. Prepare Reagents (Anhydrous Solvent, MS) prep_glass->prep_reagents mix 4. Mix Donor, Acceptor, MS in Anhydrous Solvent prep_reagents->mix cool 5. Cool to Target Temp (e.g., -40°C) add_cat 6. Add Lewis Acid (e.g., TMSOTf) monitor 7. Monitor by TLC quench 8. Quench Reaction (e.g., Et3N, NaHCO3) monitor->quench filter 9. Filter & Extract quench->filter purify 10. Purify (Column Chromatography) filter->purify

Caption: Standard experimental workflow for the Schmidt trichloroacetimidate reaction.

G start Low Yield or Side Products Observed check_moisture Is the reaction strictly anhydrous? start->check_moisture check_donor Is the donor pure and stable? check_moisture->check_donor Yes solution_moisture Action: - Rigorously dry all reagents - Use activated mol. sieves check_moisture->solution_moisture No check_conditions Are Temp. & Catalyst optimized? check_donor->check_conditions Yes solution_donor Action: - Re-purify or re-synthesize donor - Use 'inverse procedure' check_donor->solution_donor No solution_conditions Action: - Screen temperatures (-80°C to 0°C) - Titrate catalyst amount - Try alternative Lewis Acid check_conditions->solution_conditions No success Problem Resolved check_conditions->success Yes solution_moisture->success solution_donor->success solution_conditions->success

Caption: A decision tree for troubleshooting common Schmidt glycosylation issues.

References

Validation & Comparative

A Comparative Guide: Methyl 2,2,2-trichloroacetimidate vs. Benzyl 2,2,2-trichloroacetimidate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, particularly in the fields of carbohydrate chemistry and drug development, the strategic protection and deprotection of hydroxyl groups is a cornerstone of success. Among the arsenal (B13267) of reagents available for this purpose, O-alkyl trichloroacetimidates have emerged as highly effective precursors for the introduction of ether protecting groups under mild, acid-catalyzed conditions. This guide provides an objective, data-supported comparison of two prominent members of this class: Methyl 2,2,2-trichloroacetimidate and Benzyl (B1604629) 2,2,2-trichloroacetimidate.

This guide will delve into their chemical properties, reactivity, and performance in key applications such as alcohol protection and glycosylation. Detailed experimental protocols and visual representations of reaction mechanisms and workflows are provided to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Core Properties and Chemical Behavior

Both Methyl and Benzyl 2,2,2-trichloroacetimidate serve as efficient reagents for the introduction of methyl and benzyl ether protecting groups, respectively. The underlying principle of their reactivity lies in the activation of the imidate nitrogen by a catalytic amount of a Lewis or Brønsted acid, which transforms the trichloroacetimidate (B1259523) into an excellent leaving group. This facilitates the transfer of the corresponding alkyl or benzyl group to a nucleophilic alcohol.

Table 1: Physicochemical Properties of Methyl and Benzyl 2,2,2-trichloroacetimidate

PropertyThis compoundBenzyl 2,2,2-trichloroacetimidate
CAS Number 2533-69-981927-55-1
Molecular Formula C₃H₄Cl₃NOC₉H₈Cl₃NO
Molecular Weight 176.43 g/mol 252.52 g/mol
Physical State Colorless liquidColorless to light yellow liquid
Boiling Point 148-149 °C (lit.)106-114 °C / 0.5 mmHg (lit.)
Density 1.425 g/mL at 25 °C (lit.)1.359 g/mL at 25 °C (lit.)

Performance in Alcohol Protection

The primary application of both reagents is the protection of hydroxyl groups. The choice between a methyl and a benzyl protecting group is a critical strategic decision in a synthetic route, largely dictated by the desired stability and the conditions required for subsequent deprotection.

Methyl Ether Protection: The methyl group, introduced by this compound, is one of the most robust and sterically non-demanding ether protecting groups. Its small size makes it suitable for protecting even hindered alcohols. However, this stability comes at the cost of harsh deprotection conditions, typically requiring strong Lewis acids such as boron tribromide (BBr₃) or trimethylsilyl (B98337) iodide (TMSI). This makes the methyl group a "permanent" or late-stage protecting group in many synthetic sequences.

Benzyl Ether Protection: Benzyl 2,2,2-trichloroacetimidate is widely used to introduce the benzyl (Bn) ether protecting group. Benzyl ethers offer a good balance of stability to a wide range of reaction conditions (e.g., acidic and basic conditions, many oxidizing and reducing agents) while being readily cleavable under mild, neutral conditions.[1] The most common method for deprotection is catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst), which is highly specific and orthogonal to many other protecting groups.[2] This versatility makes the benzyl group a highly favored protecting group in complex molecule synthesis.

Table 2: Comparative Stability and Deprotection of Methyl and Benzyl Ethers

FeatureMethyl Ether (from Methyl trichloroacetimidate)Benzyl Ether (from Benzyl trichloroacetimidate)
Stability Highly stable to most reagents.Stable to a wide range of acidic and basic conditions, and many oxidizing/reducing agents.
Common Deprotection Harsh conditions: BBr₃, TMSI.Mild conditions: Catalytic hydrogenolysis (H₂/Pd-C).[1]
Orthogonality Limited due to harsh deprotection.High orthogonality with many other protecting groups.[3]
Typical Use Case "Permanent" or late-stage protection.Versatile, used throughout a synthesis where mild deprotection is desired.

Role in Glycosylation Reactions

In carbohydrate chemistry, the nature of the protecting groups on a glycosyl donor significantly influences the stereochemical outcome of the glycosylation reaction.

Benzyl Group as a Non-Participating Group: When a benzyl group is present at the C-2 position of a glycosyl donor, it is considered a "non-participating" group. This means it does not form a cyclic intermediate with the anomeric center during the reaction.[4] The absence of this neighboring group participation often leads to a mixture of α and β-glycosides, with the stereochemical outcome being influenced by factors such as the solvent, temperature, and the nature of the promoter and acceptor.[4]

Methyl Group: Similar to the benzyl group, a methyl ether at the C-2 position is also a non-participating group. The choice between a methyl- and benzyl-protected glycosyl donor will therefore depend on the desired stability of the protecting groups in the final product and the planned deprotection strategy.

Experimental Protocols

The following are general protocols for the use of Methyl and Benzyl 2,2,2-trichloroacetimidate in the protection of a primary alcohol.

General Procedure for Alcohol Protection using Trichloroacetimidates

Materials:

Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol substrate and dissolve it in anhydrous dichloromethane.

  • Add Methyl or Benzyl 2,2,2-trichloroacetimidate (1.5 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the Lewis acid catalyst (e.g., TMSOTf, 0.1 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired methyl or benzyl ether.

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanistic pathways and experimental workflows discussed in this guide.

G General Mechanism of Alcohol Protection using Trichloroacetimidates cluster_activation Activation cluster_nucleophilic_attack Nucleophilic Attack Imidate R'-O-C(=NH)CCl₃ ActivatedImidate Activated Imidate Intermediate Imidate->ActivatedImidate + Lewis Acid LewisAcid Lewis Acid (e.g., TMSOTf) ProtectedAlcohol R-O-R' (Protected Alcohol) ActivatedImidate->ProtectedAlcohol Byproduct Trichloroacetamide ActivatedImidate->Byproduct Alcohol R-OH Alcohol->ActivatedImidate Nucleophilic Attack G Experimental Workflow for Alcohol Protection Start Dissolve Alcohol in Anhydrous DCM AddImidate Add Methyl or Benzyl Trichloroacetimidate Start->AddImidate Cool Cool to 0 °C AddImidate->Cool AddCatalyst Add Lewis Acid Catalyst Cool->AddCatalyst React Stir at Room Temperature AddCatalyst->React Quench Quench with NaHCO₃ React->Quench Extract Extract with DCM Quench->Extract Purify Purify by Chromatography Extract->Purify Product Isolated Protected Alcohol Purify->Product G Deprotection Strategy Comparison cluster_methyl Methyl Ether cluster_benzyl Benzyl Ether MethylEther R-O-Methyl HarshDeprotection Harsh Conditions (BBr₃ or TMSI) MethylEther->HarshDeprotection DeprotectedAlcohol_Me R-OH HarshDeprotection->DeprotectedAlcohol_Me BenzylEther R-O-Benzyl MildDeprotection Mild Conditions (H₂ / Pd-C) BenzylEther->MildDeprotection DeprotectedAlcohol_Bn R-OH MildDeprotection->DeprotectedAlcohol_Bn

References

A Comparative Guide to Glycosyl Donors: Trichloroacetimidates vs. Trifluoroacetimidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic construction of glycosidic linkages is a cornerstone of modern chemical biology and drug discovery. The choice of the glycosyl donor is a critical parameter that dictates the efficiency, stereoselectivity, and overall success of complex oligosaccharide and glycoconjugate synthesis. Among the plethora of available donors, O-glycosyl trichloroacetimidates and their trifluoro-analogues have emerged as powerful and versatile reagents. This guide provides an objective, data-driven comparison of these two prominent classes of glycosyl donors to inform rational decision-making in your synthetic endeavors.

At a Glance: Key Differences

FeatureTrichloroacetimidate (B1259523) DonorsTrifluoroacetimidate Donors
Leaving Group TrichloroacetamideTrifluoroacetamide (often as N-phenyl)
Reactivity HighGenerally higher, especially for challenging acceptors
Stability Good, but can be moisture-sensitiveGenerally more stable
Byproduct Formation Prone to formation of N-glycosyl trichloroacetamideLess prone to amide byproduct formation[1][2]
Typical Promoters TMSOTf, BF₃·OEt₂, HClO₄-SiO₂[3][4]TMSOTf, TBSOTf, Bi(OTf)₃, Yb(OTf)₃[5][6]
Stereoselectivity Highly dependent on C-2 participating groups[4]Often provides excellent stereoselectivity
Applications Broadly used in complex oligosaccharide synthesis[7]Advantageous for less reactive acceptors, armed donors, and solid-phase synthesis[8][9]

Performance Comparison: A Data-Driven Analysis

The following tables summarize representative data from the literature to illustrate the performance of each donor type in glycosylation reactions. It is important to note that direct side-by-side comparisons under identical conditions are limited in the literature; however, the presented data provides valuable insights into their respective capabilities.

Table 1: Glycosylation with Glucosyl Donors
DonorAcceptorPromoterSolventTemp (°C)Yield (%)α:β RatioReference
2,3,4,6-Tetra-O-benzyl-α/β-D-glucopyranosyl trichloroacetimidateMethyl 2,3,6-tri-O-benzyl-α-D-glucopyranosideTMSOTfCH₂Cl₂-40851:1(Typical, adapted from various sources)
2,3,4,6-Tetra-O-benzyl-α/β-D-glucopyranosyl N-phenyltrifluoroacetimidateMethyl 2,3,6-tri-O-benzyl-α-D-glucopyranosideTBSOTfCH₂Cl₂-6092>20:1 (α)(Typical, adapted from Yu, B. et al.)
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidateCholesterolBF₃·OEt₂CH₂Cl₂0781:10 (β)(Typical, adapted from Schmidt, R. R. et al.)
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl N-phenyltrifluoroacetimidateCholesterolTMSOTfCH₂Cl₂-2088>1:20 (β)(Typical, adapted from Yu, B. et al.)
Table 2: Glycosylation with Mannosyl Donors
DonorAcceptorPromoterSolventTemp (°C)Yield (%)α:β RatioReference
2,3,4,6-Tetra-O-benzyl-α-D-mannopyranosyl trichloroacetimidateMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideTMSOTfEt₂O-7880>10:1 (α)(Typical, adapted from Schmidt, R. R. et al.)
2,3,4,6-Tetra-O-benzyl-α-D-mannopyranosyl N-phenyltrifluoroacetimidateMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideTBSOTfEt₂O-7889>20:1 (α)(Typical, adapted from Yu, B. et al.)

Mechanistic Pathways

The activation of both trichloroacetimidate and trifluoroacetimidate donors proceeds through the protonation or Lewis acid coordination to the imidate nitrogen, which transforms the imidate into an excellent leaving group.[4] The departure of the acetamide (B32628) generates a highly reactive oxocarbenium ion intermediate. The stereochemical outcome of the glycosylation is then largely influenced by the nature of the protecting group at the C-2 position.

Glycosylation_Mechanism Donor Glycosyl Imidate (TCA or PTFAI) Activated_Complex Activated Donor-Lewis Acid Complex Donor->Activated_Complex + Activator Activator Lewis Acid (e.g., TMSOTf) Oxocarbenium Oxocarbenium Ion Intermediate Activated_Complex->Oxocarbenium - Leaving Group Byproduct Acetamide Byproduct Activated_Complex->Byproduct - Glycosyl Cation Product Glycosidic Product Oxocarbenium->Product + Acceptor Acceptor Glycosyl Acceptor (R-OH)

Caption: General mechanism of glycosylation using imidate donors.

A key difference lies in the propensity for byproduct formation. Trichloroacetimidates are more susceptible to rearrangement to the corresponding N-glycosyl trichloroacetamide, a dead-end byproduct that consumes the donor.[2] This is attributed to the higher nucleophilicity of the trichloroacetimidate nitrogen compared to its trifluoro-counterpart.[1][2] The lower nucleophilicity of the N-phenyl trifluoroacetimidate nitrogen reduces the likelihood of this side reaction, often leading to higher yields and cleaner reactions.[1][2]

Experimental Protocols

General Procedure for the Synthesis of Glycosyl Trichloroacetimidates
  • Preparation: To a solution of the hemiacetal (1.0 equiv.) in anhydrous dichloromethane (B109758) (DCM, 5–10 mL/mmol) under an argon atmosphere, add trichloroacetonitrile (B146778) (1.5–2.0 equiv.).[10]

  • Reaction Initiation: Cool the solution to 0°C and add a catalytic amount of a base such as 1,8-diazabicycloundec-7-ene (DBU) (0.1 equiv.) or potassium carbonate (K₂CO₃) (2.0-4.0 equiv.).[10]

  • Monitoring: Stir the reaction mixture at 0°C to room temperature and monitor the progress by thin-layer chromatography (TLC).[10]

  • Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite® and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography to afford the glycosyl trichloroacetimidate.[10]

TCA_Synthesis_Workflow Start Hemiacetal + CCl₃CN Reaction Add Base (DBU or K₂CO₃) in DCM Start->Reaction TLC Monitor by TLC Reaction->TLC Workup Filter and Concentrate TLC->Workup Purification Silica Gel Chromatography Workup->Purification Product Glycosyl Trichloroacetimidate Purification->Product

Caption: Workflow for the synthesis of glycosyl trichloroacetimidates.

General Procedure for Glycosylation using Trichloroacetimidate Donors
  • Preparation: To a flame-dried flask under an argon atmosphere, add the glycosyl acceptor (1.0 equiv.), the trichloroacetimidate donor (1.2 equiv.), and freshly activated molecular sieves (4 Å).[3]

  • Solvent Addition: Add anhydrous solvent (e.g., DCM or diethyl ether) and stir the mixture at room temperature for 30 minutes.[3]

  • Reaction Initiation: Cool the reaction mixture to the desired temperature (e.g., -78°C to 0°C) and add a solution of the promoter (e.g., TMSOTf, 0.1 equiv.) in the reaction solvent dropwise.[3]

  • Monitoring: Monitor the reaction progress by TLC.

  • Quenching: Upon completion, quench the reaction with a few drops of a hindered base (e.g., 2,6-lutidine or triethylamine).

  • Work-up: Dilute the mixture with DCM, filter through Celite®, and wash the filtrate with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the residue by silica gel column chromatography.

General Procedure for the Synthesis of Glycosyl N-Phenyltrifluoroacetimidates
  • Preparation: To a solution of the hemiacetal (1.0 equiv.) in acetone (B3395972) (5–10 mL/mmol), add N-phenyltrifluoroacetimidoyl chloride (2.0 equiv.) and potassium carbonate (K₂CO₃) (2.0–4.0 equiv.).[10]

  • Reaction: Stir the mixture at room temperature until the starting material is consumed, as monitored by TLC.[10]

  • Work-up: Filter the reaction mixture through Celite® and concentrate the filtrate in vacuo.[10]

  • Purification: Purify the residue by silica gel column chromatography to obtain the desired product.[10]

PTFAI_Synthesis_Workflow Start Hemiacetal + N-Phenyltrifluoro- acetimidoyl Chloride Reaction Add K₂CO₃ in Acetone Start->Reaction TLC Monitor by TLC Reaction->TLC Workup Filter and Concentrate TLC->Workup Purification Silica Gel Chromatography Workup->Purification Product Glycosyl N-Phenyltrifluoroacetimidate

Caption: Workflow for the synthesis of N-phenyltrifluoroacetimidates.

General Procedure for Glycosylation using N-Phenyltrifluoroacetimidate Donors
  • Preparation: Co-evaporate the glycosyl acceptor (1.0 equiv.) and the N-phenyltrifluoroacetimidate donor (1.5 equiv.) with anhydrous toluene (B28343) and dry under high vacuum.

  • Reaction Setup: Dissolve the dried reagents in anhydrous solvent (e.g., DCM or a mixture of solvents) in a flame-dried flask containing activated molecular sieves (4 Å) under an argon atmosphere.

  • Reaction Initiation: Cool the mixture to the desired temperature (e.g., -78°C to -20°C) and add the promoter (e.g., TBSOTf, 0.2 equiv.) dropwise.

  • Monitoring and Quenching: Monitor the reaction by TLC and quench with a hindered base upon completion.

  • Work-up and Purification: Follow the same work-up and purification procedure as for trichloroacetimidate donors.

Conclusion and Recommendations

Both trichloroacetimidate and trifluoroacetimidate donors are powerful tools for the synthesis of complex glycans.

Trichloroacetimidates are a well-established and broadly applicable class of donors. Their reactivity and stereoselectivity have been extensively studied, making them a reliable choice for a wide range of glycosylation reactions. They are particularly effective when a C-2 participating group is present to direct the stereochemical outcome.

Trifluoroacetimidates , particularly N-phenyl trifluoroacetimidates, represent a more modern and often more advantageous alternative. Their enhanced stability, higher reactivity with challenging substrates, and reduced propensity for amide byproduct formation make them the donor of choice in many demanding applications, including solid-phase oligosaccharide synthesis and the glycosylation of poorly nucleophilic acceptors.[1][2][8][9]

For routine glycosylations with reactive acceptors, trichloroacetimidates remain a cost-effective and reliable option. However, for more challenging syntheses involving less reactive partners, or where byproduct formation is a significant concern, the superior performance of N-phenyl trifluoroacetimidates often justifies their use. The choice of donor should ultimately be guided by the specific requirements of the synthetic target and the reactivity of the glycosyl acceptor.

References

The Decisive Edge: Methyl 2,2,2-Trichloroacetimidate in Modern Glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of synthetic carbohydrate chemistry, the choice of glycosyl donor is a critical factor dictating the success and efficiency of complex oligosaccharide and glycoconjugate synthesis. Among the arsenal (B13267) of available donors, O-glycosyl trichloroacetimidates, particularly methyl 2,2,2-trichloroacetimidate, have emerged as a powerhouse due to their high reactivity, versatility, and the ability to control stereochemical outcomes. This guide provides an objective comparison of trichloroacetimidate (B1259523) donors with other alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

At a Glance: Trichloroacetimidates vs. Other Glycosyl Donors

This compound donors offer a compelling balance of reactivity and stability, making them a preferred choice for a wide array of glycosylation reactions. A key advantage lies in their activation under mild acidic conditions, which is compatible with a broad range of protecting groups and sensitive acceptor molecules.[1]

FeatureTrichloroacetimidate DonorsGlycal DonorsThioglycoside Donors
Donor Type O-Glycosyl imidateUnsaturated carbohydrate (glycal)S-Glycosyl derivative
Activation Lewis or Brønsted acid-catalyzedElectrophilic activation of the double bondHalonium ion-mediated or thiophilic Lewis acid
Typical Promoters TMSOTf, BF₃·OEt₂, HClO₄-SiO₂[1][2]NIS, IDCP, BF₃·OEt₂[2]NIS/TfOH, DMTST, BSP/Tf₂O
Stereoselectivity Highly dependent on the C-2 participating group; tunable for 1,2-trans or 1,2-cis products.[2]Often favors 2-deoxy-2-iodo or 2,3-unsaturated glycosides.[2]Can be controlled by solvent, temperature, and promoter choice.
Advantages High reactivity, excellent leaving group, versatile for many acceptors, well-established methods.[2]Access to 2-deoxyglycosides, stable precursors.[2]Stable, tunable reactivity ("armed-disarmed" strategy).
Disadvantages Moisture sensitive, potential for rearrangement to N-glycosyl trichloroacetamide (B1219227) byproduct.[1][2]Can lead to side reactions like Ferrier rearrangement.[2]Often require stoichiometric and sometimes harsh promoters.

Performance Comparison: A Data-Driven Analysis

The efficacy of a glycosyl donor is ultimately measured by its performance in achieving high yields and stereoselectivity. The following data, compiled from various studies, illustrates the performance of trichloroacetimidate donors in comparison to other methods.

Table 1: Comparison of Glycosylation Yields and Stereoselectivity

Glycosyl DonorGlycosyl AcceptorPromoter/CatalystSolventYield (%)α:β RatioReference
Trichloroacetimidate Primary AlcoholTMSOTf (0.1 equiv)CH₂Cl₂85-95Dependent on C-2 group[1]
Trichloroacetimidate Phenol[PhenH]⁺[BF₄]⁻ (15 mol%)Acetonitrile75-90>1:15 (highly β-selective)[3]
Trichloroacetimidate Secondary Alcohol(salen)Co catalystCH₂Cl₂80-95Good to excellent[4]
Thioglycoside Primary AlcoholNIS/TfOHCH₂Cl₂70-90Variable[5]
Glycal Primary AlcoholNIS/AgOTfCH₂Cl₂60-80N/A (forms 2-deoxy-2-iodo)[2]

Note: Yields and stereoselectivity are highly dependent on the specific substrates, protecting groups, and reaction conditions. The data presented here are representative examples.

Mechanistic Insights and Stereocontrol

The stereochemical outcome of a glycosylation reaction using a trichloroacetimidate donor is intricately linked to the nature of the protecting group at the C-2 position.

  • Neighboring Group Participation: A participating group, such as an acetyl or benzoyl group, at the C-2 position attacks the anomeric center upon activation of the trichloroacetimidate. This forms a cyclic oxonium ion intermediate, which shields one face of the molecule. The glycosyl acceptor can then only attack from the opposite face, leading to the exclusive formation of the 1,2-trans-glycoside.[2]

  • Non-Participating Groups: When a non-participating group, like a benzyl (B1604629) or azido (B1232118) group, is at the C-2 position, the reaction can proceed through an SN1 or SN2-like mechanism.[3] The stereoselectivity is then influenced by factors such as the solvent, temperature, and the nature of the promoter. For instance, using nitriles as solvents can favor the formation of the α-glycoside through the formation of a transient α-nitrilium ion intermediate.

A potential side reaction in trichloroacetimidate glycosylation is the formation of a stable N-glycosyl trichloroacetamide byproduct, which can reduce the overall yield.[6][7] Recent studies have shown that this occurs through an intermolecular aglycon transfer mechanism.[6][7]

Experimental Protocols

This section provides detailed methodologies for key glycosylation reactions to allow for a direct comparison of the experimental setups.

Protocol 1: General Procedure for Glycosylation using a Trichloroacetimidate Donor

This protocol is a standard procedure for glycosylation with a trichloroacetimidate donor using a TMSOTf promoter.[1][8]

Materials:

Procedure:

  • To a flask containing the glycosyl acceptor (1.0 equiv.) and the glycosyl trichloroacetimidate donor (1.2 equiv.), add anhydrous toluene and evaporate under reduced pressure to remove residual water. Place the flask under high vacuum for at least 1 hour.

  • Dissolve the dried acceptor and donor in anhydrous CH₂Cl₂ under an argon atmosphere.

  • Add activated molecular sieves to the solution and stir at room temperature for 30 minutes.

  • Cool the mixture to the desired temperature (typically between -40 °C and 0 °C).

  • Add TMSOTf (0.2 equiv.) dropwise to the stirred suspension.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Filter the mixture through a pad of Celite® and wash the pad with CH₂Cl₂.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by silica (B1680970) gel column chromatography to afford the desired glycoside.

Protocol 2: Glycosylation using a Thioglycoside Donor

This protocol is a general procedure for the activation of thioglycoside donors using NIS/TfOH.

Materials:

  • Thioglycoside donor (1.2 equiv.)

  • Glycosyl acceptor (1.0 equiv.)

  • N-Iodosuccinimide (NIS) (1.5 equiv.)

  • Trifluoromethanesulfonic acid (TfOH) (0.1 equiv.)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Activated molecular sieves (4 Å)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the thioglycoside donor (1.2 equiv.) and glycosyl acceptor (1.0 equiv.) in anhydrous CH₂Cl₂ under an argon atmosphere.

  • Add activated molecular sieves and stir at room temperature for 30 minutes.

  • Cool the mixture to -20 °C.

  • Add NIS (1.5 equiv.) to the mixture.

  • Add TfOH (0.1 equiv.) dropwise.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench by adding saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃.

  • Filter through Celite®, wash with CH₂Cl₂, and separate the organic layer.

  • Wash the organic layer with brine and dry over anhydrous Na₂SO₄.

  • Concentrate and purify by silica gel column chromatography.

Visualizing the Process

To better understand the chemical processes and workflows, the following diagrams have been generated.

Glycosylation_Mechanism Donor Glycosyl Trichloroacetimidate Activated_Donor Activated Donor (Protonated Imidate) Donor->Activated_Donor + Lewis Acid Intermediate Oxocarbenium Ion or Covalent Intermediate Activated_Donor->Intermediate - Trichloroacetamide Byproduct Trichloroacetamide Activated_Donor->Byproduct Rearrangement Product Glycoside Product Intermediate->Product + Acceptor - H+ Acceptor Glycosyl Acceptor (R'-OH)

Caption: Mechanism of Trichloroacetimidate Glycosylation.

Experimental_Workflow Start 1. Dry Donor and Acceptor Dissolve 2. Dissolve in Anhydrous Solvent Start->Dissolve Sieves 3. Add Molecular Sieves Dissolve->Sieves Cool 4. Cool to Reaction Temperature Sieves->Cool Promoter 5. Add Promoter/Catalyst Cool->Promoter React 6. Monitor Reaction by TLC Promoter->React Quench 7. Quench Reaction React->Quench Filter 8. Filter and Workup Quench->Filter Purify 9. Purify by Chromatography Filter->Purify End Desired Glycoside Purify->End

Caption: General Experimental Workflow for Glycosylation.

Conclusion

This compound donors represent a cornerstone of modern carbohydrate chemistry. Their high reactivity, coupled with the ability to fine-tune stereoselectivity through the judicious choice of protecting groups and reaction conditions, makes them a powerful tool for the synthesis of complex glycans. While alternative donors have their own merits, the versatility and extensive track record of trichloroacetimidates solidify their position as a go-to choice for researchers in glycoscience and drug development. A thorough understanding of their mechanism, advantages, and limitations, as outlined in this guide, is paramount for their successful application in the laboratory.

References

A Comparative Guide to Alcohol Protection: Alternatives to Methyl 2,2,2-Trichloroacetimidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of multi-step organic synthesis, the judicious protection of alcohol functionalities is a critical strategic consideration. For decades, the Pinner reaction of alcohols with trichloroacetonitrile (B146778) to form 2,2,2-trichloroacetimidates has been a cornerstone for activating hydroxyl groups, particularly in the synthesis of complex oligosaccharides. Methyl 2,2,2-trichloroacetimidate, a common reagent in this class, offers a reliable method for alcohol protection, proceeding under mild acidic conditions. However, the landscape of organic synthesis is ever-evolving, and a variety of alternative reagents now offer distinct advantages in terms of stability, orthogonality, and ease of use.

This guide provides an objective comparison of the performance of several key alternatives to this compound for alcohol protection, supported by experimental data. We will delve into the utility of silyl (B83357) ethers, benzyl (B1604629) ethers, and acetal-based protecting groups, offering a comprehensive overview to inform your synthetic strategy.

Performance Comparison of Alcohol Protecting Groups

The choice of a protecting group is dictated by several factors, including its stability to various reaction conditions, the ease of its introduction and removal, and its compatibility with other functional groups within the molecule. The following tables summarize the performance of this compound and its common alternatives for the protection of a generic primary alcohol.

Table 1: Comparison of Protection Reaction Conditions and Yields

Protecting GroupReagentCatalyst/BaseSolventTemp. (°C)Time (h)Typical Yield (%)
Trichloroacetimidate This compoundTMSOTf (cat.)CH₂Cl₂-20 to rt1 - 485 - 95
Silyl Ether (TBDMS) tert-Butyldimethylsilyl chlorideImidazole (B134444)DMFrt2 - 12>95[1]
Benzyl Ether (Bn) Benzyl bromideSodium hydrideTHF0 to rt2 - 690 - 98[2]
Acetal (MOM) Methoxymethyl chlorideDIPEACH₂Cl₂0 to rt1 - 3>90

Table 2: Comparison of Deprotection Conditions

Protecting GroupReagentsSolventTemp. (°C)Time (h)
Trichloroacetimidate Mild acid (e.g., CSA, PPTS)MeOHrt0.5 - 2
Silyl Ether (TBDMS) Tetrabutylammonium fluoride (B91410) (TBAF)THFrt0.5 - 2[1][3]
Benzyl Ether (Bn) H₂, Pd/CMeOH or EtOHrt2 - 16[4]
Acetal (MOM) Acid (e.g., HCl, TFA)MeOH/H₂Ort0.5 - 2

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful implementation of any protecting group strategy. Below are representative protocols for the key methods discussed.

Protocol 1: Alcohol Protection using this compound

Materials:

  • Alcohol (1.0 equiv)

  • This compound (1.5 equiv)

  • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Molecular Sieves (4 Å)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the alcohol and activated 4 Å molecular sieves in anhydrous CH₂Cl₂.

  • Cool the mixture to -20 °C.

  • Add this compound to the stirred suspension.

  • Slowly add TMSOTf dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Filter the mixture through a pad of Celite®, wash the filter cake with CH₂Cl₂, and concentrate the filtrate.

  • Purify the crude product by flash column chromatography.

Protocol 2: Protection of a Primary Alcohol as a tert-Butyldimethylsilyl (TBDMS) Ether

Materials:

  • Primary alcohol (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 equiv)

  • Imidazole (2.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the primary alcohol and imidazole in anhydrous DMF.[1]

  • Add TBDMSCl to the solution at room temperature.[1]

  • Stir the reaction mixture for 2-12 hours and monitor by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting TBDMS ether by flash column chromatography if necessary.

Protocol 3: Protection of a Primary Alcohol as a Benzyl (Bn) Ether

Materials:

  • Primary alcohol (1.0 equiv)

  • Benzyl bromide (BnBr) (1.2 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the primary alcohol in THF dropwise.[5]

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 4: Deprotection of a TBDMS Ether using Tetrabutylammonium Fluoride (TBAF)

Materials:

  • TBDMS-protected alcohol (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF) (1.1 equiv, 1M solution in THF)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the TBDMS-protected alcohol in THF.[1][3]

  • Add the TBAF solution dropwise at room temperature.[1]

  • Stir the reaction mixture for 0.5-2 hours and monitor by TLC.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting alcohol by flash column chromatography if necessary.

Protocol 5: Deprotection of a Benzyl Ether by Catalytic Transfer Hydrogenation

Materials:

Procedure:

  • Dissolve the benzyl-protected alcohol in methanol or ethanol in a flask suitable for hydrogenation.[4][6]

  • Carefully add the Pd/C catalyst.

  • Add ammonium formate or formic acid to the mixture.[6]

  • Stir the reaction mixture vigorously at room temperature for 2-16 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filter cake with methanol or ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.

Reaction Mechanisms and Workflows

Understanding the underlying mechanisms of these protection and deprotection reactions is crucial for troubleshooting and optimizing reaction conditions.

Protection_Mechanisms cluster_trichloroacetimidate Trichloroacetimidate Method cluster_silyl_ether Silyl Ether Method cluster_benzyl_ether Benzyl Ether Method TCA_Alc Alcohol (R-OH) TCA_Intermediate Activated Imidate TCA_Alc->TCA_Intermediate Nucleophilic Attack TCA_Imidate Methyl Trichloroacetimidate TCA_Imidate->TCA_Intermediate TCA_Acid TMSOTf TCA_Acid->TCA_Imidate Activation TCA_Product Protected Alcohol (R-OR') TCA_Intermediate->TCA_Product TCA_Biproduct Trichloroacetamide TCA_Intermediate->TCA_Biproduct SE_Alc Alcohol (R-OH) SE_Intermediate Alkoxide (R-O⁻) SE_Alc->SE_Intermediate Deprotonation SE_Base Imidazole SE_Base->SE_Intermediate SE_Silyl TBDMSCl SE_Product Silyl Ether (R-OTBDMS) SE_Silyl->SE_Product SE_Intermediate->SE_Product SN2 Attack BE_Alc Alcohol (R-OH) BE_Intermediate Alkoxide (R-O⁻) BE_Alc->BE_Intermediate Deprotonation BE_Base NaH BE_Base->BE_Intermediate BE_BnBr Benzyl Bromide BE_Product Benzyl Ether (R-OBn) BE_BnBr->BE_Product BE_Intermediate->BE_Product Williamson Ether Synthesis (SN2) Deprotection_Workflows cluster_silyl_deprotection Silyl Ether Deprotection cluster_benzyl_deprotection Benzyl Ether Deprotection SD_Start Silyl Ether (R-OTBDMS) SD_Reaction Reaction at rt SD_Start->SD_Reaction SD_Reagent TBAF in THF SD_Reagent->SD_Reaction SD_Workup Aqueous Workup SD_Reaction->SD_Workup SD_End Alcohol (R-OH) SD_Workup->SD_End BD_Start Benzyl Ether (R-OBn) BD_Reaction Hydrogenolysis at rt BD_Start->BD_Reaction BD_Reagent H₂, Pd/C in MeOH BD_Reagent->BD_Reaction BD_Workup Filtration BD_Reaction->BD_Workup BD_End Alcohol (R-OH) BD_Workup->BD_End

References

A Researcher's Guide to NMR Analysis for Glycosidic Linkage Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of glycosidic linkage stereochemistry is a critical step in the structural elucidation of carbohydrates, impacting their biological function and therapeutic potential. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive non-destructive technique for this purpose. This guide provides an objective comparison of the primary NMR methods employed for establishing the α or β configuration of glycosidic bonds, supported by experimental data and detailed protocols.

The stereochemical arrangement of the glycosidic linkage, whether α or β, dictates the three-dimensional structure of oligosaccharides and polysaccharides, which in turn governs their interactions with proteins and other biological macromolecules. An incorrect assignment can lead to misinterpretation of structure-activity relationships and hinder drug development efforts. This guide compares the three main NMR-based approaches: Nuclear Overhauser Effect (NOE) based methods, J-coupling constant analysis, and Residual Dipolar Couplings (RDCs).

Comparison of NMR Methods for Glycosidic Linkage Analysis

The choice of NMR method depends on several factors, including the size of the molecule, the degree of conformational flexibility, and the availability of isotopically labeled material. The following table summarizes the key characteristics and performance of each technique.

Method Principle Key Parameters Advantages Disadvantages
NOE-based (NOESY/ROESY) Measures through-space magnetization transfer between protons that are close in proximity (< 5 Å).[1]NOE enhancement, cross-peak intensity.- Does not require isotopic labeling.- Provides direct evidence of spatial proximity.[2]- Can be ambiguous for conformationally flexible molecules.- NOE intensity is sensitive to molecular weight; ROESY is often preferred for intermediate-sized molecules.[1]
J-Coupling Constant Analysis Measures the through-bond scalar coupling between nuclei, which is dependent on the dihedral angle between them.3JH1,H2, 1JC1,H1, nJCH.- Provides unambiguous determination for rigid systems.- Can be applied to unlabeled samples.- Requires well-resolved signals.- Interpretation can be complex in cases of conformational averaging.
Residual Dipolar Couplings (RDCs) Measures the residual dipolar interaction between nuclei in a partially aligned molecule, providing long-range orientational information.[3][4]1DCH, nDHH, nDCH, nDCC.- Provides long-range structural information, correlating distant parts of the molecule.[1]- Highly sensitive to the global shape of the molecule.- Requires a medium for partial alignment of the molecule.[5]- Can be challenging to interpret for highly flexible molecules.

Quantitative Data for Stereochemical Assignment

The following tables provide typical quantitative values for the key NMR parameters used to differentiate between α and β glycosidic linkages.

Table 1: Key NOE Contacts for Determining Anomeric Configuration

The presence of a NOE cross-peak between the anomeric proton (H1') of one residue and a proton on the aglycone residue is indicative of their spatial proximity. The specific proton on the aglycone that shows the NOE correlation depends on the linkage position. For a 1→4 linkage, for example, a key NOE is between H1' and H4.

Anomeric Configuration Key Inter-residue NOE Contacts Typical Observation
α-linkage H1' ↔ Hx (aglycone)Strong NOE between the anomeric proton and the proton at the linkage position on the accepting residue.
β-linkage H1' ↔ Hx (aglycone)Typically weaker or absent NOE between the anomeric proton and the proton at the linkage position compared to the α-anomer, but stronger NOEs to other protons on the aglycone may be observed depending on the conformation.

Note: The intensity of the NOE is proportional to 1/r6, where r is the distance between the protons.[6] Therefore, stronger NOEs indicate shorter distances.

Table 2: Typical J-Coupling Constants for Anomeric Configuration

J-coupling constants are highly informative for determining the stereochemistry of the anomeric center.[7]

Coupling Constant α-Anomer (axial H1) β-Anomer (equatorial H1)
3JH1,H2 ~2-4 Hz[8]~7-9 Hz[8][9]
1JC1,H1 ~170 Hz[10]~160 Hz[10]

Note: These values are typical for pyranose sugars in a 4C1 conformation. The exact values can vary depending on the specific sugar residue and substituents.

Table 3: Representative Residual Dipolar Coupling (RDC) Values

RDCs provide information on the orientation of inter-nuclear vectors with respect to a common alignment frame. The magnitude and sign of the RDC are dependent on the stereochemistry.

RDC Type Typical Range (Hz) Information Provided
1DCH -10 to +20Orientation of C-H bonds.
Long-range nDCH -5 to +5Long-range conformational constraints.

Note: RDC values are highly dependent on the alignment medium and the degree of molecular alignment.[3] The values presented are illustrative.

Experimental Workflow and Methodologies

The determination of glycosidic linkage stereochemistry by NMR follows a systematic workflow, from sample preparation to data analysis and interpretation.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Glycan Sample (>90% purity) Dissolution Dissolve in D2O Sample->Dissolution OneD_H1 1D 1H NMR Dissolution->OneD_H1 TwoD_NMR 2D NMR Experiments (COSY, TOCSY, HSQC) OneD_H1->TwoD_NMR Stereo_NMR Stereochemistry-Specific NMR (NOESY/ROESY, J-HMBC, RDC) TwoD_NMR->Stereo_NMR Assignment Resonance Assignment Stereo_NMR->Assignment Extraction Extract Key Parameters (NOEs, J-couplings, RDCs) Assignment->Extraction Comparison Compare with Reference Data Extraction->Comparison Stereo_Assignment Assign α/β Stereochemistry Comparison->Stereo_Assignment

Figure 1: General workflow for NMR-based determination of glycosidic linkage stereochemistry.

Detailed Experimental Protocols

Sample Preparation
  • Sample Purity: Ensure the carbohydrate sample is of high purity (>90%), as impurities can complicate spectral analysis.[9]

  • Solvent: Dissolve the sample in high-purity deuterium (B1214612) oxide (D₂O). The concentration should be optimized based on the experiment and instrument sensitivity, typically ranging from 1 to 10 mg in 0.5 mL of D₂O.[11]

  • pH: For aqueous samples, the pH can be adjusted using dilute DCl or NaOD if necessary, as pH can influence chemical shifts.[11]

  • Internal Standard: An internal standard, such as DSS or TSP, can be added for chemical shift referencing.

2D NOESY/ROESY Experiment

This protocol provides a general guideline for acquiring a 2D NOESY spectrum. ROESY experiments follow a similar setup but are often preferred for intermediate-sized molecules where the NOE may be close to zero.[1]

  • Pulse Program: A standard phase-sensitive gradient-enhanced NOESY pulse sequence (e.g., noesyesgpph on Bruker instruments) is typically used.[12]

  • Acquisition Parameters:

    • Spectral Width (sw): Set to cover all proton resonances, typically 10-12 ppm.

    • Number of Scans (ns): Dependent on sample concentration, typically 8 to 64 scans per increment.

    • Mixing Time (d8): This is a crucial parameter. For small molecules (<1 kDa), a mixing time of 300-800 ms (B15284909) is common. For larger molecules, shorter mixing times (100-250 ms) are used to minimize spin diffusion.[12]

    • Relaxation Delay (d1): Set to at least 1.5 times the longest T₁ relaxation time of the protons of interest.

    • Number of Increments (td(f1)): Typically 256 to 512 increments are collected in the indirect dimension.

  • Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Zero-fill the data to at least double the number of acquired points in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase and baseline correct the spectrum.

J-Coupling Constant Measurement (J-HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) experiments can be adapted to measure long-range C-H coupling constants.

  • Pulse Program: A J-HMBC pulse sequence (e.g., hmbcetgpl2nd on Bruker instruments) is used.

  • Acquisition Parameters:

    • Spectral Widths (sw): Set appropriately for both ¹H (f2) and ¹³C (f1) dimensions.

    • Long-range Coupling Evolution Delay (d6): This delay is optimized for the expected range of long-range JCH couplings, typically set to 60-100 ms.

    • One-bond Filter Delay (d2): Set to 1/(2 * ¹JCH), where ¹JCH is typically ~145 Hz.

  • Processing: Similar to other 2D experiments, involving Fourier transformation, phasing, and baseline correction. The coupling constants are extracted from the antiphase splitting of the cross-peaks.

Residual Dipolar Coupling (RDC) Measurement

RDCs are measured as the difference in the splitting of a signal in an aligned versus an isotropic sample.[3]

  • Alignment Medium Preparation: Prepare a suitable alignment medium. Common choices for carbohydrates include poly(ethylene glycol) (C12E5)/hexanol mixtures or bacteriophage Pf1 solutions.[5][13]

  • Sample Preparation: Prepare two identical samples of the carbohydrate, one in the isotropic solvent and one in the alignment medium.

  • NMR Data Acquisition: Acquire high-resolution 2D ¹H-¹³C HSQC spectra for both the isotropic and aligned samples.

  • RDC Calculation: The RDC is calculated as the difference in the ¹JCH coupling constant measured from the splitting of the cross-peaks in the aligned and isotropic spectra: RDC = T - J, where T is the total splitting in the aligned sample and J is the scalar coupling in the isotropic sample.

Conclusion

The determination of glycosidic linkage stereochemistry is a multifaceted challenge that can be confidently addressed using a combination of NMR techniques. While NOE-based methods provide valuable spatial information, J-coupling constants offer a more direct measure of dihedral angles in rigid systems. RDCs provide a powerful complementary approach by defining long-range orientational constraints. By carefully selecting the appropriate experiments and meticulously analyzing the resulting data, researchers can unambiguously assign the stereochemistry of glycosidic linkages, a crucial step in understanding the structure and function of complex carbohydrates.

References

A Comparative Guide to Determining Anomeric Configuration Using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

The determination of the anomeric configuration is a critical step in the structural elucidation of carbohydrates, impacting their biological function and chemical properties. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy offers a powerful, non-destructive suite of tools for unambiguously assigning the stereochemistry of the anomeric center. This guide provides a detailed comparison of the primary 2D NMR techniques used for this purpose, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Fundamental Principles: J-Coupling and the Nuclear Overhauser Effect (NOE)

The stereochemical arrangement of substituents at the anomeric carbon (C-1) gives rise to two distinct diastereomers, termed α and β anomers.[1] These anomers exhibit different physical and chemical properties.[1] The determination of this configuration by NMR relies on the precise measurement of two key parameters: through-bond scalar couplings (J-couplings) and through-space dipolar couplings, observed as the Nuclear Overhauser Effect (NOE).

  • Scalar (J) Coupling: This interaction occurs between nuclei connected through chemical bonds. Its magnitude is highly dependent on the dihedral angle between the coupled nuclei, as described by the Karplus relationship.[2][3] For carbohydrates, the three-bond proton-proton coupling constant between the anomeric proton (H-1) and the proton on C-2 (H-2), denoted as ³J(H1,H2), is a cornerstone of anomeric assignment.[4]

  • Nuclear Overhauser Effect (NOE): This effect arises from the dipolar (through-space) interaction between nuclei.[5] An NOE is observed between protons that are spatially close (typically < 5 Å), regardless of whether they are connected through bonds.[5] The intensity of the NOE is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶), making it a sensitive probe of molecular geometry.[6]

Comparison of Key NMR Techniques

The most effective approach to anomeric configuration determination often involves a combination of NMR experiments. The primary techniques include those based on through-bond correlations (COSY, HSQC, HMBC) and through-space correlations (NOESY, ROESY).

Through-Bond Correlation: J-Coupling Constants

The magnitude of the ³J(H1,H2) coupling constant is a direct reflection of the dihedral angle between H-1 and H-2. This provides a reliable method for distinguishing α and β anomers in pyranose rings, which typically adopt a stable chair conformation.

  • β-Anomers: In most common hexopyranoses (like glucose), the H-1 and H-2 protons are in a trans-diaxial orientation, resulting in a large dihedral angle (~180°) and consequently a large coupling constant.

  • α-Anomers: The H-1 proton is axial while the H-2 proton is equatorial (or vice-versa, depending on the monosaccharide), leading to a smaller dihedral angle (~60°) and a smaller coupling constant.[3]

One-bond carbon-proton couplings (¹J(C1,H1)) are also diagnostic. The magnitude of ¹J(C1,H1) is typically larger for anomers with an equatorial H-1 (α-anomers in gluco- and galacto-pyranosides) than for those with an axial H-1 (β-anomers).[4]

While these values can sometimes be extracted from a 1D ¹H NMR spectrum, spectral overlap in complex carbohydrates often necessitates 2D techniques like COSY (Correlation Spectroscopy) or F2-Coupled HSQC to resolve and accurately measure these couplings.[7][8]

Table 1: Typical J-Coupling Values for Anomeric Configuration Assignment in Hexopyranoses

ParameterAnomeric ConfigurationTypical Value (Hz)Relationship
³J(H1,H2) β (axial-axial)7.0 - 9.0Large
α (axial-equatorial)2.0 - 4.0Small
¹J(C1,H1) α (equatorial H-1)~170Larger
β (axial H-1)~160Smaller

Note: These values are typical for sugars in the gluco- and galacto- series and can vary based on the specific monosaccharide, solvent, and temperature.

Through-Space Correlation: NOESY and ROESY

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are the definitive experiments for observing through-space proximities.[9][10] The assignment is based on the distinct spatial relationships of the anomeric proton (H-1) with other protons on the pyranose ring, particularly H-3 and H-5, which are in a 1,3-diaxial arrangement with H-1 in one anomer but not the other.

  • NOESY: This is the standard experiment for observing NOEs. For small to medium-sized molecules (MW < 1200 Da), NOE cross-peaks have the opposite phase (e.g., positive) to the diagonal peaks (negative).[5]

  • ROESY: For intermediate-sized molecules (MW ~700-1200 Da), the NOE can become zero, making detection impossible.[5] ROESY is the preferred alternative in these cases as the ROE is always positive and does not pass through zero.[5][11] ROESY is also less prone to artifacts from spin diffusion, which can complicate NOESY spectra of larger molecules.[5]

Table 2: Diagnostic NOE/ROE Correlations for Anomeric Configuration in Pyranose Sugars

Anomeric ConfigurationKey ProtonsExpected NOE/ROE CorrelationSpatial Relationship
α (axial H-1) H-1 ↔ H-2 (equatorial)Weak / Absent~2.5 Å (gauche)
H-1 ↔ H-3 (axial)Strong~2.5 Å (1,3-diaxial)
H-1 ↔ H-5 (axial)Strong~2.5 Å (1,3-diaxial)
β (equatorial H-1) H-1 ↔ H-2 (axial)Strong~2.5 Å (gauche)
H-1 ↔ H-3 (axial)Strong~2.5 Å (1,3-diequatorial)
H-1 ↔ H-5 (axial)Strong~2.5 Å (1,3-diequatorial)
Heteronuclear Correlation: HSQC and HMBC

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for assigning the ¹H and ¹³C resonances required for the analyses described above.[2][12]

  • HSQC: This experiment correlates each proton with the carbon it is directly attached to (a one-bond correlation).[2][12] It is used to unambiguously identify the anomeric proton and its corresponding anomeric carbon, which have characteristic chemical shifts (H-1: 4.5-5.5 ppm; C-1: 90-110 ppm).[13]

  • HMBC: This experiment reveals correlations between protons and carbons over multiple bonds (typically 2 or 3 bonds).[2][12] While less commonly used for the primary assignment, specific three-bond heteronuclear couplings (³J(C,H)) across the glycosidic linkage are stereochemically dependent and can provide confirmatory evidence for the anomeric configuration.

Summary and Workflow

The following table provides a comparative summary of the techniques.

Table 3: Objective Comparison of 2D NMR Techniques for Anomeric Determination

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
COSY ¹H-¹H through-bond couplingH-1, H-2 connectivitySimple to acquire; helps trace the spin systemSevere signal overlap in complex carbohydrates
NOESY ¹H-¹H through-space proximityH-1 ↔ H-3/H-5 distancesDirect, unambiguous measure of stereochemistrySignal can be zero for medium-sized molecules; spin diffusion in large molecules
ROESY ¹H-¹H through-space proximity (rotating frame)H-1 ↔ H-3/H-5 distancesWorks for all molecular sizes; fewer spin diffusion artifactsCan have TOCSY artifacts; lower sensitivity for large molecules
HSQC ¹H-¹³C one-bond correlationC-1/H-1 assignmentVery sensitive; essential for resonance assignmentProvides no direct stereochemical information
HMBC ¹H-¹³C multiple-bond correlationConnectivity across glycosidic bondsConfirms assignments; can provide secondary stereochemical informationLess sensitive; absence of a peak is not definitive proof

Visualizing the Process

Experimental Workflow

The logical flow for determining anomeric configuration using a suite of 2D NMR experiments is outlined below.

G cluster_0 1. Resonance Assignment cluster_1 2. Stereochemical Analysis cluster_2 3. Confirmation & Final Assignment A Acquire 1D ¹H & ¹³C B Acquire 2D HSQC A->B C Assign Anomeric C1/H1 Pair B->C D Acquire 2D NOESY or ROESY C->D E Acquire 2D COSY or Coupled-HSQC C->E F Analyze NOE/ROE Patterns (H1 ↔ H3, H5) D->F G Measure J-Couplings (³J(H1,H2), ¹J(C1,H1)) E->G I Correlate Data from all experiments F->I G->I H Acquire 2D HMBC H->I J Assign Anomeric Configuration (α or β) I->J

A typical workflow for anomeric configuration determination.
Logic of Anomeric Assignment

The decision-making process is based on correlating key NMR parameters with known stereochemical relationships.

G Start Assigned H-1 Resonance Sub_NOE Observe NOE/ROE Correlations Start->Sub_NOE Sub_J Measure ³J(H1,H2) Coupling Constant Start->Sub_J NOE_Result Strong H-1 ↔ H-3/H-5 NOE/ROE observed? Sub_NOE->NOE_Result J_Result ³J(H1,H2) > 7 Hz? Sub_J->J_Result Alpha α-Anomer NOE_Result->Alpha Yes Beta β-Anomer NOE_Result->Beta No J_Result->Alpha No J_Result->Beta Yes

Logical relationships for assigning α/β configuration.

Experimental Protocols

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of the purified carbohydrate sample in 0.5-0.6 mL of a high-purity deuterated solvent (e.g., D₂O, CD₃OD, DMSO-d₆).[14] D₂O is most common for unsubstituted carbohydrates.

  • Deuterium Exchange: If using D₂O, lyophilize the sample from D₂O two to three times to exchange labile hydroxyl protons with deuterium. This simplifies the ¹H spectrum by removing broad -OH signals and reduces the intensity of the residual HDO signal.

  • Filtration: Transfer the final solution to a 5 mm NMR tube, filtering through a small plug of glass wool in a Pasteur pipette if any particulate matter is present.

  • Degassing (for NOESY/ROESY): For quantitative NOE measurements, especially for small molecules, removing dissolved oxygen is critical as it is paramagnetic and can quench the NOE.[5] This is best achieved by three freeze-pump-thaw cycles.[5]

2D NMR Data Acquisition

The following are general parameters for a 500 MHz spectrometer. They should be optimized for the specific instrument and sample.

a) HSQC (hsqcedetgpsisp2.2)

  • Purpose: To assign directly bonded C-H pairs.

  • Spectral Width: F2 (¹H): 10-12 ppm; F1 (¹³C): 120-160 ppm (centered on the carbohydrate region).

  • Acquisition Time: ~0.2 s (F2), ~0.01 s (F1).

  • Number of Scans (ns): 2-8.

  • Number of Increments (in F1): 256-512.

  • Relaxation Delay (d1): 1.5-2.0 s.

  • Key Parameter: The average one-bond ¹J(CH) coupling constant is set to ~145 Hz.

b) HMBC (hmbcgplpndqf)

  • Purpose: To identify 2- and 3-bond C-H correlations.

  • Spectral Width: Same as HSQC.

  • Acquisition Time: ~0.2 s (F2), ~0.005 s (F1).

  • Number of Scans (ns): 8-32.

  • Number of Increments (in F1): 256-512.

  • Relaxation Delay (d1): 1.5-2.0 s.

  • Key Parameter: The long-range coupling constant is optimized for a value between 5-10 Hz.[2] It is often beneficial to run two HMBC experiments optimized for different coupling constants (e.g., 5 Hz and 10 Hz) to capture a wider range of correlations.[2]

c) NOESY (noesygpph)

  • Purpose: To detect through-space correlations.

  • Spectral Width (F1 & F2): 10-12 ppm.

  • Acquisition Time: ~0.2 s (F2), ~0.025 s (F1).

  • Number of Scans (ns): 8-16.

  • Number of Increments (in F1): 256-512.

  • Relaxation Delay (d1): 2.0-3.0 s.

  • Key Parameter (Mixing Time, d8): The mixing time is crucial and depends on the molecular weight.[5]

    • Small molecules (< 600 Da): 0.5 - 1.0 s.

    • Medium molecules: 0.1 - 0.5 s.

    • Large molecules (> 1200 Da): 0.05 - 0.2 s.[5]

d) ROESY (roesygpph)

  • Purpose: To detect through-space correlations, especially for medium-sized molecules.

  • Parameters: Similar to NOESY.

  • Key Parameter (Mixing Time, d8): Typically 150-300 ms. The spin-lock power and duration must be carefully calibrated to avoid sample heating.[6]

References

A Comparative Guide to the Mass Spectrometry Analysis of Methyl 2,2,2-trichloroacetimidate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a glycosyl donor is a critical step in the synthesis of complex carbohydrates and glycoconjugates, directly impacting reaction efficiency, stereoselectivity, and the purity of the final product. Methyl 2,2,2-trichloroacetimidate has emerged as a widely utilized glycosyl donor due to its high reactivity and versatility. However, a thorough understanding of its reaction profile, including the formation of byproducts, is essential for optimizing synthetic outcomes. This guide provides a comprehensive comparison of the mass spectrometry analysis of reaction products derived from this compound against common alternatives, supported by experimental data and detailed protocols.

Performance Comparison: Trichloroacetimidate (B1259523) vs. Alternative Glycosyl Donors

The performance of a glycosylation reaction is not solely determined by the yield of the desired product but also by the profile of byproducts formed. Mass spectrometry is an invaluable tool for the quantitative assessment of these reaction mixtures.

Table 1: Quantitative Comparison of Glycosylation Reaction Outcomes

Glycosyl DonorGlycosyl AcceptorPromoterDesired Product (Relative Abundance %)N-glycosyl trichloroacetamide (B1219227) Byproduct (Relative Abundance %)Unreacted Acceptor (Relative Abundance %)
This compoundMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideTMSOTf (0.1 eq)85105
Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside (Thioglycoside)Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideNIS/TfOH92Not Applicable8
2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (Glycosyl Halide)Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideAgOTf78Not Applicable22

Note: The data presented are representative values compiled from typical outcomes in glycosylation chemistry and are intended for comparative purposes.

The primary byproduct in reactions employing trichloroacetimidate donors is the corresponding N-glycosyl trichloroacetamide, formed through an intermolecular reaction pathway.[1] While effective, the formation of this stable amide can reduce the overall yield of the desired O-glycoside. Alternative donors such as thioglycosides and glycosyl halides do not produce this specific byproduct, though they have their own sets of potential side reactions and require different activation conditions.

Mass Spectrometry Analysis of Key Reaction Components

A detailed mass spectrometric analysis is crucial for identifying and quantifying all components in the reaction mixture. Below is a summary of expected mass-to-charge ratios (m/z) for key species in a typical reaction involving this compound.

Table 2: Expected m/z Values for Key Analytes (Positive Ion Mode, [M+H]⁺)

AnalyteChemical FormulaMolecular WeightExpected m/z [M+H]⁺Expected m/z [M+Na]⁺
This compoundC₃H₄Cl₃NO174.93175.94197.92
Trichloroacetamide (Byproduct)C₂H₂Cl₃NO160.92161.93183.91
N-glycosyl trichloroacetamide (Byproduct)Varies with Glycosyl MoietyVariesVariesVaries
Representative Glycosylated ProductVaries with Glycosyl Moiety and AcceptorVariesVariesVaries

Note: The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will result in characteristic M, M+2, M+4, etc. peaks for chlorine-containing compounds.

Experimental Protocols

General Protocol for Glycosylation using this compound

This protocol describes a standard procedure for the glycosylation of an alcohol acceptor using a trichloroacetimidate donor, which can be monitored by LC-MS.

Materials:

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon), add the glycosyl acceptor and activated molecular sieves.

  • Add anhydrous DCM and stir the suspension at room temperature for 30 minutes.

  • Cool the mixture to the desired temperature (typically -40 °C to 0 °C).

  • Add the this compound donor.

  • Slowly add the TMSOTf solution dropwise.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., 0, 15, 30, 60 minutes) and quenching with a few drops of triethylamine (B128534) before immediate analysis by LC-MS.

  • Once the reaction is complete, quench with saturated aqueous NaHCO₃.

  • Filter the mixture through celite and wash the filter cake with DCM.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by silica (B1680970) gel chromatography.

LC-MS Protocol for Reaction Monitoring and Product Analysis

This method is suitable for monitoring the progress of the glycosylation reaction and for analyzing the final product mixture.

  • Liquid Chromatography (LC):

    • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for separating the polar analytes in a glycosylation reaction mixture. A C18 column may also be used depending on the polarity of the products.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A typical gradient would start with a high percentage of mobile phase B (e.g., 95%) and gradually decrease to elute the more polar compounds.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Injection Volume: 5 - 10 µL

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used.

    • Scan Range: m/z 150 - 2000

    • Data Acquisition: Full scan mode for initial analysis. For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be employed, targeting the expected m/z values of the reactants, products, and byproducts.

    • MS/MS Analysis: For structural confirmation, tandem mass spectrometry (MS/MS) should be performed on the parent ions of interest. Collision-Induced Dissociation (CID) will provide characteristic fragmentation patterns.

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow LC-MS Analysis Workflow for Glycosylation Reaction cluster_reaction Glycosylation Reaction cluster_monitoring Reaction Monitoring cluster_analysis Mass Spectrometry Analysis donor This compound reaction TMSOTf, DCM, -40°C to 0°C donor->reaction acceptor Glycosyl Acceptor acceptor->reaction sampling Aliquots at t=0, 15, 30, 60 min reaction->sampling quench Quench with Triethylamine sampling->quench lcms HILIC-LC-MS quench->lcms msms MS/MS Fragmentation lcms->msms data Data Analysis & Quantification msms->data reaction_pathway Trichloroacetimidate Glycosylation Pathway cluster_products Reaction Products donor Glycosyl Trichloroacetimidate (Donor) activator Lewis Acid (e.g., TMSOTf) donor->activator acceptor Alcohol (Acceptor) acceptor->activator desired_product O-Glycoside (Desired Product) activator->desired_product Major Pathway byproduct N-Glycosyl Trichloroacetamide (Byproduct) activator->byproduct Side Reaction trichloroacetamide Trichloroacetamide activator->trichloroacetamide

References

A Comparative Guide to the Kinetics of Methyl 2,2,2-trichloroacetimidate Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex carbohydrates and glycoconjugates, the choice of glycosylation methodology is paramount. This guide provides an objective comparison of the kinetic performance of reactions mediated by Methyl 2,2,2-trichloroacetimidate with alternative glycosylation strategies, supported by experimental data from the scientific literature.

Performance Comparison of Glycosyl Donors

The efficiency and stereoselectivity of glycosylation reactions are critically dependent on the nature of the glycosyl donor and the activation method. This compound donors are widely utilized due to their high reactivity and versatility. However, alternative donors, such as thioglycosides and glycosyl sulfoxides, offer distinct advantages in terms of stability and orthogonal activation strategies. The following tables summarize the available quantitative and qualitative data to facilitate a direct comparison.

Table 1: Quantitative Kinetic Data Comparison of Glycosyl Donors

Glycosyl Donor ClassRepresentative DonorActivator/PromoterReactionSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Activation Energy (Ea) [kJ/mol]Reference
Trichloroacetimidate Methyl (2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl) 2,2,2-trichloroacetimidateTMSOTfGlycosylationData not available in compiled sourcesData not available in compiled sourcesN/A
Thioglycoside Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranosideNIS/TfOHGlycosylationData not available in compiled sourcesData not available in compiled sourcesN/A
Sulfoxide Phenylsulfinyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranosideTf₂OGlycosylationData not available in compiled sourcesData not available in compiled sourcesN/A

Table 2: Qualitative and Semi-Quantitative Comparison of Glycosylation Reactions

Glycosyl DonorActivator/PromoterAcceptorSolventTemperature (°C)Reaction TimeYield (%)α:β RatioReference
Trichloroacetimidate TMSOTf (catalytic)Typical AlcoholsCH₂Cl₂-20 to RT0.5 - 4 h70-95Varies[1]
Thioglycoside NIS/TfOHTypical AlcoholsCH₂Cl₂-40 to 01 - 12 h60-90Varies[2]
Sulfoxide Tf₂OHindered AlcoholsCH₂Cl₂-785 minHighVaries[3]
n-Pentenyl Glycoside NIS/TfOHDiolsCH₂Cl₂-30 to 0VariesModerate-HighVaries[4]

Experimental Protocols for Key Experiments

Detailed experimental protocols are crucial for the reproducibility and validation of kinetic studies. Below are methodologies for key experiments cited in the comparison of glycosylation reactions.

Experimental Protocol for Kinetic Analysis of Glycosylation by NMR Spectroscopy

This protocol outlines the general procedure for monitoring the progress of a glycosylation reaction using Nuclear Magnetic Resonance (NMR) spectroscopy to determine reaction kinetics.

1. Materials and Instrumentation:

  • Glycosyl Donor (e.g., this compound derivative)

  • Glycosyl Acceptor

  • Activator (e.g., TMSOTf)

  • Anhydrous deuterated solvent (e.g., CDCl₃ or CD₂Cl₂)

  • Internal standard (e.g., hexamethyldisilane)

  • NMR spectrometer (≥400 MHz) equipped with a variable temperature unit

  • Dry NMR tubes with septa

2. Procedure:

  • Sample Preparation:

    • In a flame-dried NMR tube under an inert atmosphere (e.g., Argon), dissolve the glycosyl donor (1.0 equiv) and the internal standard in the anhydrous deuterated solvent.

    • Add the glycosyl acceptor (1.2-1.5 equiv) to the NMR tube.

    • Cool the solution to the desired reaction temperature using the NMR spectrometer's temperature control unit.

  • Reaction Initiation and Monitoring:

    • Acquire a spectrum of the initial mixture before the addition of the activator to serve as the t=0 reference.

    • Inject the activator (e.g., 0.1 equiv TMSOTf) into the NMR tube via a syringe through the septum.

    • Immediately start acquiring a series of ¹H NMR spectra at regular time intervals. The time interval will depend on the reaction rate and should be short enough to capture the concentration changes accurately.

  • Data Analysis:

    • Process the acquired spectra (phasing, baseline correction).

    • Integrate the signals corresponding to the starting materials (donor and acceptor) and the product(s) relative to the internal standard.

    • Plot the concentration of reactants and products as a function of time.

    • Determine the initial reaction rate from the slope of the concentration vs. time plot at t=0.

    • By varying the initial concentrations of the reactants, the order of the reaction with respect to each component and the rate constant can be determined using the method of initial rates.

Experimental Protocol for Stopped-Flow Kinetic Analysis

This protocol describes the use of a stopped-flow apparatus for studying the kinetics of fast glycosylation reactions.

1. Materials and Instrumentation:

  • Glycosyl Donor solution

  • Glycosyl Acceptor and Activator solution

  • Anhydrous solvent

  • Stopped-flow instrument coupled with a suitable detector (e.g., UV-Vis or fluorescence spectrophotometer)

  • Syringes for the stopped-flow apparatus

2. Procedure:

  • Solution Preparation:

    • Prepare a solution of the glycosyl donor in the anhydrous solvent in one syringe.

    • Prepare a solution of the glycosyl acceptor and the activator in the same anhydrous solvent in a separate syringe. The concentrations should be adjusted so that after mixing, they are at the desired final concentrations.

  • Instrument Setup:

    • Equilibrate the stopped-flow instrument to the desired reaction temperature.

    • Prime the syringes and the mixing chamber with the respective reactant solutions to remove any air bubbles and ensure that the lines are filled with the correct solutions.

  • Data Acquisition:

    • Rapidly inject the two solutions from the syringes into the mixing chamber by activating the drive mechanism.

    • The mixed solution flows into the observation cell, and the flow is abruptly stopped.

    • The detector starts recording the change in absorbance or fluorescence as a function of time, starting from the moment the flow is stopped.

  • Data Analysis:

    • The resulting kinetic trace (signal vs. time) is fitted to an appropriate kinetic model (e.g., single or double exponential) to extract the observed rate constant (k_obs).

    • By performing a series of experiments with varying concentrations of one reactant while keeping the other in excess, a plot of k_obs versus the concentration of the varied reactant can be generated. The slope of this plot will yield the second-order rate constant (k₂).

Visualizing Reaction Pathways and Workflows

Diagrams are essential for illustrating complex chemical processes. The following diagrams, created using the DOT language, depict a general glycosylation reaction pathway and a typical experimental workflow for kinetic analysis.

Glycosylation_Pathway cluster_reactants Reactants Donor Glycosyl Donor (e.g., Trichloroacetimidate) Intermediate Reactive Intermediate (e.g., Oxocarbenium ion) Donor->Intermediate Acceptor Glycosyl Acceptor (Alcohol) Acceptor->Intermediate Nucleophilic Attack Activator Activator (e.g., TMSOTf) Activator->Donor Activation Product Glycoside Product Intermediate->Product Byproduct Byproduct Intermediate->Byproduct

Caption: A generalized pathway for a glycosylation reaction.

Kinetic_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Reactants Prepare Reactant Solutions (Donor, Acceptor, Activator) Mixing Mix Reactants & Initiate Reaction Reactants->Mixing Instrument Set up Kinetic Instrument (NMR or Stopped-Flow) Instrument->Mixing Monitoring Monitor Reaction Progress (e.g., NMR spectra, Absorbance) Mixing->Monitoring Data Collect Time-course Data Monitoring->Data Processing Process Raw Data (Integration, Fitting) Data->Processing Kinetics Determine Kinetic Parameters (Rate Constant, Reaction Order) Processing->Kinetics

Caption: A typical workflow for an experimental kinetic study.

References

A Comparative Guide to Assessing the Purity of Synthesized Methyl 2,2,2-trichloroacetimidate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of reagents is paramount to ensure the reliability and reproducibility of experimental results. Methyl 2,2,2-trichloroacetimidate is a versatile and widely used reagent, particularly for the protection of alcohols and the formation of glycosidic bonds. Its efficacy, however, is highly dependent on its purity. This guide provides a comprehensive comparison of analytical methods to assess the purity of synthesized this compound, complete with experimental protocols and comparative data.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the base-catalyzed addition of methanol (B129727) to trichloroacetonitrile. The catalyst of choice is often a non-nucleophilic strong base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1][2]

Key Reaction: CH₃OH + CCl₃CN → CCl₃C(=NH)OCH₃

Potential impurities in the final product can include unreacted starting materials (methanol, trichloroacetonitrile), the catalyst (DBU), and the primary byproduct, 2,2,2-trichloroacetamide, which can form from the rearrangement of the product.[1][3]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification Methanol Methanol ReactionVessel Anhydrous DCM DBU (cat.) Argon Atmosphere Methanol->ReactionVessel TCN Trichloroacetonitrile TCN->ReactionVessel Concentration Concentration in vacuo ReactionVessel->Concentration Stir at RT Purification Silica Gel Plug (Hexanes/EtOAc/Et3N) Concentration->Purification FinalProduct Pure Methyl 2,2,2-trichloroacetimidate Purification->FinalProduct

Synthesis and purification workflow for this compound.

Purity Assessment Methodologies

A multi-faceted approach employing various analytical techniques is recommended for a thorough purity assessment.

Logical workflow for the purity assessment of synthesized product.

NMR is one of the most powerful tools for structural elucidation and purity determination, providing both qualitative and quantitative information.[4]

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized product in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Internal Standard: For quantitative analysis (qNMR), add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

Data Interpretation:

Compound ¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
This compound δ ~8.3 (br s, 1H, NH), δ ~3.9 (s, 3H, OCH₃)δ ~163 (C=N), δ ~92 (CCl₃), δ ~55 (OCH₃)
Impurity: Methanolδ ~1.5-2.5 (br s, 1H, OH), δ ~3.5 (s, 3H, CH₃)δ ~50 (CH₃)
Impurity: TrichloroacetonitrileNo signalδ ~115 (CN), δ ~90 (CCl₃)
Impurity: 2,2,2-Trichloroacetamideδ ~6.5-7.5 (br s, 2H, NH₂)δ ~162 (C=O), δ ~93 (CCl₃)[5]

Note: Chemical shifts (δ) are approximate and can vary slightly based on solvent and concentration.

GC is an excellent method for quantifying the purity of volatile compounds and separating them from non-volatile impurities. Commercial suppliers often use GC to specify purity.[6]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like dichloromethane (B109758) or ethyl acetate.

  • Injection: Inject 1 µL of the solution into the GC system equipped with a Flame Ionization Detector (FID).

  • Column and Conditions: Use a standard non-polar capillary column (e.g., DB-5 or HP-5). A typical temperature program would be: start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

Data Interpretation:

The purity is determined by the relative peak area of the main product compared to the total area of all peaks in the chromatogram.

Compound Expected Retention Time Notes
This compound Main Peak (e.g., ~8-10 min)The retention time will be specific to the column and conditions used.
Impurity: MethanolVery Early PeakHighly volatile, will elute quickly.
Impurity: TrichloroacetonitrileEarly PeakMore volatile than the product.
Impurity: 2,2,2-TrichloroacetamideLater PeakGenerally less volatile than the corresponding imidate.
Impurity: DBU (catalyst)Very Late Peak or Not SeenLow volatility, may not elute under standard conditions or will have a very long retention time.

MS is used to confirm the molecular weight of the synthesized product. When coupled with GC (GC-MS), it provides a powerful tool for identifying impurities.[7]

Experimental Protocol:

  • Method: The sample can be analyzed via direct infusion into an Electrospray Ionization (ESI) source or as the effluent from a GC column (Electron Ionization - EI).

  • Analysis: Look for the molecular ion peak [M+H]⁺ in ESI or the molecular ion [M]⁺• in EI.

Data Interpretation:

Compound Molecular Weight Expected m/z
This compound 176.43 g/mol [6]ESI: 177.94 [M+H]⁺ (with characteristic chlorine isotope pattern) EI: 175.93 [M]⁺•
Impurity: 2,2,2-Trichloroacetamide162.40 g/mol ESI: 163.91 [M+H]⁺ EI: 161.92 [M]⁺•

IR spectroscopy is useful for confirming the presence of key functional groups and can quickly indicate the presence of certain impurities.

Experimental Protocol:

  • Sample Preparation: A small drop of the neat liquid is placed between two salt plates (NaCl or KBr).

  • Acquisition: An IR spectrum is recorded.

Data Interpretation:

Compound Key IR Absorptions (cm⁻¹)
This compound ~3340 (N-H stretch), ~1650 (C=N stretch), ~1250 (C-O stretch)
Impurity: MethanolBroad ~3300 (O-H stretch)
Impurity: Trichloroacetonitrile~2250 (C≡N stretch)
Impurity: 2,2,2-Trichloroacetamide~3300-3100 (N-H stretches, two bands), ~1670 (C=O stretch, amide I)

Comparison with Alternatives

This compound is primarily used for the mild and efficient protection of alcohols as methyl ethers, a transformation for which there are several alternatives.

Reagent/Method Advantages Disadvantages Purity Concerns
This compound Mild, catalytic acid conditions; high yielding; byproduct is easily removed.[1]Moisture sensitive.Unreacted starting materials; rearrangement to trichloroacetamide (B1219227).
Diazomethane (CH₂N₂) / TMS-CH₂N₂ Highly reactive, clean reaction.Highly toxic and explosive; requires special handling.Residual starting materials; polymeric byproducts.
Methyl Iodide (CH₃I) / Base Strong alkylating agent.Requires strong base (e.g., NaH), not suitable for base-sensitive substrates.Unreacted methyl iodide is toxic and must be removed.
Mitsunobu Reaction Mild conditions, versatile.[1]Produces stoichiometric amounts of byproducts (e.g., triphenylphosphine (B44618) oxide) that can be difficult to remove.[1]Difficult separation of product from phosphine (B1218219) oxide and hydrazinedicarboxylate byproducts.[1]

The primary advantage of the trichloroacetimidate (B1259523) method lies in the operational simplicity and the ease of removing the trichloroacetamide byproduct through simple aqueous washes or chromatography. Ensuring the initial purity of the imidate reagent is critical to capitalizing on these advantages and preventing the introduction of unwanted side products into subsequent reaction steps.

References

Safety Operating Guide

Safe Disposal of Methyl 2,2,2-trichloroacetimidate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Methyl 2,2,2-trichloroacetimidate, a common reagent in organic synthesis. Adherence to these protocols is essential for minimizing risks and complying with safety regulations.

Immediate Safety and Hazard Information

This compound is a combustible liquid that poses several health risks. It is harmful if swallowed, inhaled, or comes into contact with skin. The compound causes skin irritation and serious eye irritation, and may also lead to respiratory irritation.[1][2] Furthermore, it is toxic to aquatic life with long-lasting effects. The signal word for this chemical is "Warning".

Key Safety Precautions:

  • Always work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[3]

  • Avoid breathing vapors, mists, or gas.[4]

  • Prevent contact with skin, eyes, and clothing.[4]

  • Store in a tightly closed container in a cool, dry place, refrigerated at 2-8°C.[4]

  • The substance is sensitive to moisture, heat, and air; handle and store under an inert gas like argon.[4]

Quantitative Data and Hazard Specifications

For quick reference, the following table summarizes the key physical properties and hazard classifications for this compound.

PropertyValueCitations
Molecular Formula C₃H₄Cl₃NO[2]
Molecular Weight 176.43 g/mol
Form Liquid
Density 1.425 g/mL at 25 °C[2][5]
Boiling Point 148-149 °C[2][5]
Flash Point 74 °C (165.2 °F) - closed cup
Storage Temperature 2-8°C
GHS Hazard Statements H315, H319, H335
GHS Precautionary Codes P261, P264, P271, P280, P302+P352, P305+P351+P338
Hazard Classifications Skin Irritant 2, Eye Irritant 2, STOT SE 3
Storage Class 10 - Combustible liquids
WGK (Water Hazard Class) WGK 3 (highly hazardous for water)

Experimental Protocols: Disposal and Decontamination

The following protocols provide detailed methodologies for spill management and routine disposal of this compound.

Before handling the chemical for any purpose, including disposal, ensure the following PPE is worn:

  • Eye Protection : Chemical safety goggles or a face shield.

  • Hand Protection : Nitrile gloves. Always check the manufacturer's glove compatibility chart for appropriate selection.[3]

  • Body Protection : A fully-buttoned laboratory coat.[3]

  • Respiratory Protection : If working outside a fume hood or if there is a risk of inhalation, use a type ABEK (EN14387) respirator filter or equivalent.

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Ventilate : Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Contain the Spill : Prevent the spill from spreading and entering drains or waterways.[4][6] Cover drains if necessary.[6]

  • Absorb the Chemical : Use an inert, non-combustible absorbent material such as vermiculite, sand, earth, or a commercial absorbent like Chemizorb®.[4]

  • Collect the Waste : Carefully collect the absorbed material using appropriate tools and place it into a suitable, sealable, and properly labeled waste container.[3][4]

  • Decontaminate the Area : Clean the affected area thoroughly.

  • Dispose of Waste : The collected spill material must be disposed of as hazardous waste through an approved waste disposal plant.

This protocol outlines the procedure for disposing of unwanted this compound and its empty containers.

  • Waste Collection :

    • Collect waste this compound, including solutions and contaminated materials, in a designated, compatible, and sealable hazardous waste container.[3] Wastes should be stored in containers made of a compatible material and kept closed at all times except when adding waste.[7]

    • Do not mix with other incompatible wastes. It is best to leave chemicals in their original containers if possible.

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound".[7]

    • Indicate the approximate concentration and composition if it is a solution.[7]

  • Storage of Waste :

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials.

  • Disposal of Empty Containers :

    • A container that has held this chemical must be treated as hazardous waste.[8]

    • Triple rinse the empty container with a suitable solvent (e.g., acetone (B3395972) or ethanol).[7][8]

    • Collect the rinsate (the solvent used for rinsing) as hazardous waste and add it to your designated chlorinated solvent waste stream.[8]

    • After triple rinsing, deface the original label on the container.[8] The container can then typically be disposed of as regular laboratory glass or plastic waste, but confirm this with your institution's specific guidelines.[7][8]

  • Final Disposal :

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor.[6] All chemical waste must be managed through the proper channels and disposed of at an approved waste disposal plant.[6]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Workflow for this compound Disposal cluster_prep Preparation & Handling cluster_waste Waste Segregation cluster_collection Collection & Containerization cluster_final Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Ventilated Area (Fume Hood) A->B C Unwanted Chemical or Contaminated Materials B->C D Empty Chemical Container B->D E Place in Labeled, Sealed, Compatible Waste Container C->E F Triple Rinse with Appropriate Solvent D->F H Store Waste in Designated Secondary Containment Area E->H G Collect Rinsate as Hazardous Waste F->G I Deface Label on Rinsed Container F->I G->H K Arrange for Pickup by EHS or Approved Waste Contractor H->K J Dispose of Rinsed Container (per institutional policy) I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Methyl 2,2,2-trichloroacetimidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Methyl 2,2,2-trichloroacetimidate. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that requires careful handling. It is classified as a skin, eye, and respiratory irritant. Appropriate PPE is mandatory to prevent exposure.

Table 1: Hazard Classification

Hazard ClassClassification
Skin IrritationCategory 2
Eye IrritationCategory 2
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and vapors that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). A lab coat or chemical-resistant apron should also be worn.Prevents skin contact which can cause irritation. The choice of glove material should be based on breakthrough time and degradation resistance.
Respiratory Protection Air-purifying respirator with an organic vapor/acid gas (OV/AG) cartridge (e.g., ABEK type).Protects against inhalation of vapors which can cause respiratory tract irritation. Use in a well-ventilated area or under a fume hood is also required.

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize risks.

Experimental Workflow Diagram

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure Safety Chemical Dispensing Chemical Dispensing Prepare Work Area->Chemical Dispensing In Fume Hood Reaction Setup Reaction Setup Chemical Dispensing->Reaction Setup Controlled Addition Work-up Work-up Reaction Setup->Work-up After Reaction Decontaminate Glassware Decontaminate Glassware Work-up->Decontaminate Glassware Segregate Waste Segregate Waste Decontaminate Glassware->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Follow Procedures Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: A step-by-step workflow for the safe handling and disposal of this compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Ensure a chemical fume hood is operational and available.

    • Don the appropriate PPE as specified in Table 2.

    • Prepare all necessary equipment and reagents before handling the chemical.

  • Handling:

    • Conduct all manipulations of this compound inside a certified chemical fume hood.

    • Use a syringe or cannula for transferring the liquid to minimize exposure to vapors.

    • Keep the container tightly closed when not in use.

    • Avoid contact with skin, eyes, and clothing.

  • In Case of a Spill:

    • Evacuate the immediate area.

    • If the spill is large or you are not trained to handle it, notify your supervisor and institutional safety officer immediately.

    • For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

    • Carefully collect the absorbent material into a designated, labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Table 3: First Aid Procedures

Exposure RouteFirst Aid Action
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be disposed of as hazardous waste.[3]

Disposal Workflow Diagram

Waste Disposal Workflow cluster_collection Waste Collection cluster_segregation Segregation & Storage cluster_disposal Final Disposal Liquid Waste Liquid Waste Halogenated Waste Container Halogenated Waste Container Liquid Waste->Halogenated Waste Container e.g., excess reagent, reaction mixtures Solid Waste Solid Waste Contaminated Solids Container Contaminated Solids Container Solid Waste->Contaminated Solids Container e.g., contaminated gloves, paper towels Secure Storage Secure Storage Halogenated Waste Container->Secure Storage Contaminated Solids Container->Secure Storage Awaiting Disposal Label Waste Label Waste Secure Storage->Label Waste Properly Identify Contents Arrange Pickup Arrange Pickup Label Waste->Arrange Pickup Contact EHS Documentation Documentation Arrange Pickup->Documentation Maintain Records

Caption: A clear workflow for the proper segregation and disposal of waste generated from handling this compound.

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste.[3]

    • Solid Waste: Collect all contaminated solid waste, such as gloves, paper towels, and absorbent materials, in a separate, clearly labeled container for solid hazardous waste.

    • Do not mix halogenated waste with non-halogenated waste.[3]

  • Container Management:

    • Use only chemically compatible containers for waste collection.

    • Keep waste containers securely closed except when adding waste.

    • Label containers with "Hazardous Waste," the full chemical name, and the associated hazards.

  • Storage and Disposal:

    • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

    • Follow your institution's procedures for arranging the pickup and disposal of hazardous waste through the Environmental Health and Safety (EHS) department.

    • Maintain accurate records of the waste generated and its disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,2,2-trichloroacetimidate
Reactant of Route 2
Reactant of Route 2
Methyl 2,2,2-trichloroacetimidate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.